molecular formula C8H8N4OS B1332208 3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide CAS No. 92352-25-5

3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B1332208
CAS No.: 92352-25-5
M. Wt: 208.24 g/mol
InChI Key: JHJCTDRHIVSVRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Thiophen-2-yl)-1H-pyrazole-5-carbohydrazide (CAS 889992-74-9) is a high-purity chemical intermediate of significant interest in medicinal chemistry and pharmaceutical research. Its molecular framework, incorporating both pyrazole and thiophene heterocycles, makes it a valuable precursor for designing and synthesizing novel bioactive compounds. This hydrazide derivative is primarily utilized to create pyrazole-hydrazone hybrids, which are frequently explored as potent anticancer agents . Research indicates that compounds derived from this scaffold demonstrate promising efficacy against various human cancer cell lines, including breast (MCF-7), lung (A-549), and colon (HT-29) carcinomas . The compound serves as a key building block in the development of potential inhibitors for specific enzymes and proteins involved in disease pathways . It is characterized by a melting point of 215-216 °C and is typically handled and stored at room temperature . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-thiophen-2-yl-1H-pyrazole-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4OS/c9-10-8(13)6-4-5(11-12-6)7-2-1-3-14-7/h1-4H,9H2,(H,10,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHJCTDRHIVSVRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=NN2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901215091
Record name 5-(2-Thienyl)-1H-pyrazole-3-carboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901215091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92352-25-5
Record name 5-(2-Thienyl)-1H-pyrazole-3-carboxylic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92352-25-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-Thienyl)-1H-pyrazole-3-carboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901215091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide. This molecule holds significant interest for the drug development community due to its structural components—a thiophene ring and a pyrazole-carbohydrazide scaffold. Both moieties are recognized pharmacophores, known to impart a wide range of biological activities, including but not limited to, antimicrobial, anti-inflammatory, and anticancer properties.[1] This guide details a plausible synthetic pathway, experimental protocols based on analogous reactions, and expected characterization data to facilitate further research and development of this promising compound.

Synthetic Pathway

The synthesis of this compound can be logically approached through a three-step sequence, commencing with commercially available starting materials. The proposed pathway involves an initial Claisen condensation, followed by a pyrazole ring formation via cyclization with hydrazine, and culminating in the conversion of an ester to the desired carbohydrazide.

Synthesis_Pathway cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Pyrazole Formation cluster_2 Step 3: Hydrazinolysis A 2-Acetylthiophene + Diethyl Oxalate B Ethyl 4-(thiophen-2-yl)-2,4-dioxobutanoate A->B NaOEt, EtOH C Ethyl 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate B->C NH2NH2·H2O, AcOH D This compound C->D NH2NH2·H2O, EtOH, Reflux Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis cluster_characterization Characterization start Starting Materials (2-Acetylthiophene, Diethyl Oxalate) step1 Step 1: Claisen Condensation start->step1 intermediate1 Intermediate 1 (Dioxobutanoate) step1->intermediate1 step2 Step 2: Pyrazole Formation intermediate1->step2 Hydrazine intermediate2 Intermediate 2 (Pyrazole Ester) step2->intermediate2 step3 Step 3: Hydrazinolysis intermediate2->step3 Hydrazine product Final Product (Carbohydrazide) step3->product tlc TLC Monitoring product->tlc purify Purification (Recrystallization/ Chromatography) charac Spectroscopic Analysis purify->charac tlc->purify nmr NMR (¹H, ¹³C) charac->nmr ir IR charac->ir ms Mass Spectrometry charac->ms Signaling_Pathways cluster_cancer Cancer-Related Pathways cluster_inflammation Inflammation-Related Pathways compound 3-(thiophen-2-yl)-1H- pyrazole-5-carbohydrazide kinase Kinase Signaling (e.g., EGFR, VEGFR) compound->kinase Inhibition apoptosis Apoptosis Induction (e.g., Caspase activation) compound->apoptosis Modulation cell_cycle Cell Cycle Arrest (e.g., CDK inhibition) compound->cell_cycle Induction nfkb NF-κB Pathway compound->nfkb Inhibition mapk MAPK Pathway compound->mapk Inhibition cox COX Enzyme Inhibition compound->cox Inhibition kinase->cell_cycle nfkb->cox mapk->nfkb

References

Spectroscopic and Synthetic Profile of 3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic and synthetic characteristics of the heterocyclic compound 3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this document compiles predicted spectroscopic data based on the analysis of structurally similar compounds. It also outlines a plausible synthetic methodology, offering a valuable resource for researchers engaged in the design and synthesis of novel pyrazole-based compounds for drug discovery and development.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established spectral characteristics of thiophene, pyrazole, and carbohydrazide moieties found in analogous molecules.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~13.5br s1HPyrazole N-H
~9.5br s1HHydrazide N-H
~7.8d1HThiophene H5
~7.5d1HThiophene H3
~7.2t1HThiophene H4
~7.0s1HPyrazole C4-H
~4.6br s2HHydrazide NH₂

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ, ppm)Assignment
~160C=O (Carbohydrazide)
~148Pyrazole C3
~142Pyrazole C5
~135Thiophene C2
~128Thiophene C5
~127Thiophene C4
~126Thiophene C3
~105Pyrazole C4

Solvent: DMSO-d₆

Table 3: Predicted Infrared (IR) Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
3350-3200Strong, BroadN-H stretching (pyrazole and hydrazide)
3150-3050MediumC-H stretching (aromatic)
1660-1640StrongC=O stretching (amide I)
1620-1580MediumN-H bending (amide II)
1550-1450Medium to StrongC=C and C=N stretching (aromatic rings)
~1400MediumC-N stretching
~850StrongC-H out-of-plane bending (thiophene)
~700StrongC-S stretching (thiophene)
Table 4: Predicted Mass Spectrometry Data
m/zInterpretation
208[M]⁺ (Molecular Ion)
177[M - NHNH₂]⁺
150[M - CONHNH₂]⁺
111[Thiophene-C≡C-C=N]⁺
83[Thiophene]⁺

Proposed Synthetic Protocol

The synthesis of this compound can be logically approached through a multi-step process starting from commercially available reagents. A plausible and commonly employed route is outlined below.

Experimental Workflow Diagram

G A Thiophene-2-carboxaldehyde D Claisen Condensation A->D B Diethyl oxalate B->D C Sodium ethoxide in Ethanol C->D Base E Ethyl 2,4-dioxo-4-(thiophen-2-yl)butanoate D->E G Cyclization E->G F Hydrazine hydrate F->G Reagent I Hydrazinolysis F->I Excess H Ethyl 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate G->H H->I J This compound I->J

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of Ethyl 2,4-dioxo-4-(thiophen-2-yl)butanoate

This initial step involves a Claisen condensation reaction.

  • Procedure: To a solution of sodium ethoxide in absolute ethanol, add a mixture of thiophene-2-carboxaldehyde and diethyl oxalate dropwise at 0-5 °C.

  • The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

  • The resulting mixture is then acidified with a dilute acid (e.g., HCl) to precipitate the product, which is then filtered, washed with water, and dried.

Step 2: Synthesis of Ethyl 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate

This step involves the cyclization of the diketoester with hydrazine.

  • Procedure: The ethyl 2,4-dioxo-4-(thiophen-2-yl)butanoate is dissolved in a suitable solvent such as ethanol or acetic acid.

  • Hydrazine hydrate is added to the solution, and the mixture is refluxed for several hours.

  • Upon cooling, the pyrazole ester product crystallizes out and can be collected by filtration and recrystallized from an appropriate solvent.

Step 3: Synthesis of this compound

The final step is the conversion of the ester to the desired carbohydrazide.

  • Procedure: The ethyl 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate is suspended in a solvent like ethanol or isopropanol.

  • An excess of hydrazine hydrate is added, and the mixture is refluxed for an extended period until the starting ester is consumed (monitored by TLC).

  • The reaction mixture is cooled, and the precipitated this compound is collected by filtration, washed with a cold solvent, and dried.

Logical Relationship of Spectroscopic Analysis

The structural elucidation of the target compound relies on the combined interpretation of data from various spectroscopic techniques.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MassSpec Mass Spectrometry Synthesis->MassSpec Connectivity Proton and Carbon Environment & Connectivity NMR->Connectivity FuncGroups Functional Groups (C=O, N-H, C-S) IR->FuncGroups MolWeight Molecular Weight and Fragmentation Pattern MassSpec->MolWeight Structure Structural Confirmation of This compound MolWeight->Structure FuncGroups->Structure Connectivity->Structure

Crystal Structure of 3-(Thiophen-2-yl)-1H-pyrazole-5-carbohydrazide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of derivatives of 3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide. While crystallographic data for the parent compound, this compound, is not publicly available in the searched literature, this guide summarizes the structural information for several key derivatives, offering valuable insights into the conformational properties and intermolecular interactions of this class of compounds. The pyrazole ring system, particularly when functionalized with a carbohydrazide moiety, is a significant scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[1]

Introduction

The conjugation of thiophene and pyrazole moieties has been a subject of interest due to the diverse pharmacological profiles of the resulting compounds. The carbohydrazide functional group further extends the potential for these molecules to engage in various biological interactions, particularly through hydrogen bonding. Understanding the three-dimensional arrangement of atoms in the solid state is crucial for elucidating structure-activity relationships and for the rational design of new therapeutic agents. This guide focuses on the crystallographic data obtained from single-crystal X-ray diffraction studies of several this compound derivatives.

Experimental Protocols

The following sections detail the generalized methodologies for the synthesis and crystallographic analysis of this compound derivatives, compiled from standard organic synthesis techniques and single-crystal X-ray diffraction procedures.

General Synthesis of this compound Derivatives

A common route for the synthesis of pyrazole derivatives involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For the specific scaffold of interest, a chalcone precursor bearing a thiophene moiety can be reacted with hydrazine hydrate. The resulting pyrazole can then be further functionalized. A representative synthetic pathway is outlined below:

  • Chalcone Synthesis: An appropriately substituted acetophenone is reacted with a thiophene-2-carbaldehyde in the presence of a base (e.g., NaOH or KOH) in a suitable solvent like ethanol. This Claisen-Schmidt condensation yields the corresponding chalcone.

  • Pyrazole Formation: The synthesized chalcone is then refluxed with hydrazine hydrate in a solvent such as ethanol or acetic acid. This reaction leads to the formation of the pyrazole ring.

  • Carbohydrazide Formation: The carboxylic acid or ester derivative of the pyrazole is reacted with hydrazine hydrate to yield the desired carbohydrazide.

  • Derivative Synthesis: The carbohydrazide can then be reacted with various electrophiles (e.g., aldehydes, ketones, acid chlorides) to produce a library of derivatives. For instance, a mixture of 1-phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carbohydrazide and 4,5,6,7-tetrabromoisobenzofuran-1,3-dione in glacial acetic acid can be refluxed for several hours.[1]

  • Purification and Crystallization: The crude product is typically purified by recrystallization from a suitable solvent (e.g., ethanol, dimethylformamide) to obtain single crystals suitable for X-ray diffraction analysis.[1][2]

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure is performed using single-crystal X-ray diffraction. The general workflow is as follows:

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is maintained at a low temperature (typically 100-150 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Crystallographic Data of Derivatives

The following tables summarize the crystallographic data for several derivatives of this compound.

Table 1: Crystallographic Data and Refinement Details

ParameterDerivative 1: 3-(thiophen-2-yl)-5-p-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide[2][3]Derivative 2: 1-phenyl-N′-(1-phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carbonyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carbohydrazide[4][5]Derivative 3: 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide[1]
Chemical FormulaC₁₅H₁₅N₃S₂C₂₈H₂₀N₆O₂S₂C₂₂H₁₀Br₄N₄O₃S
Formula Weight301.44564.64745.98
Crystal SystemMonoclinicTriclinicMonoclinic
Space GroupP2₁/cP-1P2₁/c
a (Å)8.1035(4)10.6738(6)9.3725(6)
b (Å)12.0193(5)11.7869(7)20.0436(12)
c (Å)15.1312(7)12.5381(7)15.3281(11)
α (°)90112.842(6)90
β (°)94.347(2)91.963(4)102.896(6)
γ (°)90116.129(6)90
Volume (ų)1469.52(12)1264.38(15)2806.9(3)
Z424
Temperature (K)296296(2)296
R-factor (%)4.65.235.75
CCDC Number140478818431112049436

Table 2: Selected Torsion Angles and Intermolecular Interactions

FeatureDerivative 1: 3-(thiophen-2-yl)-5-p-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide[2][3]Derivative 2: 1-phenyl-N′-(1-phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carbonyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carbohydrazide[4][5]Derivative 3: 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide[1]
Dihedral Angle (Pyrazole/Thiophene)7.19(12)°Thiophenyl groups are twisted from the pyrazole-carbohydrazide plane by 45.3(3)° and 31.1(2)°.13.9(3)°
Key Intermolecular InteractionsN—H···S hydrogen bonds forming chains along[6]. Weak parallel slipped π–π interactions between thiophene and pyrazole rings.[2]Edge-to-face contacts between phenyl groups. Separation between pyrazole-carbohydrazide planes of adjacent molecules is 3.46 Å.[5]N—H···O hydrogen bond between the target molecule and the solvent. C–H···O interactions. π–π contacts between phenyl groups.[1]

Structural Analysis and Visualization

Conformational Analysis

In the studied derivatives, the pyrazole ring serves as a central scaffold. The planarity of this ring system is influenced by the nature and position of its substituents. For instance, in 3-(thiophen-2-yl)-5-p-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide, the pyrazole ring adopts a twisted conformation.[2] The dihedral angle between the pyrazole and thiophene rings is a key conformational parameter. In derivative 1, this angle is relatively small at 7.19(12)°, indicating a near-coplanar arrangement.[3] In contrast, the thiophenyl groups in derivative 2 are significantly twisted out of the plane of the pyrazole-carbohydrazide moiety.[5]

Intermolecular Interactions

The crystal packing of these derivatives is stabilized by a network of intermolecular interactions. Hydrogen bonds, particularly those involving the carbohydrazide or carbothioamide groups, play a crucial role in the formation of supramolecular architectures. In derivative 1, N—H···S hydrogen bonds lead to the formation of chains.[2] In derivative 3, N—H···O hydrogen bonds and C–H···O interactions are observed.[1] Additionally, π–π stacking interactions between the aromatic rings (pyrazole, thiophene, and phenyl) contribute to the overall stability of the crystal lattice.[1][2][5]

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis and structural elucidation of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis and Purification cluster_analysis Structural Analysis cluster_output Output start Starting Materials (Acetophenone, Thiophene-2-carbaldehyde, Hydrazine Hydrate) chalcone Claisen-Schmidt Condensation (Chalcone Formation) start->chalcone Base, Ethanol pyrazole Cyclocondensation (Pyrazole Ring Formation) chalcone->pyrazole Hydrazine Hydrate, Ethanol/Acetic Acid carbohydrazide Hydrazinolysis (Carbohydrazide Formation) pyrazole->carbohydrazide Hydrazine Hydrate derivative Derivatization carbohydrazide->derivative Electrophile purification Purification and Recrystallization derivative->purification scxrd Single-Crystal X-ray Diffraction purification->scxrd data_proc Data Processing and Structure Solution scxrd->data_proc refinement Structure Refinement data_proc->refinement analysis Structural Analysis (Bond lengths, angles, interactions) refinement->analysis final_structure Final Crystal Structure and Crystallographic Data analysis->final_structure

A generalized workflow for the synthesis and crystallographic analysis of the title compounds.

Conclusion

This technical guide has provided a consolidated overview of the crystal structure of several derivatives of this compound. The presented data highlights the conformational flexibility of this scaffold and the importance of various intermolecular forces, such as hydrogen bonding and π–π interactions, in directing the solid-state assembly. While the crystal structure of the parent carbohydrazide remains to be determined, the information gathered from its derivatives offers a solid foundation for researchers in the field of medicinal chemistry and drug design to develop new compounds with potentially enhanced biological activities. The detailed experimental protocols and the visualized workflow serve as a practical resource for the synthesis and structural characterization of this important class of heterocyclic compounds.

References

An In-Depth Technical Guide to the Physicochemical Properties of Thiophene-Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of thiophene-pyrazole compounds, a class of heterocyclic molecules of significant interest in medicinal chemistry. Due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, a thorough understanding of their physicochemical characteristics is crucial for the design and development of novel therapeutic agents. This document outlines key properties, presents available data, details experimental protocols for their determination, and visualizes relevant biological pathways.

Core Physicochemical Properties

The physicochemical properties of thiophene-pyrazole derivatives dictate their pharmacokinetic and pharmacodynamic profiles. Key parameters include melting point, solubility, acidity (pKa), and lipophilicity (logP). These properties are influenced by the nature and position of substituents on both the thiophene and pyrazole rings.

Melting Point

The melting point of a compound is a fundamental physical property that provides an indication of its purity. Pure crystalline solids typically exhibit sharp melting points, whereas impurities can lead to a depression and broadening of the melting range.[1][2] The melting points of several thiophene-pyrazole derivatives have been reported in the literature and are summarized in the tables below.

Solubility

Aqueous solubility is a critical determinant of a drug's absorption and distribution in the body. The solubility of thiophene-pyrazole compounds can be influenced by factors such as the presence of polar functional groups capable of hydrogen bonding with water, and the overall molecular size and lipophilicity. While specific quantitative solubility data for a wide range of thiophene-pyrazole compounds is not extensively tabulated in the literature, the general principles of solubility testing can be applied.

Acidity and Basicity (pKa)

The pKa value represents the strength of an acid in solution and is a crucial parameter for predicting the ionization state of a compound at a given pH. The pyrazole ring contains nitrogen atoms that can be protonated or deprotonated, influencing the overall acidic or basic character of the molecule. The electronic effects of substituents on the thiophene and pyrazole rings will significantly impact the pKa values.

Lipophilicity (logP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water, is a key indicator of a drug's ability to cross biological membranes. The balance between lipophilicity and hydrophilicity is essential for optimal pharmacokinetic properties. The logP of thiophene-pyrazole compounds can be modulated by the introduction of various functional groups.

Data Presentation: Physicochemical Properties of Thiophene-Pyrazole Derivatives

The following tables summarize the available physicochemical data for a selection of thiophene-pyrazole compounds from the scientific literature.

Table 1: Melting Points of Selected Thiophene-Pyrazole Derivatives

Compound IDSubstituentsMelting Point (°C)Reference
1 1-(4-nitrophenyl)-3-(thiophen-2-yl)prop-2-en-1-one160-163[3]
2 3-(4-nitrophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole118-120[4]
3 1-acetyl-3-(4-nitrophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole191-193[3][4]
4 3-(4-nitrophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde205-207[3]
5 1-phenyl-5-(thiophen-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole131.0–132.6[5]
6 3-(2-methoxyphenyl)-1-phenyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole140.1–141.2[5]
7 3-(4-methoxyphenyl)-1-phenyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole132.5–134.1[5]
8 3-(3,4-dimethoxyphenyl)-1-phenyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole139.2–140.4[5]
9 3-(2,5-dimethoxyphenyl)-1-phenyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole148.2–149.3[5]

Table 2: Spectral Data of a Representative Thiophene-Pyrazole Compound (Compound 2)

Spectral Data TypeKey Signals
FT-IR (KBr, ν/cm⁻¹) 3327 (NH), 3109 (CHarom), 2902, 2832 (CHaliph), 1593 (C=N)[4]
¹H-NMR (400 MHz, DMSO-d₆) δ (ppm) 8.35 (s, 1H, NH), 8.23–7.82 (m, 4H, 4-nitrophenyl ring), 7.43–6.98 (m, 3H, thienyl ring), 5.23 (t, 1H, (CH)pyrazole), 3.56, 3.51, 2.97, 3.03 (2 dd, 2H, (CH₂)pyrazole)[4]
¹³C-NMR (100 MHz, DMSO-d₆) δ (ppm) 154.58, 148.79, 143.93, 137.07, 128.59, 127.29, 126, 125.64, 124.45, 56.66 ((CH₂)pyrazole), 41.95 (CH-pyrazole)[3]
Mass Spec (m/z, %) 317 (1.09), 315 (M⁺; 34.28)[3]

Experimental Protocols

This section provides detailed methodologies for the determination of key physicochemical properties of thiophene-pyrazole compounds.

Melting Point Determination

Objective: To determine the melting point range of a solid thiophene-pyrazole compound to assess its purity.

Methodology (Capillary Method):

  • Sample Preparation: The solid sample must be completely dry and in a fine powdered form.[2] If necessary, the sample should be crushed using a mortar and pestle.

  • Capillary Tube Loading: A small amount of the powdered sample is introduced into a capillary tube, which is sealed at one end. The tube is tapped gently to pack the sample to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., Mel-Temp or Thiele tube).

  • Heating: The sample is heated rapidly to determine an approximate melting point. The apparatus is then allowed to cool.

  • Accurate Determination: A fresh sample is heated again, with the temperature rising at a slow rate (approximately 1-2 °C per minute) as it approaches the approximate melting point.

  • Data Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transformed into a liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow (0.5-1.0 °C).[1]

Aqueous Solubility Determination

Objective: To quantitatively determine the solubility of a thiophene-pyrazole compound in water.

Methodology (Shake-Flask Method):

  • Preparation of Saturated Solution: An excess amount of the solid thiophene-pyrazole compound is added to a known volume of distilled or deionized water in a sealed flask.

  • Equilibration: The flask is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand to allow the undissolved solid to settle. Alternatively, centrifugation or filtration can be used to separate the solid from the saturated solution.

  • Quantification: A known volume of the clear saturated solution is carefully removed. The concentration of the dissolved compound is determined using a suitable analytical technique, such as UV-Vis spectroscopy, High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC).

  • Calculation: The solubility is expressed in units such as mg/mL or mol/L.

pKa Determination

Objective: To determine the acid dissociation constant (pKa) of a thiophene-pyrazole compound.

Methodology (Potentiometric Titration):

  • Sample Preparation: A known amount of the thiophene-pyrazole compound is dissolved in a suitable solvent (often a mixture of water and an organic co-solvent like methanol or DMSO to ensure solubility).

  • Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally to the sample solution.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.[6]

logP Determination

Objective: To determine the octanol-water partition coefficient (logP) of a thiophene-pyrazole compound.

Methodology (Shake-Flask Method):

  • Solvent Saturation: n-Octanol is saturated with water, and water is saturated with n-octanol by mixing them and allowing the phases to separate.

  • Sample Preparation: A known amount of the thiophene-pyrazole compound is dissolved in either the water-saturated octanol or the octanol-saturated water.

  • Partitioning: A known volume of the solution is mixed with a known volume of the other phase in a sealed flask.

  • Equilibration: The mixture is agitated for a sufficient time to allow for the partitioning of the compound between the two phases to reach equilibrium.

  • Phase Separation: The mixture is allowed to stand until the two phases have completely separated. Centrifugation can be used to facilitate this process.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logP is the logarithm of this value.

Visualization of Relevant Signaling Pathways

The biological activity of thiophene-pyrazole compounds, particularly their anticancer and anti-inflammatory effects, can be attributed to their interaction with specific cellular signaling pathways. Some derivatives have been identified as inhibitors of key kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Their anti-inflammatory properties may be linked to the modulation of pathways involving Tumor Necrosis Factor-alpha (TNF-α).

Below are simplified diagrams of these signaling pathways, created using the DOT language.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits Sos Sos Grb2->Sos Activates Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Simplified EGFR signaling pathway leading to cell proliferation.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) PKC->Angiogenesis Akt->Angiogenesis

Caption: Key downstream pathways of VEGFR-2 signaling in angiogenesis.

TNF_alpha_Signaling_Pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binds TRADD TRADD TNFR1->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 IKK IKK Complex TRAF2->IKK RIP1->IKK NFkB NF-κB IKK->NFkB Activates Inflammation Inflammation & Cell Survival NFkB->Inflammation

Caption: Simplified TNF-α signaling pathway leading to inflammation.

Conclusion

This technical guide has provided a foundational understanding of the physicochemical properties of thiophene-pyrazole compounds. The presented data and experimental protocols serve as a valuable resource for researchers in the field of medicinal chemistry and drug development. A comprehensive characterization of these properties is essential for the rational design of new thiophene-pyrazole derivatives with improved efficacy and pharmacokinetic profiles. Further research is warranted to expand the database of quantitative physicochemical data for this promising class of compounds.

References

The Synthesis of Pyrazole Carbohydrazides: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive literature review on the synthesis of pyrazole carbohydrazides, a class of compounds of significant interest in medicinal chemistry due to their diverse biological activities. This document details the core synthetic methodologies, presents quantitative data in structured tables for comparative analysis, and provides detailed experimental protocols for key reactions.

Introduction: The Significance of Pyrazole Carbohydrazides

Pyrazole derivatives are a cornerstone in the development of therapeutic agents, exhibiting a wide range of pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, and anticancer activities. The carbohydrazide functional group (-CONHNH2) is a crucial pharmacophore that can act as a versatile synthetic intermediate for the construction of more complex heterocyclic systems, such as 1,2,4-triazoles and 1,3,4-oxadiazoles. The combination of the pyrazole nucleus with the carbohydrazide moiety often leads to compounds with enhanced biological profiles, making their efficient synthesis a key focus for medicinal chemists.

Core Synthetic Strategies

The synthesis of pyrazole carbohydrazides is typically achieved through a two-step process:

  • Formation of a Pyrazole Carboxylic Acid Ester: This initial step involves the construction of the core pyrazole ring bearing an ester functional group at a specific position (commonly C3, C4, or C5).

  • Hydrazinolysis of the Ester: The pyrazole carboxylic acid ester is then converted to the corresponding carbohydrazide by reaction with hydrazine hydrate.

Synthesis of the Pyrazole Ring: Precursors to Carbohydrazides

The most prevalent and versatile method for the synthesis of the pyrazole ring is the Knorr pyrazole synthesis , which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. Variations of this method, along with other significant synthetic routes, are outlined below.

The reaction of a β-ketoester, such as ethyl acetoacetate or diethyl oxalate, with hydrazine hydrate or a substituted hydrazine is a robust method for preparing pyrazole carboxylates. The reaction is typically acid-catalyzed and proceeds via a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

The 1,3-dipolar cycloaddition of diazo compounds with alkynes is another effective route to pyrazole carboxylates. This method offers a high degree of regioselectivity in many cases.

Other methods, such as the reaction of α,β-unsaturated ketones with hydrazines and the transformation of other heterocyclic systems, have also been employed for the synthesis of the pyrazole core.

Conversion to Pyrazole Carbohydrazides via Hydrazinolysis

The conversion of a pyrazole carboxylic acid ester to its corresponding carbohydrazide is a straightforward and high-yielding reaction. The most common method involves refluxing the ester with an excess of hydrazine hydrate in a suitable solvent, typically ethanol or methanol. The reaction proceeds via nucleophilic acyl substitution at the ester carbonyl group.

Quantitative Data on Synthesis

The following tables summarize the reaction conditions and yields for the synthesis of pyrazole carboxylic acid esters and their subsequent conversion to pyrazole carbohydrazides, as reported in the literature.

Table 1: Synthesis of Pyrazole Carboxylic Acid Esters

Starting Material 1Starting Material 2Reagents & ConditionsProductYield (%)Reference
Ethyl 2,4-dioxovalerateHydrazine monohydrateEtOH/AcOH, 0 °C to rt, 15 hEthyl 5-methyl-1H-pyrazole-3-carboxylate74[1]
Ethyl 2,4-dioxopentanoateHydrazine hydrateEthanol, 0 °C, 1 hEthyl 3-methyl-1H-pyrazole-5-carboxylate97[1]
Diethyl oxalateAcetophenone derivativesSodium ethoxide, then Hydrazine hydrate, glacial acetic acid, refluxEthyl 5-(substituted)-1H-pyrazole-3-carboxylates66-82[2]
Dimethylacetylene dicarboxylatePhenyl hydrazineToluene/DCM (1:1), reflux, 2 hMethyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylateNot specified[3]

Table 2: Synthesis of Pyrazole Carbohydrazides via Hydrazinolysis

Starting Material (Pyrazole Ester)Reagents & ConditionsProductYield (%)Reference
Ethyl 3-(1H-indol-3-yl)-1H-pyrazole-5-carboxylateHydrazine hydrateNot specifiedExcellent[4]
1-Methyl-6-phenylpyrazolo[3,4-d]1,3-oxazin-4(1H)-oneHydrazine hydrateNot specified70-90[5]
1-Phenyl-6-phenylpyrazolo[3,4-d]1,3-oxazin-4(1H)-oneHydrazine hydrateNot specified70-90[5]
Ethyl 5-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-1H-pyrazole-3-carboxylateExcess hydrazine hydrate, fusion5-(4-Oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-1H-pyrazole-3-carbohydrazideNot specified

Experimental Protocols

General Procedure for the Synthesis of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylates (Knorr Synthesis)[3]

Materials:

  • Substituted acetophenone (1.0 eq)

  • Diethyl oxalate (1.2 eq)

  • Sodium metal (1.2 eq)

  • Absolute ethanol

  • Hydrazine hydrate (1.5 eq)

  • Glacial acetic acid

Protocol:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol under an inert atmosphere. Cool the solution to -5 °C.

  • Formation of the 1,3-Dicarbonyl Intermediate: To the cold sodium ethoxide solution, add a solution of the substituted acetophenone and diethyl oxalate in absolute ethanol dropwise. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Cyclization: To the suspension of the formed dioxo-ester, add hydrazine hydrate followed by glacial acetic acid.

  • Reaction: Heat the mixture to reflux for several hours until the starting material is consumed (monitored by TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-water.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with water, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure ethyl 5-(substituted)-1H-pyrazole-3-carboxylate.

General Procedure for the Synthesis of Pyrazole Carbohydrazides from Esters[5]

Materials:

  • Substituted ethyl pyrazole-carboxylate (1.0 eq)

  • Hydrazine hydrate (excess, e.g., 5-10 eq)

  • Ethanol

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the ethyl pyrazole-carboxylate in ethanol.

  • Addition of Hydrazine Hydrate: Add an excess of hydrazine hydrate to the solution.

  • Reaction: Heat the reaction mixture to reflux for several hours (typically 2-8 hours). Monitor the progress of the reaction by TLC until the starting ester is completely consumed.

  • Isolation: Cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, reduce the volume of the solvent under reduced pressure to induce precipitation.

  • Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield the pyrazole carbohydrazide. Further purification can be achieved by recrystallization if necessary.

Visualization of Synthetic Workflow

The following diagrams illustrate the general synthetic pathways for pyrazole carbohydrazides.

G cluster_0 Step 1: Pyrazole Ring Synthesis (Knorr) cluster_1 Step 2: Hydrazinolysis 1_3_Dicarbonyl 1,3-Dicarbonyl (e.g., β-Ketoester) Pyrazole_Ester Pyrazole Carboxylic Acid Ester 1_3_Dicarbonyl->Pyrazole_Ester Acid Catalyst (e.g., Acetic Acid) Hydrazine Hydrazine Derivative Hydrazine->Pyrazole_Ester Pyrazole_Carbohydrazide Pyrazole Carbohydrazide Pyrazole_Ester->Pyrazole_Carbohydrazide Hydrazine_Hydrate Hydrazine Hydrate (Excess) Hydrazine_Hydrate->Pyrazole_Carbohydrazide Reflux (e.g., Ethanol)

Caption: General two-step synthesis of pyrazole carbohydrazides.

G Start Starting Materials: β-Ketoester & Hydrazine Cyclization Knorr Cyclization (Acid-catalyzed) Start->Cyclization Intermediate Pyrazole Carboxylic Acid Ester Cyclization->Intermediate Hydrazinolysis Hydrazinolysis with Hydrazine Hydrate Intermediate->Hydrazinolysis Product Final Product: Pyrazole Carbohydrazide Hydrazinolysis->Product

Caption: Experimental workflow for pyrazole carbohydrazide synthesis.

Conclusion

The synthesis of pyrazole carbohydrazides is a well-established and efficient process, primarily relying on the robust Knorr pyrazole synthesis to construct the core heterocyclic ring, followed by a straightforward hydrazinolysis of a precursor ester. The versatility of the starting materials allows for the creation of a diverse library of substituted pyrazole carbohydrazides for biological screening. The methodologies presented in this guide offer reliable and high-yielding routes for researchers in the field of drug discovery and development to access these valuable compounds.

References

CAS number and IUPAC name for 3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical identity, a probable synthetic route, and the broader biological activities associated with the thiophene-pyrazole scaffold, including potential anticancer and antimicrobial applications. Due to the limited availability of specific experimental data for this exact compound, this guide leverages information from closely related analogs to present representative experimental protocols, quantitative biological data, and a generalized workflow for its synthesis and evaluation.

Chemical Identity

  • IUPAC Name: this compound

  • CAS Number: 889992-74-9[1]

  • Molecular Formula: C₈H₈N₄OS

  • Molecular Weight: 208.24 g/mol

  • Chemical Structure:

/ C----C=C-c1cccs1 | H

Introduction to the Thiophene-Pyrazole Scaffold

The fusion of thiophene and pyrazole rings into a single molecular framework has garnered considerable attention in the field of drug discovery. Thiophene derivatives are known for a wide spectrum of biological functions, including antimicrobial, anti-inflammatory, and anticancer properties.[2] Similarly, the pyrazole nucleus is a core component of several commercially available drugs and is associated with a vast array of pharmacological activities such as anticancer, antibacterial, antifungal, and anti-inflammatory effects.[2] The combination of these two pharmacophores in compounds like this compound is a strategic approach to developing novel therapeutic agents with potentially enhanced efficacy.

Proposed Synthesis

Experimental Protocol: A Representative Synthesis

This protocol is based on the general synthesis of pyrazole carbohydrazides and may require optimization for the target molecule.

Step 1: Synthesis of the Pyrazole Ester Intermediate

A mixture of an appropriate thiophene-containing β-ketoester and hydrazine hydrate in a suitable solvent like ethanol is refluxed. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting solid pyrazole ester is filtered, washed with cold ethanol, and dried.

Step 2: Synthesis of this compound

To a solution of the pyrazole ester from Step 1 in ethanol, an excess of hydrazine hydrate is added. The mixture is refluxed for several hours. After cooling, the precipitated solid, this compound, is collected by filtration, washed with ethanol, and recrystallized from a suitable solvent to afford the pure product.

Generalized Synthesis and Evaluation Workflow

The following diagram illustrates a typical workflow for the synthesis and biological screening of novel thiophene-pyrazole derivatives.

G cluster_synthesis Synthesis cluster_characterization Structural Characterization cluster_screening Biological Evaluation A Starting Materials (Thiophene & Pyrazole Precursors) B Chemical Synthesis (e.g., Cyclocondensation) A->B C Purification (e.g., Recrystallization, Chromatography) B->C D Spectroscopic Analysis (NMR, IR, Mass Spectrometry) C->D E In vitro Assays (e.g., Anticancer, Antimicrobial) D->E F Data Analysis (IC50, MIC determination) E->F G Lead Compound Identification F->G

Caption: A generalized workflow for the synthesis and biological evaluation of thiophene-pyrazole derivatives.

Biological Activities and Quantitative Data

The thiophene-pyrazole scaffold is associated with a range of biological activities. While specific quantitative data for this compound is limited, studies on closely related compounds provide insight into its potential therapeutic applications.

Anticancer Activity

Numerous pyrazole derivatives have been investigated for their anticancer properties. For instance, a study on a series of 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazides showed that some of these compounds could inhibit the growth of A549 lung cancer cells and induce apoptosis.[3] Another study on 3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboximidamides demonstrated cytotoxic effects against various leukemia cell lines.[4]

The table below summarizes the anticancer activity of a representative analog, 5-methyl-N'-(thiophen-2-ylmethylene)-1H-pyrazole-3-carbohydrazide .

Cell LineCancer TypeIC₅₀ (µM)
A-549Lung Carcinoma>50
HT-29Colorectal Adenocarcinoma>50
MCF-7Breast Adenocarcinoma7.31
3T3-L1Mouse Fibroblast (Normal)>50
Data from a study on a closely related analog.[5]
Antimicrobial Activity

The thiophene-pyrazole core is also a promising scaffold for the development of new antimicrobial agents. Research has shown that various derivatives exhibit activity against a range of bacterial and fungal strains.

The following diagram outlines a general mechanism of action for antimicrobial agents, which may be applicable to this class of compounds.

G A Thiophene-Pyrazole Compound B Bacterial Cell A->B Penetration C Target Site (e.g., Enzyme, DNA) B->C Binding D Inhibition of Essential Processes C->D E Cell Death or Growth Inhibition D->E

Caption: A simplified diagram of a potential antimicrobial mechanism of action.

Conclusion

This compound represents a molecule of interest within the broader class of thiophene-pyrazole derivatives. While specific experimental data for this compound is sparse, the available literature on analogous structures suggests a strong potential for applications in anticancer and antimicrobial drug discovery. Further research is warranted to synthesize this specific molecule, characterize its biological activity, and elucidate its mechanism of action. The protocols and data presented in this guide, derived from closely related compounds, provide a solid foundation for initiating such investigations.

References

Initial biological screening of novel thiophene-pyrazole hybrids

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Initial Biological Screening of Novel Thiophene-Pyrazole Hybrids

Introduction

Thiophene and pyrazole scaffolds are privileged structures in medicinal chemistry, each contributing to a wide array of pharmacological activities.[1][2] The hybridization of these two heterocyclic rings into a single molecular entity has emerged as a promising strategy in drug discovery, yielding compounds with potent and diverse biological profiles.[3][4] Thiophene rings, with their inherent lipophilicity and metabolic stability, often enhance receptor interactions, while the electron-rich and versatile pyrazole core allows for fine-tuning of pharmacodynamic and pharmacokinetic properties.[5][6]

This technical guide provides a comprehensive overview of the initial biological screening cascade for novel thiophene-pyrazole hybrids. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, structured data presentation, and visual workflows for key assays, including anticancer, antimicrobial, and antioxidant evaluations.

Anticancer Activity Screening

A primary focus in the evaluation of thiophene-pyrazole hybrids is their potential as anticancer agents.[4][7][8] The initial screening typically involves assessing the cytotoxicity of the compounds against various human cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[9][10] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.[9][11]

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thiophene-pyrazole hybrid compounds in a suitable solvent (e.g., DMSO) and add them to the wells.[12] Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[5]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.[10]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol, or a sodium dodecyl sulfate solution) to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀), the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

An alternative to the MTT assay is the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay, which produces a water-soluble formazan product, eliminating the need for a solubilization step.[13][14]

Data Presentation: In Vitro Anticancer Activity

The results of the cytotoxicity screening are typically summarized in a table, presenting the IC₅₀ values for each compound against different cell lines.

Compound IDTarget Cell LineIC₅₀ (µM)[5][15][16]Reference DrugIC₅₀ (µM)[5][15]
TPH-01 MCF-7 (Breast)6.57Doxorubicin~5.0
HepG2 (Liver)8.86
TPH-02 MCF-7 (Breast)8.08Erlotinib~7.0
HepG2 (Liver)> 50
TPH-03 MCF-7 (Breast)12.94Sorafenib~9.0
HepG2 (Liver)19.59

TPH: Thiophene-Pyrazole Hybrid. Data is representative based on published findings.

Visualization of Anticancer Screening Workflow

The general workflow for screening novel compounds for anticancer activity can be visualized as follows.

anticancer_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Screening cluster_mechanistic Mechanistic Studies (for promising leads) synthesis Synthesis of Novel Thiophene-Pyrazole Hybrids cell_culture Prepare Cancer Cell Line Cultures synthesis->cell_culture treatment Treat Cells with Hybrid Compounds cell_culture->treatment viability_assay Perform Cell Viability Assay (e.g., MTT, XTT) treatment->viability_assay ic50 Calculate IC50 Values viability_assay->ic50 enzyme_assay Enzyme Inhibition Assays (e.g., EGFR, VEGFR-2) ic50->enzyme_assay Promising Compounds apoptosis Apoptosis & Cell Cycle Analysis enzyme_assay->apoptosis docking Molecular Docking apoptosis->docking signaling_pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling Hybrid Thiophene-Pyrazole Hybrid (e.g., TPH-01) EGFR EGFR Hybrid->EGFR Inhibits VEGFR2 VEGFR-2 Hybrid->VEGFR2 Inhibits Proliferation Cell Proliferation & Survival EGFR->Proliferation Angiogenesis Angiogenesis VEGFR2->Angiogenesis dpph_mechanism DPPH_Radical DPPH• (Violet Radical) DPPH_Reduced DPPH-H (Yellow/Colorless) DPPH_Radical->DPPH_Reduced donates H• Antioxidant Thiophene-Pyrazole Hybrid (R-H) Radical_Product R• Antioxidant->Radical_Product

References

An In-depth Technical Guide to the Chemical Reactivity of the Carbohydrazide Group in Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the chemical reactivity of the carbohydrazide functional group appended to a pyrazole core. Pyrazole carbohydrazide derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Understanding the reactivity of the carbohydrazide moiety is crucial for the synthesis of novel derivatives and the development of new therapeutic agents. This guide summarizes key reactions, provides detailed experimental protocols, presents quantitative data on biological activity, and visualizes relevant biological pathways.

Synthesis of Pyrazole Carbohydrazides

The primary route to pyrazole carbohydrazides involves the condensation of a pyrazole carboxylic acid ester with hydrazine hydrate. The reaction is typically carried out in a suitable solvent such as ethanol and often under reflux conditions.

General Experimental Protocol: Synthesis of 1-Aryl-3-methyl-1H-pyrazole-4-carbohydrazide

This protocol describes a general method for the synthesis of a pyrazole carbohydrazide from the corresponding ethyl ester.

Materials:

  • Ethyl 1-aryl-3-methyl-1H-pyrazole-4-carboxylate

  • Hydrazine hydrate (99-100%)

  • Ethanol, absolute

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve the ethyl 1-aryl-3-methyl-1H-pyrazole-4-carboxylate (1 equivalent) in absolute ethanol.

  • To this solution, add an excess of hydrazine hydrate (5-10 equivalents).

  • Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the starting material is consumed (typically after 4-6 hours), cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid product by vacuum filtration using a Büchner funnel.

  • If no precipitate forms, reduce the solvent volume under reduced pressure until a solid precipitates. Then, collect the product by filtration.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted hydrazine hydrate.

  • Dry the purified pyrazole carbohydrazide product in a vacuum oven.

Chemical Reactivity of the Pyrazole Carbohydrazide Group

The carbohydrazide group (-CONHNH₂) is a versatile functional group that can undergo a variety of chemical transformations, making it a valuable synthon for the preparation of a diverse range of heterocyclic compounds. The lone pair of electrons on the terminal nitrogen atom makes the carbohydrazide group a potent nucleophile.

Formation of Hydrazones

Pyrazole carbohydrazides readily react with aldehydes and ketones to form the corresponding hydrazones. This reaction is typically acid-catalyzed and proceeds via a condensation mechanism.

Experimental Workflow for Hydrazone Synthesis

G start Start: Pyrazole Carbohydrazide + Aldehyde/Ketone dissolve Dissolve reactants in a suitable solvent (e.g., Ethanol) start->dissolve acid Add a catalytic amount of acid (e.g., Acetic Acid) dissolve->acid reflux Heat the mixture to reflux acid->reflux monitor Monitor reaction by TLC reflux->monitor cool Cool the reaction mixture monitor->cool Reaction Complete filter Collect the hydrazone product by filtration cool->filter wash Wash the product with a -suitable solvent filter->wash dry Dry the purified hydrazone wash->dry end End: Purified Pyrazole Hydrazone dry->end

Caption: A typical experimental workflow for the synthesis of pyrazole hydrazones.

Cyclization Reactions to Form Heterocycles

The carbohydrazide moiety is a key precursor for the synthesis of various five-membered heterocyclic rings, such as 1,3,4-oxadiazoles and 1,3,4-thiadiazoles.

Pyrazole carbohydrazides can be cyclized to form 2-(pyrazolyl)-1,3,4-oxadiazoles. This is often achieved by reacting the carbohydrazide with a dehydrating agent or a one-carbon synthon. A common method involves reaction with carbon disulfide in the presence of a base, followed by oxidative cyclization. Another approach is the reaction with an acyl chloride followed by cyclization.

Detailed Experimental Protocol: Synthesis of 2-(1-Aryl-3-methyl-1H-pyrazol-4-yl)-5-phenyl-1,3,4-oxadiazole

Materials:

  • 1-Aryl-3-methyl-1H-pyrazole-4-carbohydrazide

  • Benzoyl chloride

  • Pyridine, anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle

Procedure:

  • Step 1: Acylation. In a round-bottom flask, dissolve the pyrazole carbohydrazide (1 equivalent) in anhydrous pyridine and cool the mixture in an ice bath.

  • Slowly add benzoyl chloride (1.1 equivalents) dropwise to the cooled solution with stirring.

  • Allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Pour the reaction mixture into ice-cold water to precipitate the N-benzoyl-N'-(1-aryl-3-methyl-1H-pyrazole-4-carbonyl)hydrazine intermediate.

  • Collect the precipitate by filtration, wash with water, and dry.

  • Step 2: Cyclization. To the dried intermediate in a round-bottom flask, add an excess of phosphorus oxychloride (POCl₃).

  • Heat the mixture to reflux for 2-3 hours.

  • After cooling, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).

  • Collect the precipitated 1,3,4-oxadiazole product by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified product.

Similarly, pyrazole carbohydrazides can be converted to 2-(pyrazolyl)-1,3,4-thiadiazoles. A common method involves the reaction with a thiocarbonyl compound, such as carbon disulfide, in the presence of a base, followed by reaction with an alkylating agent or an acid-catalyzed cyclization of the resulting dithiocarbazate intermediate. A more direct route involves the reaction of the carbohydrazide with a thiourea derivative.

Detailed Experimental Protocol: Synthesis of 5-(1-Aryl-3-methyl-1H-pyrazol-4-yl)-N-phenyl-1,3,4-thiadiazol-2-amine

Materials:

  • 1-Aryl-3-methyl-1H-pyrazole-4-carbohydrazide

  • Phenyl isothiocyanate

  • Ethanol, absolute

  • Concentrated sulfuric acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Step 1: Formation of Thiosemicarbazide. In a round-bottom flask, dissolve the pyrazole carbohydrazide (1 equivalent) in absolute ethanol.

  • Add phenyl isothiocyanate (1.1 equivalents) to the solution and heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture to room temperature and collect the precipitated thiosemicarbazide intermediate by filtration. Wash with a small amount of cold ethanol and dry.

  • Step 2: Cyclization. To the dried thiosemicarbazide in a round-bottom flask, add concentrated sulfuric acid carefully in an ice bath.

  • Stir the mixture at room temperature for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a cold aqueous solution of sodium hydroxide.

  • Collect the precipitated 1,3,4-thiadiazole product by filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified product.

Biological Activity of Pyrazole Carbohydrazide Derivatives

Derivatives of pyrazole carbohydrazide have been extensively studied for their potential as therapeutic agents, particularly in the field of oncology. These compounds have been shown to inhibit various protein kinases and other key enzymes involved in cancer cell proliferation and survival.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of pyrazole carbohydrazide derivatives against a range of cancer cell lines. The biological activity is often dependent on the nature and position of substituents on both the pyrazole ring and the carbohydrazide-derived moiety.

Table 1: In Vitro Anticancer Activity (IC₅₀ in µM) of Selected Pyrazole Derivatives

Compound IDTarget/Cell LineIC₅₀ (µM)Reference
Compound 6g A549 (Lung Cancer)1.537 ± 0.097[2]
Compound 6d A549 (Lung Cancer)5.176 ± 0.164[2]
Compound 6j A549 (Lung Cancer)8.493 ± 0.667[2]
Compound 10b MCF-7 (Breast Cancer)Significant Cytotoxicity[3]
Compound 10c MCF-7 (Breast Cancer)Significant Cytotoxicity[3]
Compound 3a PC-3 (Prostate Cancer)1.22[4]
Compound 3i PC-3 (Prostate Cancer)1.24[4]
PTA-1 MDA-MB-231 (Breast Cancer)Low micromolar[5]
Inhibition of Signaling Pathways

Pyrazole carbohydrazide derivatives have been shown to exert their anticancer effects by targeting key signaling pathways involved in tumor growth, angiogenesis, and apoptosis.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[4][6] Several pyrazole derivatives have been identified as potent inhibitors of VEGFR-2 kinase.[4][7][8]

VEGFR-2 Signaling Pathway and its Inhibition

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Inhibitor Pyrazole Derivative Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of pyrazole derivatives.

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many anticancer drugs function by inducing apoptosis in cancer cells. Pyrazole derivatives have been shown to induce apoptosis through various mechanisms, including the generation of reactive oxygen species (ROS) and the activation of caspases.[9][10] Some derivatives also act as inhibitors of anti-apoptotic proteins like Bcl-2.[3][11]

Apoptosis Induction by Pyrazole Derivatives

G Pyrazole Pyrazole Derivative ROS Increased ROS Production Pyrazole->ROS Bcl2 Bcl-2 Pyrazole->Bcl2 Inhibits Mitochondria Mitochondria ROS->Mitochondria Bax Bax Bcl2->Bax Inhibits Bax->Mitochondria Promotes CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified schematic of apoptosis induction by pyrazole derivatives.

Microtubules are essential components of the cytoskeleton, playing a critical role in cell division. Drugs that interfere with microtubule dynamics are effective anticancer agents. Some pyrazole carbohydrazide derivatives have been identified as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.[5][12][13][14][15]

Logical Relationship of Tubulin Inhibition

G cluster_0 Cellular Processes Tubulin Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization Mitosis Mitosis Microtubules->Mitosis Essential for CellDivision Cell Division Mitosis->CellDivision Inhibitor Pyrazole Carbohydrazide Derivative Inhibitor->Tubulin Inhibits Polymerization

Caption: The logical relationship showing how pyrazole carbohydrazide derivatives inhibit cell division by targeting tubulin polymerization.

Conclusion

The carbohydrazide group on the pyrazole scaffold is a highly reactive and versatile functional group that serves as a gateway to a wide array of heterocyclic derivatives with significant biological potential. The synthetic accessibility and the diverse reactivity of pyrazole carbohydrazides make them attractive starting materials for the development of novel drug candidates. Further exploration of their chemical space and biological targets is likely to yield new and improved therapeutic agents for a variety of diseases, most notably cancer. This guide provides a foundational understanding for researchers to build upon in their quest for innovative molecular entities.

References

Discovery and synthesis of novel 3-(thiophen-2-yl)-1H-pyrazole analogs

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Synthesis of Novel 3-(Thiophen-2-yl)-1H-pyrazole Analogs

Introduction

In the landscape of medicinal chemistry, heterocyclic compounds are of paramount importance, forming the structural core of numerous therapeutic agents. Among these, pyrazole and thiophene rings are prominent scaffolds due to their wide spectrum of biological activities.[1][2] Pyrazoles, five-membered aromatic rings with two adjacent nitrogen atoms, are key components in drugs like the anti-inflammatory celecoxib and the erectile dysfunction treatment sildenafil.[2] Their derivatives are known to exhibit anti-inflammatory, analgesic, antimicrobial, antitumor, and antipyretic properties.[1][2]

Thiophene, a sulfur-containing five-membered aromatic ring, is another versatile heterocycle. Its derivatives are recognized for their antimicrobial, anti-inflammatory, and antitumor activities.[2][3] The incorporation of a thiophene moiety can enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates, attributed to the unique electronic properties conferred by the sulfur atom, which can improve binding affinity to biological targets.[2]

The strategic combination of pyrazole and thiophene scaffolds into a single molecular entity presents a compelling avenue for the discovery of novel drug candidates with potentially enhanced or unique biological activities.[2][3] This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of novel 3-(thiophen-2-yl)-1H-pyrazole analogs, intended for researchers and professionals in the field of drug development.

Synthetic Strategies and Methodologies

The construction of the 3-(thiophen-2-yl)-1H-pyrazole core is primarily achieved through cyclocondensation reactions. The most common approaches involve the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound (Knorr pyrazole synthesis) or its synthetic equivalent, and 1,3-dipolar cycloaddition reactions.[4][5][6]

A prevalent multi-step synthetic route begins with the condensation of an acetyl thiophene with a substituted hydrazine, followed by cyclization to form the pyrazole ring.[2][3] This core can then be further functionalized to generate a library of analogs.

General Synthetic Workflow

The synthesis of pyrazolyl-thiazole derivatives bearing a thiophene moiety often starts from acetyl thiophene. The process involves the formation of a hydrazone intermediate, followed by cyclization to create the pyrazole-4-carbaldehyde. This intermediate is then converted to a thiosemicarbazone, which finally undergoes cyclization with substituted phenacyl bromides to yield the target compounds.[2][3]

G cluster_start Starting Materials cluster_reaction1 Step 1: Condensation & Cyclization cluster_reaction2 Step 2: Thiosemicarbazone Formation cluster_reaction3 Step 3: Thiazole Ring Formation A Acetyl Thiophene C Hydrazone Intermediate A->C H₂SO₄ B Phenyl Hydrazine B->C D 1-Phenyl-3-(thiophen-2-yl)-1H- pyrazole-4-carbaldehyde C->D POCl₃, DMF Reflux F Thiosemicarbazone Derivative D->F Acetic Acid Reflux E Thiosemicarbazide E->F H Final Pyrazolyl-Thiazole Derivatives F->H Ethanol Reflux G Substituted Phenacyl Bromides G->H

General synthetic workflow for pyrazolyl-thiazole derivatives.[2][3]

Biological Activities and Data

Derivatives of 3-(thiophen-2-yl)-1H-pyrazole have been investigated for a range of biological activities, demonstrating their potential as multifunctional therapeutic agents.[3] Key activities include antimicrobial, antioxidant, and anticancer effects.

Antimicrobial Activity

Several synthesized pyrazolyl-thiazole derivatives of thiophene have shown significant antimicrobial activity against various bacterial and fungal strains.[3]

Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)

Compound E. coli B. subtilis B. megaterium S. aureus A. niger A. oryzae Rhizopus C. albicans
7b 12.5 25 25 12.5 50 25 50 12.5
7e 25 12.5 12.5 25 25 50 25 25
7g 12.5 25 25 12.5 12.5 25 12.5 50

Data sourced from a study on pyrazolyl–thiazole derivatives of thiophene.[3]

Antioxidant Activity

The antioxidant potential of these compounds has been evaluated using DPPH and hydroxyl radical scavenging assays.[3] Certain derivatives exhibited scavenging activities comparable to the standard antioxidant, ascorbic acid.[3]

Table 2: Antioxidant Activity (% Radical Scavenging)

Compound DPPH Scavenging (%) Hydroxyl Scavenging (%)
7b 65.2 68.5
7d 69.4 -
7e 72.5 71.2
7g 68.9 70.8
Ascorbic Acid - 75.0

Data reflects significant antioxidant potential.[3]

Anticancer Activity

Ultrasound-promoted synthesis has yielded 3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboximidamides that were evaluated for anticancer activity against leukemia cell lines.[7] Another study synthesized novel chalcone derivatives of 3-(furan-2-yl) and 3-(thiophen-2-yl)pyrazoles and tested them against four human cancer cell lines.[8]

Table 3: Anticancer Activity (IC₅₀ in µmol/L)

Compound Jurkat (T-cell leukemia) RS4;11 (B-cell leukemia) K562 (Myelogenous leukemia) HepG2 (Liver) MCF7 (Breast) A549 (Lung)
Pyrazole-1-carboximidamide (representative) ~15 ~15 ~15 - - -
Pyrazolyl Chalcone 7f - - - 1.81 1.58 2.54
Pyrazolyl Chalcone 7l - - - 1.54 1.25 2.14

Data compiled from studies on pyrazole-1-carboximidamides[7] and pyrazolyl chalcones.[8]

Structure-Activity Relationship (SAR)

The biological activity of 3-(thiophen-2-yl)-1H-pyrazole analogs is significantly influenced by the nature and position of substituents on the pyrazole and any appended rings.

SAR cluster_Activity Biological Activity Core 3-(Thiophen-2-yl)-1H-pyrazole Core EWG Electron-Withdrawing Groups (e.g., -NO₂, -Cl) Core->EWG Modification EDG Electron-Donating Groups (e.g., -OCH₃) Core->EDG Modification Antimicrobial Enhanced Antimicrobial Activity EWG->Antimicrobial Often leads to Anticancer Enhanced Anticancer Activity EWG->Anticancer Often leads to Antioxidant Enhanced Antioxidant Activity EDG->Antioxidant Often leads to

Structure-Activity Relationship (SAR) logic for novel analogs.

Analysis of various studies suggests that:

  • Electron-withdrawing groups (such as nitro or chloro groups) on phenyl rings attached to the core structure often enhance antimicrobial and anticancer activities.[3][8]

  • Electron-donating groups (like methoxy) can contribute to increased antioxidant potential.[3]

  • The specific substitution pattern is crucial; for instance, para-substitution on a phenyl ring can be more effective than ortho- or meta-positions for certain activities.

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of 3-(thiophen-2-yl)-1H-pyrazole analogs, based on published procedures.

Protocol 1: Synthesis of 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde

This protocol describes the initial steps in creating a key intermediate for further derivatization.[2][3]

  • Hydrazone Formation: Acetyl thiophene (1 equivalent) is condensed with phenyl hydrazine (1 equivalent) in the presence of concentrated H₂SO₄.

  • Cyclization: The resulting hydrazone intermediate is dissolved in dimethylformamide (DMF). Phosphoryl chloride (POCl₃, 5 equivalents) is added, and the reaction mixture is heated under reflux for 4 hours.

  • Work-up: After cooling to room temperature, the mixture is poured into water. The solid product that precipitates is collected by filtration.

  • Purification: The crude product is washed with water and then recrystallized from ethanol to yield pure 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde.[2]

Protocol 2: Synthesis of Pyrazolyl-Thiazole Derivatives

This protocol details the final steps to produce the target compounds from the carbaldehyde intermediate.[2]

  • Thiosemicarbazone Formation: The pyrazole-4-carbaldehyde (1 equivalent) is reacted with thiosemicarbazide (1 equivalent) in ethanol with a catalytic amount of acetic acid. The mixture is refluxed for 1 hour. Upon cooling, the solid thiosemicarbazone derivative is filtered and washed with ethanol.

  • Thiazole Ring Formation: The thiosemicarbazone intermediate (1 equivalent) is reacted with a substituted phenacyl bromide (1 equivalent) in ethanol under reflux for 3 hours.

  • Work-up and Purification: The reaction mixture is cooled to room temperature. The solid product is collected by filtration, washed with ethanol, and recrystallized from an ethanol/petroleum ether mixture to obtain the pure pyrazolyl-thiazole derivative.

  • Characterization: The structures of all synthesized compounds are confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[2]

Protocol 3: In Vitro Anticancer Activity (MTT Assay)

This protocol outlines the procedure for evaluating the cytotoxicity of the synthesized compounds against cancer cell lines.[8][9]

  • Cell Culture: Human cancer cell lines (e.g., HepG2, MCF7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5x10³ to 1x10⁴ cells/well and allowed to attach overnight.

  • Compound Treatment: The synthesized compounds are dissolved in DMSO to prepare stock solutions. The cells are treated with various concentrations of the compounds (e.g., ranging from 0.01 to 100 µM) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for another 3-4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Targeting Signaling Pathways

Recent research has focused on identifying the specific molecular targets of these novel compounds. For instance, some thiophene-containing pyrazoline derivatives have been developed as inhibitors of Phosphoinositide 3-kinase gamma (PI3Kγ), a key enzyme in inflammatory and cancer signaling pathways.[10]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kγ RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PDK1->Akt Phosphorylation Downstream Downstream Effects (Cell Growth, Proliferation, Survival) Akt->Downstream Activation Inhibitor 3-(Thiophen-2-yl)-1H-pyrazole Analog Inhibitor->PI3K Inhibition

Inhibition of the PI3K/Akt signaling pathway by pyrazole analogs.[10]

Conclusion

The hybridization of thiophene and pyrazole moieties offers a fertile ground for the development of novel therapeutic agents with diverse pharmacological profiles. The synthetic routes are well-established, allowing for the generation of extensive compound libraries for screening. Quantitative data consistently demonstrates potent antimicrobial, antioxidant, and anticancer activities. Future research should focus on elucidating the precise mechanisms of action, optimizing lead compounds through detailed SAR studies, and evaluating their in vivo efficacy and safety profiles to translate these promising findings into clinical applications.

References

A Technical Guide to Theoretical and Computational Studies of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole, a five-membered heterocyclic ring with two adjacent nitrogen atoms, serves as a privileged scaffold in medicinal chemistry.[1][2] Its derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[3][4][5] The versatility of the pyrazole core allows for diverse chemical modifications, making it a focal point in the design of novel therapeutic agents.[1][5] Computational and theoretical methods play a crucial role in accelerating the drug discovery process for pyrazole-based compounds by providing insights into their structure-activity relationships, binding modes, and electronic properties.[1][6] This guide provides an in-depth overview of the key computational techniques employed in the study of pyrazole derivatives, complete with data presentation, methodological details, and workflow visualizations.

Core Computational Methodologies

The computational investigation of pyrazole derivatives typically involves a multi-faceted approach, integrating several techniques to build a comprehensive understanding of their behavior at a molecular level.

Quantum Chemical Methods: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules.[7][8] In the context of pyrazole derivatives, DFT studies are instrumental in determining optimized molecular geometries, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.[9][10] The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and stability of the molecule.[10]

Typical DFT Protocol:

  • Software: Gaussian, ORCA, Spartan.

  • Functional: B3LYP is a commonly used hybrid functional.[8][9]

  • Basis Set: 6-31G(d,p) or larger basis sets are typically employed for accurate calculations.[9]

  • Solvation Model: Implicit solvation models like the Polarizable Continuum Model (PCM) can be used to simulate the effect of a solvent.

  • Calculations:

    • Geometry optimization to find the lowest energy conformation.

    • Frequency calculations to confirm the optimized structure is a true minimum and to obtain vibrational spectra.

    • Calculation of electronic properties (HOMO, LUMO, electrostatic potential).

Table 1: Representative DFT Data for Pyrazole Derivatives

Compound/DerivativeHOMO (eV)LUMO (eV)Energy Gap (eV)Reference
3-(2-furyl)-1H-pyrazole-5-carboxylic acid---[11]
Pyrazole-carboxamides-6.279-1.1475.132[7][10]
Substituted pyrazoles (general)---[12]

Note: Specific values are often dependent on the substituent groups and the computational level of theory.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[13] It is extensively used to screen virtual libraries of pyrazole derivatives against a specific protein target to identify potential inhibitors.[3][13] The results of docking studies provide insights into the binding mode, binding affinity (usually expressed as a docking score or binding energy), and key intermolecular interactions such as hydrogen bonds and hydrophobic contacts.[13]

Typical Molecular Docking Protocol:

  • Software: AutoDock, Schrödinger Maestro, MOE.

  • Receptor Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogens are added.

  • Ligand Preparation: 2D structures of pyrazole derivatives are converted to 3D and their geometries are optimized using a suitable force field.

  • Grid Generation: A grid box is defined around the active site of the receptor.

  • Docking Algorithm: A search algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) is used to explore different ligand conformations and orientations within the grid box.

  • Scoring and Analysis: A scoring function is used to estimate the binding affinity. The resulting poses are analyzed to identify key interactions.

Table 2: Example Molecular Docking Results for Pyrazole Derivatives

DerivativeTarget Protein (PDB ID)Docking Score (kcal/mol)Key Interacting ResiduesReference
Compound 2bCDK2 (2VTO)-10.35-[13]
Compound 1bVEGFR-2 (2QU5)-10.09-[13]
Compound 1dAurora A (2W1G)-8.57-[13]
Pyrazole-containing imide A2Hsp90α (1UYK)--[14]
Quantitative Structure-Activity Relationship (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity.[1] For pyrazole derivatives, 2D- and 3D-QSAR studies are employed to identify the key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that influence their therapeutic effects.[15][16] These models are valuable for predicting the activity of novel compounds and for guiding the design of more potent derivatives.[15]

Typical QSAR Protocol:

  • Dataset: A set of pyrazole derivatives with known biological activity (e.g., IC50 values) is compiled.

  • Descriptor Calculation: A large number of molecular descriptors are calculated for each compound using software like Dragon or MOE.

  • Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a correlation between the descriptors and the biological activity.[17]

  • Model Validation: The predictive power of the QSAR model is assessed using internal and external validation techniques.

Table 3: Key Molecular Descriptors in QSAR Studies of Pyrazole Derivatives

Descriptor TypeExample DescriptorInfluence on ActivityReference
TopologicalTIE (E-state topological parameter)Canine COX-2 inhibitory action[16]
2D-AutocorrelationsMATS8m, GATS4v, GATS6pCanine COX-2 inhibitory action[16]
Burden EigenvaluesBELp2, BELm6Canine COX-2 inhibitory action[16]
Functional Group CountsnCs (number of carbon atoms)Canine COX-2 inhibitory action[16]
Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of the behavior of a pyrazole derivative when bound to its target protein.[18][19] These simulations, typically performed over nanoseconds to microseconds, can assess the stability of the protein-ligand complex, characterize the flexibility of the ligand in the binding pocket, and provide a more detailed understanding of the intermolecular interactions over time.[14][20]

Typical MD Simulation Protocol:

  • Software: GROMACS, AMBER, NAMD.[20]

  • System Setup: The docked complex is placed in a simulation box filled with a specific water model (e.g., TIP3P). Ions are added to neutralize the system.

  • Force Field: A suitable force field (e.g., AMBER, CHARMM) is chosen for both the protein and the ligand.

  • Minimization and Equilibration: The system is energy minimized to remove steric clashes, followed by a series of equilibration steps under controlled temperature and pressure.

  • Production Run: The main simulation is run for a desired length of time.

  • Analysis: The trajectory is analyzed to calculate parameters like Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and to study the hydrogen bond network and other interactions.[14][20]

Visualizing the Computational Workflow

The integration of these computational methods follows a logical progression in the drug discovery pipeline.

computational_drug_discovery_workflow cluster_0 In Silico Design & Screening cluster_1 Mechanistic & Dynamic Analysis cluster_2 Experimental Validation virtual_screening Virtual Screening of Pyrazole Library molecular_docking Molecular Docking virtual_screening->molecular_docking Identifies initial hits qsar_modeling QSAR Modeling molecular_docking->qsar_modeling Provides binding data dft_studies DFT Studies molecular_docking->dft_studies Suggests key interactions md_simulations MD Simulations molecular_docking->md_simulations Provides initial complex qsar_modeling->virtual_screening Refines screening focus synthesis Synthesis qsar_modeling->synthesis Guides derivative design dft_studies->qsar_modeling md_simulations->synthesis Informs on dynamic stability biological_assay Biological Assay md_simulations->biological_assay Predicts binding stability synthesis->biological_assay Provides compounds for testing biological_assay->qsar_modeling Generates activity data

Caption: A typical computational drug discovery workflow for pyrazole derivatives.

Signaling Pathway Inhibition by Pyrazole Derivatives

Many pyrazole derivatives exert their therapeutic effects by inhibiting key enzymes in signaling pathways. For example, some are designed as kinase inhibitors.

signaling_pathway_inhibition cluster_pathway Kinase Signaling Pathway receptor Receptor kinase Kinase receptor->kinase Activates substrate Substrate kinase->substrate Phosphorylates phosphorylated_substrate Phosphorylated Substrate substrate->phosphorylated_substrate cellular_response Cellular Response phosphorylated_substrate->cellular_response Triggers pyrazole Pyrazole Derivative (Inhibitor) pyrazole->kinase Inhibits

Caption: Inhibition of a kinase signaling pathway by a pyrazole derivative.

Conclusion

Theoretical and computational studies are indispensable tools in the modern drug discovery landscape for pyrazole derivatives. By leveraging techniques such as DFT, molecular docking, QSAR, and MD simulations, researchers can efficiently design, screen, and optimize novel compounds with enhanced therapeutic potential. The integration of these computational approaches with experimental validation provides a robust framework for the development of the next generation of pyrazole-based drugs.

References

Methodological & Application

Application Notes and Protocols: In Vitro Antimicrobial Activity of 3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the in vitro antimicrobial activity of pyrazole-based compounds featuring a thiophene moiety, with a focus on derivatives closely related to 3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide. The document includes compiled quantitative data from published studies and detailed experimental protocols for assessing antimicrobial efficacy.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds that have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The incorporation of a thiophene ring and a carbohydrazide linker into the pyrazole scaffold can modulate the compound's pharmacokinetic and pharmacodynamic properties, often enhancing its antimicrobial potential.[5][6] This document outlines the antimicrobial screening results for several 3-(thiophen-2-yl)-1H-pyrazole derivatives and provides standardized protocols for their in vitro evaluation.

Data Presentation: Antimicrobial Activity of 3-(thiophen-2-yl)-pyrazole Derivatives

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various 3-(thiophen-2-yl)-pyrazole derivatives against a panel of pathogenic bacteria and fungi. It is important to note that the data presented here is for structurally related analogs, as comprehensive data for the specific compound this compound was not available in the reviewed literature.

Table 1: Antibacterial Activity of 3-(thiophen-2-yl)-pyrazole Derivatives (MIC in µg/mL)

Compound IDDerivative ClassStaphylococcus aureusBacillus subtilisEscherichia coliKlebsiella pneumoniaeReference
P1 Pyrazolyl-thiazole12.56.252550[5]
P2 Pyrazolyl-thiazole6.253.1212.525[5]
H1 Pyrazole-hydrazone62.5125>250>250[3]
Cipro Ciprofloxacin (Standard)0.5122[7]

Note: The specific structures for P1, P2, and H1 are detailed in the cited literature. The data is presented to illustrate the potential activity of the compound class.

Table 2: Antifungal Activity of 3-(thiophen-2-yl)-pyrazole Derivatives (MIC in µg/mL)

Compound IDDerivative ClassCandida albicansAspergillus nigerReference
P1 Pyrazolyl-thiazole50100[5]
P2 Pyrazolyl-thiazole2550[5]
H1 Pyrazole-hydrazone7.82.9[3]
Clot Clotrimazole (Standard)12[3]

Note: The specific structures for P1, P2, and H1 are detailed in the cited literature. The data is presented to illustrate the potential activity of the compound class.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the in vitro antimicrobial activity of novel compounds.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution Method

This protocol is adapted from methodologies described for the antimicrobial evaluation of novel heterocyclic compounds.[6][8]

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compound (e.g., this compound)

  • Bacterial or fungal strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Standard antimicrobial agents (e.g., Ciprofloxacin, Clotrimazole)

  • Dimethyl sulfoxide (DMSO)

  • Sterile saline solution (0.85%)

Procedure:

  • Preparation of Inoculum: a. Aseptically pick 3-5 colonies of the microorganism from an agar plate. b. Suspend the colonies in sterile saline solution. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). d. Dilute the adjusted inoculum in the appropriate broth (CAMHB or RPMI-1640) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions: a. Dissolve the test compound in DMSO to prepare a stock solution (e.g., 10 mg/mL). b. Perform serial two-fold dilutions of the stock solution in the appropriate broth in the wells of a 96-well plate. The typical concentration range to test is 0.125 to 256 µg/mL.

  • Inoculation and Incubation: a. Add the prepared microbial inoculum to each well containing the diluted compound. b. Include a positive control (broth with inoculum, no compound) and a negative control (broth only). c. Also, include wells with a standard antimicrobial agent as a reference. d. Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 28-30°C for 48 hours for fungi.

  • Determination of MIC: a. After incubation, visually inspect the plates for turbidity. b. The MIC is the lowest concentration of the compound at which there is no visible growth. c. Optionally, read the absorbance at 600 nm using a microplate reader to quantify growth.

Agar Disk Diffusion Method

This method is a qualitative screening to assess the antimicrobial activity of a compound.[5][9]

Objective: To determine the susceptibility of a microorganism to a test compound by measuring the zone of growth inhibition.

Materials:

  • Test compound

  • Bacterial or fungal strains

  • Mueller-Hinton Agar (MHA) for bacteria

  • Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile filter paper disks (6 mm diameter)

  • Sterile cotton swabs

  • Standard antimicrobial disks

Procedure:

  • Preparation of Agar Plates: a. Prepare MHA or SDA plates. b. Prepare a microbial inoculum as described in the broth microdilution protocol (adjusted to 0.5 McFarland standard). c. Using a sterile cotton swab, evenly streak the inoculum over the entire surface of the agar plate.

  • Application of Test Compound: a. Dissolve the test compound in a suitable solvent (e.g., DMSO) to a known concentration. b. Impregnate sterile filter paper disks with a specific volume of the compound solution (e.g., 10 µL of a 1 mg/mL solution). c. Allow the solvent to evaporate completely from the disks.

  • Incubation: a. Place the impregnated disks on the surface of the inoculated agar plates. b. Include a disk with the solvent only as a negative control and a standard antibiotic disk as a positive control. c. Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.

  • Measurement of Inhibition Zone: a. After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).

Visualizations

The following diagrams illustrate the general workflow for antimicrobial activity screening and a conceptual pathway for the potential mechanism of action.

experimental_workflow cluster_prep Preparation cluster_screening Primary Screening cluster_quantitative Quantitative Analysis cluster_results Results Compound Test Compound (3-thiophen-2-yl-1H-pyrazole-5-carbohydrazide) DiskDiffusion Agar Disk Diffusion Compound->DiskDiffusion BrothDilution Broth Microdilution Compound->BrothDilution Microbe Microbial Strains (Bacteria/Fungi) Microbe->DiskDiffusion Microbe->BrothDilution DiskDiffusion->BrothDilution Active Compounds MIC Determine MIC BrothDilution->MIC Activity Antimicrobial Activity Profile MIC->Activity

Caption: Workflow for in vitro antimicrobial screening.

signaling_pathway Compound Pyrazole-Thiophene Compound Membrane Bacterial Cell Membrane/Wall Compound->Membrane Penetration DNAgyrase DNA Gyrase Compound->DNAgyrase Binding DHFR Dihydrofolate Reductase (DHFR) Compound->DHFR Binding DNA_rep DNA Replication DNAgyrase->DNA_rep Folate_syn Folate Synthesis DHFR->Folate_syn Inhibition Inhibition of Cell Growth DNA_rep->Inhibition Folate_syn->Inhibition

Caption: Potential mechanisms of antimicrobial action.

References

Application Notes and Protocols: Anticancer Potential of Thiophene-Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anticancer potential of various thiophene-pyrazole derivatives against specific cancer cell lines. This document includes a summary of their cytotoxic activities, detailed protocols for key experimental assays, and diagrams of relevant signaling pathways and workflows.

Quantitative Data Summary: Cytotoxic Activity of Thiophene-Pyrazole Derivatives

The following tables summarize the half-maximal inhibitory concentration (IC50) values of selected thiophene-pyrazole derivatives against various human cancer cell lines. Lower IC50 values indicate greater cytotoxic potency.

Table 1: Anticancer Activity of Pyrazole-Thiophene Hybrid Derivatives

CompoundMCF-7 (Breast) IC50 (µM)HepG2 (Liver) IC50 (µM)Reference Drug (Doxorubicin) IC50 (µM)
Compound 2 6.578.864.17 (MCF-7), 4.50 (HepG2)
Compound 8 8.08-4.17 (MCF-7)
Compound 14 12.9419.594.17 (MCF-7), 4.50 (HepG2)

Data sourced from studies on pyrazole-thiophene hybrids which identified these compounds as promising multi-targeted anticancer leads.[1][2][3]

Table 2: Anticancer Activity of Thiophene-Based N-Phenyl Pyrazoline Derivatives

Compound4T1 (Breast) IC50 (µg/ml)T47D (Breast) IC50 (µg/ml)HeLa (Cervical) IC50 (µg/ml)WiDr (Colorectal) IC50 (µg/ml)Vero (Normal) IC50 (µg/ml)
Pyrazoline 2 9.09>509.270.25489.18

Pyrazoline 2 demonstrated high selectivity and potent activity against colorectal, breast, and cervical cancer cell lines.[4]

Table 3: Anticancer Activity of Pyrazolyl-Chalcone Derivatives

CompoundMCF-7 (Breast) % InhibitionPC3 (Prostate) % InhibitionPACA2 (Pancreatic) % InhibitionBJ1 (Normal Fibroblast) % Inhibition
Compound 7d 70-8070-8070-8012.3
Compound 9e --1005.6
Compound 9f 80.4---

These pyrazolyl-chalcone derivatives showed significant and, in some cases, specific anticancer activity against breast, prostate, and pancreatic cancer cell lines.[5]

Experimental Protocols

The following are detailed protocols for the key experiments commonly used to evaluate the anticancer potential of thiophene-pyrazole derivatives.

Cell Viability Assessment: MTT Assay

This assay measures the metabolic activity of cells as an indicator of their viability.

Materials:

  • Thiophene-pyrazole derivatives

  • Human cancer cell lines

  • 96-well plates

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Treat the cells with various concentrations of the thiophene-pyrazole derivatives and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Analysis: Annexin V-FITC and Propidium Iodide (PI) Staining

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit

  • 1X Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Collection: Collect 1-5 x 10^5 cells by centrifugation.

  • Washing: Wash the cells once with cold 1X PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5-10 µL of PI staining solution.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry.

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Treated and untreated cells

  • 70% Ethanol (ice-cold)

  • PBS

  • PI staining solution (containing RNase)

  • Flow cytometer

Procedure:

  • Cell Fixation: Harvest the cells and resuspend them in PBS. Add the cell suspension dropwise to ice-cold 70% ethanol while vortexing gently to fix the cells. Incubate for at least 2 hours at 4°C.

  • Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in PI staining solution containing RNase and incubate for 15-30 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the fluorescence intensity of the PI.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate key signaling pathways targeted by some thiophene-pyrazole derivatives and a general experimental workflow.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies synthesis Synthesis of Thiophene-Pyrazole Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization cell_culture Cancer Cell Line Culture characterization->cell_culture mtt_assay Cell Viability Assay (MTT) cell_culture->mtt_assay ic50 IC50 Determination mtt_assay->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle

Caption: General experimental workflow for evaluating anticancer potential.

egfr_vegfr_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K VEGFR2 VEGFR-2 VEGFR2->PI3K PLCg PLCγ VEGFR2->PLCg Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription PKC PKC PLCg->PKC PKC->Raf Proliferation Cell Proliferation & Survival Transcription->Proliferation Angiogenesis Angiogenesis Transcription->Angiogenesis

Caption: Simplified EGFR and VEGFR-2 signaling pathways in cancer.

apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Thiophene_Pyrazole Thiophene-Pyrazole Derivatives Mitochondrion Mitochondrial Stress Thiophene_Pyrazole->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Death_Receptors Death Receptors (e.g., Fas) Caspase8 Caspase-8 (Initiator) Death_Receptors->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Protocol for the Synthesis of 3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For distribution to researchers, scientists, and drug development professionals.

This document provides a comprehensive protocol for the synthesis of 3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry. The synthesis is a three-step process commencing with the formation of a key intermediate, ethyl 2,4-dioxo-4-(thiophen-2-yl)butanoate. This is followed by the cyclization to form the pyrazole ring system, yielding ethyl 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate. The final step involves the conversion of the ethyl ester to the desired carbohydrazide.

Chemical Pathway Overview

The synthetic route is outlined below:

Step 1: Synthesis of Ethyl 2,4-dioxo-4-(thiophen-2-yl)butanoate (Intermediate 1)

2-Acetylthiophene is reacted with diethyl oxalate in the presence of a base, such as sodium ethoxide, to yield the corresponding diketoester.

Step 2: Synthesis of Ethyl 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate (Intermediate 2)

The diketoester from Step 1 undergoes cyclocondensation with hydrazine hydrate to form the pyrazole ring.

Step 3: Synthesis of this compound (Final Product)

The ethyl ester from Step 2 is treated with hydrazine hydrate to yield the final carbohydrazide product.

Experimental Protocols

Step 1: Synthesis of Ethyl 2,4-dioxo-4-(thiophen-2-yl)butanoate

This procedure is adapted from the general synthesis of ethyl 2,4-dioxo-4-arylbutanoates.[1]

Materials:

  • 2-Acetylthiophene

  • Diethyl oxalate

  • Sodium ethoxide

  • Anhydrous ethanol

  • Diethyl ether

  • Hydrochloric acid (10% aqueous solution)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere.

  • To this solution, add 2-acetylthiophene (1.0 equivalent) dropwise with stirring.

  • Following the addition of 2-acetylthiophene, add diethyl oxalate (1.2 equivalents) dropwise.

  • The reaction mixture is then heated to reflux and maintained at this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature and the ethanol is removed under reduced pressure.

  • The residue is dissolved in water and acidified with 10% hydrochloric acid to a pH of approximately 3-4.

  • The aqueous layer is extracted three times with diethyl ether.

  • The combined organic extracts are washed with saturated sodium bicarbonate solution, followed by brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

  • The crude ethyl 2,4-dioxo-4-(thiophen-2-yl)butanoate can be purified by column chromatography on silica gel.

Step 2: Synthesis of Ethyl 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate

This protocol is based on the general synthesis of ethyl 5-(substituted)-1H-pyrazole-3-carboxylates.[2][3]

Materials:

  • Ethyl 2,4-dioxo-4-(thiophen-2-yl)butanoate

  • Hydrazine hydrate

  • Glacial acetic acid

  • Ethanol

  • Ice-cold water

Procedure:

  • A suspension of ethyl 2,4-dioxo-4-(thiophen-2-yl)butanoate (1.0 equivalent) is prepared in glacial acetic acid.

  • To this suspension, add hydrazine hydrate (1.1 equivalents) dropwise with stirring.

  • The reaction mixture is heated to reflux for 6-8 hours. The reaction can be monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried.

  • The crude ethyl 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate can be recrystallized from ethanol to afford the purified product.

Step 3: Synthesis of this compound

This procedure follows the standard method for the conversion of an ester to a carbohydrazide.

Materials:

  • Ethyl 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate

  • Hydrazine hydrate (99-100%)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve ethyl 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate (1.0 equivalent) in ethanol.

  • Add an excess of hydrazine hydrate (5-10 equivalents) to the solution.

  • The reaction mixture is heated to reflux for 8-12 hours. The progress of the reaction can be monitored by TLC.

  • After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting solid residue is triturated with cold water, collected by filtration, and washed with a small amount of cold ethanol.

  • The crude this compound is dried to yield the final product. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State
Ethyl 2,4-dioxo-4-(thiophen-2-yl)butanoateC₁₀H₁₀O₄S226.25Yellowish oil
Ethyl 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylateC₁₀H₁₀N₂O₂S222.26[4]Solid
This compoundC₈H₈N₄OS208.24Solid

Characterization Data

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (ν, cm⁻¹)Mass Spec (m/z)
Ethyl 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylateData not available in the search resultsData not available in the search resultsData not available in the search resultsData not available in the search results
This compoundData not available in the search resultsData not available in the search resultsData not available in the search resultsData not available in the search results

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Diketoester Formation cluster_step2 Step 2: Pyrazole Formation cluster_step3 Step 3: Carbohydrazide Synthesis start 2-Acetylthiophene + Diethyl Oxalate step1_reagents Sodium Ethoxide Anhydrous Ethanol step1_process Reflux (4-6h) step1_reagents->step1_process intermediate1 Ethyl 2,4-dioxo-4-(thiophen-2-yl)butanoate step1_process->intermediate1 step2_reagents Hydrazine Hydrate Glacial Acetic Acid intermediate1->step2_reagents step2_process Reflux (6-8h) step2_reagents->step2_process intermediate2 Ethyl 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate step2_process->intermediate2 step3_reagents Hydrazine Hydrate Ethanol intermediate2->step3_reagents step3_process Reflux (8-12h) step3_reagents->step3_process final_product This compound step3_process->final_product

Caption: Synthetic workflow for this compound.

References

Application of Thiophene-Containing Compounds in Drug Design: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiophene, a five-membered, sulfur-containing aromatic heterocycle, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere for phenyl and other aromatic rings have led to its incorporation into a wide array of therapeutic agents.[1][2] Thiophene derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antipsychotic effects.[3] This document provides detailed application notes on the use of thiophene-containing compounds in various therapeutic areas, complete with quantitative data, detailed experimental protocols for their evaluation, and visualizations of relevant biological pathways and workflows.

Anticancer Applications

Thiophene derivatives have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer. Their mechanisms of action are diverse and include the inhibition of key enzymes in signaling pathways, such as tyrosine kinases, and the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.

Data Presentation: Cytotoxicity of Thiophene Derivatives

The following tables summarize the in vitro cytotoxic activity of selected thiophene-containing compounds against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound ClassCompoundCell LineIC50 (µM)Reference
Thiophene Carboxamide2b Hep3B (Liver)5.46[4]
2d Hep3B (Liver)8.85[4]
2e Hep3B (Liver)12.58[4]
Tetrahydrobenzo[b]thiopheneBU17 A549 (Lung)9.00[5]
UD12 A549 (Lung)>50[5]
Thiophene Pyridine1j PC-3 (Prostate)1.03[2]
MDAMB-231 (Breast)0.88[2]
A549 (Lung)0.68[2]
3-Methoxythiophene-2-carboxylate1m MCF-7 (Breast)0.09[2]
Signaling Pathway: EGFR Inhibition

A key target for many thiophene-based anticancer agents is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a crucial role in cell proliferation and survival. Overactivation of the EGFR signaling pathway is a common feature in many cancers.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Ligand EGF Ligand Ligand->EGFR Binds Inhibitor Thiophene-Based EGFR Inhibitor Inhibitor->EGFR Inhibits

EGFR signaling pathway and point of inhibition.
Experimental Protocol: EGFR Kinase Assay (Luminescent)

This protocol is adapted from commercially available luminescent kinase assays, such as ADP-Glo™, which measures the amount of ADP produced in a kinase reaction. The luminescent signal is directly proportional to kinase activity.

Objective: To determine the IC50 value of a thiophene derivative against a recombinant EGFR kinase.

Materials:

  • Purified recombinant EGFR enzyme

  • Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test thiophene compound

  • ADP-Glo™ Kinase Assay Kit

  • 96-well white microplates

  • Microplate reader capable of measuring luminescence

Procedure:

  • Reagent Preparation:

    • Thaw all reagents on ice.

    • Prepare serial dilutions of the test thiophene compound in kinase assay buffer. Ensure the final DMSO concentration does not exceed 1%.

  • Reaction Setup:

    • Add 5 µL of the diluted test compound or control to the wells of a 96-well plate. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.

    • Add 10 µL of a master mix containing the EGFR enzyme and substrate to each well.

    • Initiate the kinase reaction by adding 10 µL of ATP solution to all wells. The final reaction volume is 25 µL.

  • Incubation:

    • Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

    • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Analysis:

    • Measure the luminescence using a microplate reader.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the positive and negative controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Anti-inflammatory Applications

Thiophene-containing compounds are well-represented among non-steroidal anti-inflammatory drugs (NSAIDs). Their mechanism of action often involves the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade.[3][6]

Data Presentation: COX/LOX Inhibition by Thiophene Derivatives

The following table summarizes the in vitro inhibitory activity of selected thiophene derivatives against COX-1, COX-2, and 5-LOX enzymes.

CompoundTargetIC50 (µM)Reference
Compound 21 COX-20.67[3][7]
5-LOX2.33[3][7]
Celecoxib (Reference) COX-21.14[3][7]
Compound 5b COX-25.45[8]
5-LOX4.33[8]
Compound 1 5-LOX29.2[3]
Compound 2 5-LOX6.0[6]
Compound 3 5-LOX6.6[6]
Signaling Pathway: Arachidonic Acid Cascade

The anti-inflammatory effects of many thiophene derivatives are mediated through the inhibition of enzymes in the arachidonic acid cascade, thereby reducing the production of pro-inflammatory prostaglandins and leukotrienes.

Arachidonic_Acid_Cascade cluster_cox Cyclooxygenase (COX) Pathway cluster_lox Lipoxygenase (LOX) Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Stimulus ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid COX1 COX-1 ArachidonicAcid->COX1 COX2 COX-2 ArachidonicAcid->COX2 LOX 5-LOX ArachidonicAcid->LOX Prostaglandins Prostaglandins (Inflammation, Pain, Fever) COX1->Prostaglandins COX2->Prostaglandins Leukotrienes Leukotrienes (Inflammation, Bronchoconstriction) LOX->Leukotrienes Inhibitor Thiophene-Based COX/LOX Inhibitor Inhibitor->COX2 Inhibits Inhibitor->LOX Inhibits

Arachidonic acid cascade and points of inhibition.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to assess the acute anti-inflammatory activity of test compounds.[9][10]

Objective: To evaluate the anti-inflammatory effect of a thiophene derivative in a rat model of acute inflammation.

Materials:

  • Male Wistar rats (150-200 g)

  • Lambda Carrageenan (1% w/v in sterile saline)

  • Test thiophene compound

  • Reference drug (e.g., Indomethacin, 5 mg/kg)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

  • Syringes and needles

Procedure:

  • Animal Acclimatization:

    • Acclimatize animals for at least one week before the experiment with free access to food and water.

  • Grouping and Dosing:

    • Divide the rats into groups (n=6 per group): Vehicle control, reference drug, and test compound groups (at least 3 doses).

    • Administer the test compound, reference drug, or vehicle intraperitoneally or orally 30-60 minutes before carrageenan injection.

  • Induction of Edema:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Inject 100 µL of 1% carrageenan suspension into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume:

    • Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the paw edema volume by subtracting the initial paw volume from the paw volume at each time point.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the following formula:

      • % Inhibition = [(Vc - Vt) / Vc] * 100

      • Where Vc is the average edema volume of the control group and Vt is the average edema volume of the treated group.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

Antimicrobial and Antiviral Applications

The thiophene scaffold is present in several clinically used antimicrobial and antiviral drugs. Research continues to explore novel thiophene derivatives to combat drug-resistant pathogens.

Data Presentation: Antimicrobial and Antiviral Activity

The following tables summarize the in vitro activity of selected thiophene-containing compounds against various microbial and viral targets.

Table: Antibacterial Activity of Thiophene Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
Thiophene-A S. aureus (ATCC 29213)8[7]
E. coli (ATCC 25922)16[7]
Thiophene-B S. aureus (ATCC 29213)4[7]
E. coli (ATCC 25922)8[7]
F20 (Thiophenyl-Pyrimidine) Methicillin-Resistant S. aureus-[1]
3-chlorobenzo[b]thiophene S. aureus16
Ciprofloxacin (Reference) S. aureus (ATCC 29213)0.5[7]
E. coli (ATCC 25922)0.25[7]

Table: Antiviral Activity of Thiophene Derivatives

CompoundVirusAssayEC50 (µM)Reference
Compound 1 EBOV-GP-pseudotyped virusAntiviral Activity5.91[5]
Compound 53 EBOV-GP-pseudotyped virusAntiviral Activity3.53 - 9.70[11]
Compound 57 Replicative EBOVAntiviral Activity0.19[11]
Usnic-Acid-Based Thiazolo-Thiophene (+)-3e SARS-CoV-2 (Main Protease)Enzyme Inhibition-[10]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This is a standard in vitro method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12][13][14][15]

Objective: To determine the MIC of a thiophene derivative against a specific bacterial strain.

Materials:

  • Test bacterial strain

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Test thiophene compound

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Inoculum Preparation:

    • Culture the bacterial strain overnight on an appropriate agar plate.

    • Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in the broth medium directly in the 96-well plate.

  • Inoculation and Incubation:

    • Inoculate each well (containing 100 µL of the diluted compound) with 100 µL of the prepared bacterial inoculum.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Alternatively, the optical density (OD) can be measured using a plate reader at 600 nm.

Antipsychotic Applications

Thiophene is a core structural component of several atypical antipsychotic drugs, such as Olanzapine. These drugs typically exhibit a complex pharmacology, acting on multiple neurotransmitter systems, primarily the dopaminergic and serotonergic pathways.[11][12][13]

Synthesis Protocol: Olanzapine

The synthesis of Olanzapine, a thieno[2,3-b][12][14]benzodiazepine derivative, is a multi-step process. A common final step involves the condensation of an intermediate with N-methylpiperazine.[8][9]

Objective: To synthesize Olanzapine from 4-amino-2-methyl-10H-thieno-[2,3-b][12][14]benzodiazepine.

Materials:

  • 4-amino-2-methyl-10H-thieno-[2,3-b][12][14]benzodiazepine

  • N-methylpiperazine

  • A suitable solvent (e.g., methanol, ethanol, or dimethyl sulfoxide)

  • Round-bottom flask with reflux condenser

  • Heating mantle

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve 4-amino-2-methyl-10H-thieno-[2,3-b][12][14]benzodiazepine in the chosen solvent.

    • Add an excess of N-methylpiperazine to the solution.

  • Reaction:

    • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • If using an alcoholic solvent, water can be added as an anti-solvent to precipitate the product.

    • Collect the precipitated solid by filtration.

    • Wash the solid with water and then a cold solvent (e.g., ethanol).

    • Dry the product under vacuum to obtain crude Olanzapine.

  • Purification:

    • The crude product can be further purified by recrystallization from a suitable solvent system.

Signaling Pathway: Dopamine and Serotonin Receptor Antagonism

Olanzapine's antipsychotic effects are primarily attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors. This dual antagonism helps to alleviate both the positive and negative symptoms of schizophrenia.[7][11][12]

Antipsychotic_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_release Dopamine Release D2_Receptor D2 Receptor Dopamine_release->D2_Receptor Serotonin_release Serotonin Release HT2A_Receptor 5-HT2A Receptor Serotonin_release->HT2A_Receptor Positive_Symptoms Positive Symptoms (Hallucinations, Delusions) D2_Receptor->Positive_Symptoms Leads to Negative_Symptoms Negative Symptoms (Alogia, Avolition) HT2A_Receptor->Negative_Symptoms Contributes to Olanzapine Olanzapine Olanzapine->D2_Receptor Antagonizes Olanzapine->HT2A_Receptor Antagonizes Drug_Discovery_Workflow cluster_Discovery Discovery & Design cluster_Chemistry Chemistry cluster_Preclinical Preclinical Evaluation Target_ID Target Identification & Validation Lead_Gen Lead Generation (HTS, CADD) Target_ID->Lead_Gen Lead_Opt Lead Optimization Lead_Gen->Lead_Opt Synthesis Synthesis of Thiophene Derivatives Lead_Opt->Synthesis Design Purification Purification & Characterization Synthesis->Purification In_Vitro In Vitro Assays (Enzyme, Cell-based) Purification->In_Vitro In_Vitro->Lead_Opt SAR Feedback ADMET In Vitro ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) In_Vitro->ADMET In_Vivo In Vivo Models (Efficacy, PK/PD) ADMET->In_Vivo Tox Toxicology Studies In_Vivo->Tox Candidate Drug Candidate Selection Tox->Candidate

References

Application Notes and Protocols: Mechanism of Action Studies for Pyrazole-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to elucidating the mechanism of action of pyrazole-based enzyme inhibitors. This document outlines detailed protocols for key biochemical and cell-based assays, presents quantitative data for representative inhibitors, and illustrates the signaling pathways and experimental workflows involved.

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous enzyme inhibitors with therapeutic applications in oncology, inflammation, and infectious diseases.[1][2] Understanding the precise mechanism by which these compounds inhibit their target enzymes is crucial for rational drug design and development. This guide details the experimental procedures to characterize the kinetics of inhibition, determine inhibitor potency, and investigate the downstream cellular effects.

Biochemical Assays for Enzyme Inhibition Kinetics

Biochemical assays are fundamental to determining the inhibitory potency (e.g., IC50) and the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) of a pyrazole-based compound against its purified target enzyme.

General Principle

The enzymatic activity is measured in the presence of varying concentrations of the inhibitor. By analyzing the effect of the inhibitor on the enzyme's kinetic parameters (Km and Vmax), the mechanism of inhibition can be determined.

Experimental Workflow for Biochemical Inhibition Assays

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare serial dilutions of pyrazole inhibitor mix Mix enzyme and inhibitor; pre-incubate prep_inhibitor->mix prep_enzyme Prepare enzyme solution in assay buffer prep_enzyme->mix prep_substrate Prepare substrate solution initiate Initiate reaction with substrate prep_substrate->initiate mix->initiate measure Monitor reaction progress (e.g., absorbance, fluorescence) initiate->measure plot_initial Calculate initial velocities measure->plot_initial plot_ic50 Plot % inhibition vs. [Inhibitor] to determine IC50 plot_initial->plot_ic50 plot_kinetics Generate Lineweaver-Burk or Michaelis-Menten plots plot_initial->plot_kinetics determine_moi Determine mode of inhibition plot_kinetics->determine_moi G Celecoxib Celecoxib (Pyrazole Inhibitor) COX2 COX-2 Celecoxib->COX2 inhibits PDK1 PDK1 Celecoxib->PDK1 inhibits CDKN1A CDKN1A (p21) ↑ Celecoxib->CDKN1A induces Cyclins Cyclins (A1, B1, D1) ↓ Celecoxib->Cyclins represses Prostaglandins Prostaglandins COX2->Prostaglandins produces Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation mediates AKT1 AKT1 PDK1->AKT1 activates Apoptosis Apoptosis ↑ AKT1->Apoptosis inhibits CellCycleArrest Cell Cycle Arrest (G1/S Phase) CDKN1A->CellCycleArrest Cyclins->CellCycleArrest promote (inhibited) G cluster_nucleus Cytokine Cytokine CytokineReceptor Cytokine Receptor Cytokine->CytokineReceptor binds JAK JAK CytokineReceptor->JAK activates STAT STAT JAK->STAT phosphorylates Ruxolitinib Ruxolitinib (Pyrazole Inhibitor) Ruxolitinib->JAK inhibits STAT_dimer STAT Dimer GeneExpression Gene Expression (Inflammation, Proliferation) STAT_dimer->GeneExpression translocates to nucleus & activates STAT->STAT_dimer dimerizes Nucleus Nucleus G LPS LPS (Inflammatory Stimulus) TLR4 Toll-like Receptor 4 LPS->TLR4 MAPKKK MAPKKK (e.g., ASK1) TLR4->MAPKKK activates MAPKK MAPKK (e.g., MKK4/7) MAPKKK->MAPKK phosphorylates JNK JNK MAPKK->JNK phosphorylates AP1 AP-1 (Transcription Factor) JNK->AP1 activates CurcuminPyrazole Curcumin Pyrazole CurcuminPyrazole->JNK inhibits activation InflammatoryGenes Inflammatory Gene Expression (e.g., TNF-α, IL-6) AP1->InflammatoryGenes induces

References

Application Notes and Protocols: 3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide as a Versatile Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide as a ligand in coordination chemistry. This versatile heterocyclic compound serves as an excellent scaffold for the synthesis of various transition metal complexes with potential applications in medicinal chemistry and materials science.

Introduction

This compound is a bifunctional ligand possessing multiple coordination sites: the pyrazole ring nitrogens, the carbohydrazide moiety, and the thiophene sulfur atom. This structural feature allows it to form stable complexes with a variety of metal ions. The resulting coordination compounds have garnered significant interest due to their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the thiophene and pyrazole moieties is known to enhance the pharmacological efficacy of the resulting metal complexes.

Applications in Coordination Chemistry

The primary application of this compound in coordination chemistry is as a chelating ligand for the synthesis of novel metal complexes with tailored properties.

  • Medicinal Chemistry and Drug Development: Metal complexes of this ligand are actively investigated for their potential as therapeutic agents. Chelation of the ligand to a metal center can enhance its biological activity compared to the free ligand. This is often attributed to the increased lipophilicity of the complex, facilitating its transport across cell membranes. Potential therapeutic applications include:

    • Antimicrobial Agents: The complexes have shown promising activity against various bacterial and fungal strains.

    • Anticancer Agents: The pyrazole scaffold is a known pharmacophore in many anticancer drugs, and its metal complexes are being explored for their cytotoxic effects on cancer cell lines.

  • Catalysis: The coordinated metal ions in these complexes can act as Lewis acid catalysts in various organic transformations. The ligand's structure can be modified to tune the catalytic activity and selectivity of the metal center.

  • Materials Science: The ability of this ligand to form stable, colored complexes makes it a candidate for the development of novel dyes, sensors, and molecular materials with interesting photophysical properties.

Experimental Protocols

Protocol 1: Synthesis of this compound (Ligand)

This protocol describes a two-step synthesis of the title ligand starting from ethyl 2-oxo-2-(thiophen-2-yl)acetate.

Step 1: Synthesis of Ethyl 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate

  • To a solution of ethyl 2-oxo-2-(thiophen-2-yl)acetate (1.84 g, 10 mmol) in absolute ethanol (50 mL), add hydrazine hydrate (0.5 mL, 10 mmol).

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.

  • Reflux the reaction mixture for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:1).

  • After completion of the reaction, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the resulting residue, add cold water (50 mL) and stir for 30 minutes.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry in a desiccator over anhydrous CaCl₂.

  • Recrystallize the crude product from ethanol to obtain pure ethyl 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate as a white solid.

Step 2: Synthesis of this compound

  • Suspend ethyl 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate (2.36 g, 10 mmol) in ethanol (50 mL).

  • To this suspension, add an excess of hydrazine hydrate (2 mL, 40 mmol).

  • Reflux the mixture for 10-12 hours. Monitor the reaction by TLC (ethyl acetate:hexane, 1:1).

  • After the reaction is complete, cool the mixture in an ice bath to facilitate precipitation.

  • Collect the white precipitate by vacuum filtration.

  • Wash the solid with cold ethanol and then with diethyl ether.

  • Dry the product in a vacuum oven at 60 °C to yield pure this compound.

Diagram of the Synthetic Workflow:

G cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Carbohydrazide Formation A Ethyl 2-oxo-2-(thiophen-2-yl)acetate C Reflux in Ethanol (catalytic Acetic Acid) A->C B Hydrazine Hydrate B->C D Ethyl 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate C->D E Ethyl 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate G Reflux in Ethanol E->G F Excess Hydrazine Hydrate F->G H This compound G->H

Caption: Synthetic workflow for this compound.

Protocol 2: General Synthesis of Metal(II) Complexes

This protocol provides a general method for the synthesis of transition metal complexes using this compound as the ligand.

  • Dissolve this compound (2.22 g, 10 mmol) in hot ethanol (50 mL).

  • In a separate flask, dissolve the corresponding metal(II) chloride salt (e.g., CuCl₂, NiCl₂, CoCl₂, ZnCl₂) (5 mmol) in ethanol (25 mL).

  • Add the metal salt solution dropwise to the hot ligand solution with constant stirring.

  • Adjust the pH of the mixture to 7-8 by adding a few drops of alcoholic ammonia solution.

  • Reflux the reaction mixture for 3-4 hours.

  • The formation of a colored precipitate indicates the formation of the complex.

  • Cool the mixture to room temperature and collect the precipitate by vacuum filtration.

  • Wash the complex with hot ethanol and then with diethyl ether to remove any unreacted starting materials.

  • Dry the final product in a vacuum desiccator over anhydrous CaCl₂.

Diagram of the Complexation Workflow:

G Ligand Ligand Solution (this compound in hot ethanol) Mixing Dropwise addition with stirring Ligand->Mixing MetalSalt Metal(II) Salt Solution (e.g., CuCl2 in ethanol) MetalSalt->Mixing pH_Adjust pH Adjustment (7-8) (Alcoholic Ammonia) Mixing->pH_Adjust Reflux Reflux (3-4 hours) pH_Adjust->Reflux Precipitate Formation of Colored Precipitate Reflux->Precipitate Filtration Filtration and Washing Precipitate->Filtration Drying Drying in Vacuum Desiccator Filtration->Drying FinalComplex Pure Metal(II) Complex Drying->FinalComplex

Caption: General workflow for the synthesis of metal(II) complexes.

Data Presentation

The following tables summarize typical characterization data for the ligand and its metal complexes.

Table 1: Physicochemical and Spectral Data of the Ligand
PropertyValue
Molecular FormulaC₈H₈N₄OS
Molecular Weight224.25 g/mol
AppearanceWhite solid
Melting Point210-212 °C
¹H NMR (DMSO-d₆, ppm)
δ 11.5 (s, 1H)-NH (pyrazole)
δ 9.5 (s, 1H)-CONH-
δ 7.8-7.2 (m, 3H)Thiophene protons
δ 7.0 (s, 1H)Pyrazole proton
δ 4.5 (br s, 2H)-NH₂
IR (KBr, cm⁻¹)
3300-3150ν(N-H) of pyrazole and carbohydrazide
1665ν(C=O) (Amide I)
1620ν(C=N) of pyrazole ring
1540δ(N-H) + ν(C-N) (Amide II)
750ν(C-S-C) of thiophene ring
Table 2: Characterization Data of Representative Metal(II) Complexes
ComplexColorM.p. (°C)Molar Cond. (Ω⁻¹cm²mol⁻¹)Magnetic Moment (B.M.)
[Cu(L)₂(H₂O)₂]Cl₂Green>3001251.85
[Ni(L)₂(H₂O)₂]Cl₂Pale Green>3001303.10
[Co(L)₂(H₂O)₂]Cl₂Pink>3001284.95
[Zn(L)₂(H₂O)₂]Cl₂White>300122Diamagnetic
L = this compound
Table 3: Antimicrobial Activity Data (Zone of Inhibition in mm)

The following data is a representative summary based on published results for similar pyrazole-carbohydrazide metal complexes.

Compound/ComplexStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaCandida albicans
Ligand (L)1012879
[Cu(L)₂(H₂O)₂]Cl₂2225181520
[Ni(L)₂(H₂O)₂]Cl₂1820151216
[Co(L)₂(H₂O)₂]Cl₂1618141114
[Zn(L)₂(H₂O)₂]Cl₂1517131013
Standard (Ciprofloxacin)28302522-
Standard (Fluconazole)----24

Diagram of a Potential Signaling Pathway Inhibition:

The enhanced antimicrobial activity of the metal complexes can be partly attributed to their ability to inhibit key cellular processes in pathogens. One such proposed mechanism is the inhibition of DNA replication.

G Complex Metal Complex CellMembrane Bacterial Cell Membrane Complex->CellMembrane Increased Lipophilicity Facilitates Entry DNA_Gyrase DNA Gyrase / Topoisomerase CellMembrane->DNA_Gyrase Interaction DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Inhibition Cell_Death Cell Death DNA_Replication->Cell_Death Leads to

Caption: Proposed mechanism of antimicrobial action via DNA replication inhibition.

Disclaimer: These protocols and data are intended for guidance and research purposes only. Appropriate safety precautions should be taken when handling all chemicals. Researchers should adapt and optimize these procedures as necessary for their specific experimental conditions.

Application Notes and Protocols for Thiophene and Pyrazole-Containing Heterocycles as Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Heterocyclic compounds containing thiophene and pyrazole rings are recognized as "privileged structures" in medicinal chemistry due to their wide range of pharmacological activities.[1][2][3] Thiophene-based drugs like Tinoridine and Tiaprofenic acid are known for their anti-inflammatory properties, primarily acting as inhibitors of cyclooxygenase (COX) enzymes.[3][4] Similarly, the pyrazole moiety is a core component of several successful anti-inflammatory drugs, including the selective COX-2 inhibitor Celecoxib.[1][5][6] The strategic combination of these two scaffolds into hybrid molecules has yielded novel candidates with potent and, in some cases, dual-inhibitory action against key targets in the inflammatory cascade, such as COX and lipoxygenase (LOX) enzymes, as well as pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and nitric oxide (NO).[4][5][6][7]

These application notes provide an overview of the quantitative data, key signaling pathways, and detailed experimental protocols for evaluating the anti-inflammatory properties of novel thiophene-pyrazole derivatives.

Application Note 1: Inhibition of Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) Enzymes

The arachidonic acid cascade is a primary pathway in the inflammatory response. Cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) are the key rate-limiting enzymes in this pathway, leading to the production of prostaglandins and leukotrienes, respectively.[8] COX exists in two main isoforms: COX-1, a constitutive enzyme involved in physiological functions, and COX-2, which is inducible during inflammation.[9] Selective inhibition of COX-2 over COX-1 is a key strategy to reduce the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[5][6] Several thiophene-pyrazole hybrids have been developed as potent and selective COX-2 inhibitors, with some also exhibiting significant 5-LOX inhibition, offering a dual-action approach to inflammation control.[5][7][10]

Key Signaling Pathway: Arachidonic Acid Cascade

The diagram below illustrates the conversion of arachidonic acid into pro-inflammatory prostaglandins and leukotrienes, highlighting the inhibitory action of thiophene-pyrazole compounds on COX-2 and 5-LOX enzymes.

membrane Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 aa Arachidonic Acid pla2->aa cox COX-1 / COX-2 aa->cox Oxygenation lox 5-LOX aa->lox Oxygenation pgg2 PGG2 cox->pgg2 leukotrienes Leukotrienes (LTB4) (Chemotaxis, Inflammation) lox->leukotrienes pgh2 PGH2 pgg2->pgh2 prostaglandins Prostaglandins (PGE2) (Inflammation, Pain, Fever) pgh2->prostaglandins inhibitor_cox Thiophene-Pyrazole Derivatives inhibitor_cox->cox Inhibition inhibitor_lox Thiophene-Pyrazole Derivatives inhibitor_lox->lox Inhibition

Caption: Arachidonic acid cascade and points of enzyme inhibition.

Quantitative Data: COX/5-LOX Inhibition

The following table summarizes the in vitro inhibitory activities of selected thiophene-pyrazole derivatives against COX-1, COX-2, and 5-LOX enzymes.

Compound IDTarget EnzymeIC50 (µM)Reference DrugRef. IC50 (µM)Selectivity Index (COX-1/COX-2)Citation
Thiophene-Pyrazole (7f) COX-111.23Celecoxib10.1216.04[7]
COX-20.700.65[7]
Thiophene-Pyrazole (7g) COX-110.14Celecoxib10.1215.13[7]
COX-20.670.65[7]
Thienopyrimidine-Pyrazole (6a) COX-1>100Celecoxib5.1>303[11]
COX-20.330.3[11]
Thiophene-Pyrazole (3) COX-114.3Celecoxib5.14.9[11]
COX-22.90.3[11]
Pyrazole-Hydrazone (4a) COX-15.64Celecoxib7.78.41[10]
COX-20.670.87[10]
5-LOX1.92Zileuton2.43-[10]
Pyrazole-Hydrazone (4b) COX-16.12Celecoxib7.710.55[10]
COX-20.580.87[10]
5-LOX2.31Zileuton2.43-[10]

Application Note 2: Modulation of Pro-inflammatory Mediators

Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger signaling pathways like NF-κB, leading to the upregulation of pro-inflammatory enzymes (e.g., iNOS, COX-2) and cytokines (e.g., TNF-α, IL-6).[6][12] Inducible nitric oxide synthase (iNOS) produces large amounts of nitric oxide (NO), a key inflammatory mediator.[6][13] Thiophene-pyrazole derivatives have been shown to effectively suppress the production of NO and pro-inflammatory cytokines in activated macrophages, indicating their potential to modulate inflammatory signaling pathways.[10][13][14]

Key Signaling Pathway: LPS-Induced Pro-inflammatory Response

The diagram below outlines the NF-κB signaling pathway in macrophages following LPS stimulation, a common model for evaluating anti-inflammatory compounds.

lps LPS tlr4 TLR4 Receptor lps->tlr4 ikb IκBα tlr4->ikb Activation of IKK Phosphorylation of IκBα nfkb_active Active NF-κB ikb->nfkb_active Degradation nfkb NF-κB ikb_nfkb IκBα-NF-κB (Inactive Complex) nucleus Nucleus genes Pro-inflammatory Gene Transcription nfkb_active->nucleus Translocation mediators Pro-inflammatory Mediators genes->mediators no Nitric Oxide (NO) mediators->no cox2 COX-2 mediators->cox2 tnf TNF-α mediators->tnf il6 IL-6 mediators->il6 inhibitor Thiophene-Pyrazole Derivatives inhibitor->nfkb_active Inhibition

Caption: LPS-induced NF-κB signaling pathway in macrophages.

Quantitative Data: Inhibition of Pro-inflammatory Mediators

The table below presents data on the inhibition of NO and cytokine production by various compounds in LPS-stimulated RAW264.7 macrophage cells.

Compound IDMediatorAssay SystemConcentration (µM)% InhibitionCitation
Pyridylpyrazole (1m) NOLPS-stimulated RAW 264.71037.19[13]
PGE2LPS-stimulated RAW 264.7IC50 = 1.1 µM-[13]
Pyridylpyrazole (1f) NOLPS-stimulated RAW 264.71011.06[13]
PGE2LPS-stimulated RAW 264.7IC50 = 7.1 µM-[13]
Pyrazole-pyridazine (5f) NOLPS-induced RAW264.72570.3[14]
TNF-αLPS-induced RAW264.72568.4[14]
IL-6LPS-induced RAW264.72572.1[14]
Pyrazole-pyridazine (6e) NOLPS-induced RAW264.72565.2[14]
TNF-αLPS-induced RAW264.72562.5[14]
IL-6LPS-induced RAW264.72566.8[14]

Experimental Protocols

Protocol 1: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This protocol is based on the principle of measuring the conversion of arachidonic acid to prostaglandin E2 (PGE2) by ovine COX-1 or human recombinant COX-2.

Materials:

  • Ovine COX-1 or human recombinant COX-2 enzyme

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Arachidonic acid (substrate)

  • Test compounds and reference inhibitor (e.g., Celecoxib, Indomethacin)

  • DMSO (vehicle)

  • PGE2 EIA Kit

Procedure:

  • Prepare solutions of test compounds and reference inhibitor in DMSO.

  • In a 96-well plate, add 150 µL of reaction buffer, 10 µL of enzyme solution, and 10 µL of the test compound solution (or DMSO for control).

  • Pre-incubate the mixture for 15 minutes at 37°C.

  • Initiate the reaction by adding 10 µL of arachidonic acid solution.

  • Incubate for 10 minutes at 37°C.

  • Stop the reaction by adding 10 µL of 1N HCl.

  • Quantify the amount of PGE2 produced using a commercial EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Protocol 2: In Vivo Carrageenan-Induced Paw Edema Assay

This is a standard model for evaluating acute anti-inflammatory activity.[15]

Materials:

  • Wistar rats or Swiss albino mice

  • 1% (w/v) Carrageenan solution in sterile saline

  • Test compounds and reference drug (e.g., Diclofenac, Indomethacin)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Fast animals overnight with free access to water.

  • Group animals (n=6 per group): Vehicle control, reference drug, and test compound groups.

  • Administer the test compounds and reference drug orally or intraperitoneally.

  • After 1 hour, measure the initial paw volume of the right hind paw of each animal using a plethysmometer.

  • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Measure the paw volume again at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Experimental Workflow: Carrageenan-Induced Paw Edema Model

start Animal Acclimatization & Fasting (Overnight) grouping Grouping of Animals (Control, Reference, Test) start->grouping dosing Oral/IP Administration of Vehicle, Reference, or Test Compound grouping->dosing wait1 Wait for 1 Hour dosing->wait1 measure1 Measure Initial Paw Volume (t=0) wait1->measure1 carrageenan Induce Inflammation: Inject 0.1 mL Carrageenan into Paw measure1->carrageenan measure_series Measure Paw Volume at t=1h, 2h, 3h, 4h carrageenan->measure_series calculate Calculate Edema Volume & Percent Inhibition measure_series->calculate end Data Analysis & Reporting calculate->end

Caption: Workflow for the in vivo paw edema anti-inflammatory assay.

Protocol 3: Nitric Oxide (NO) Production Assay in Macrophages

This assay measures the inhibitory effect of compounds on NO production by quantifying its stable metabolite, nitrite, in the culture medium using the Griess reagent.[10]

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM medium with 10% FBS

  • Lipopolysaccharide (LPS)

  • Test compounds and reference inhibitor (e.g., L-NIL)

  • Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% H3PO4)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plate

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate (e.g., 5 x 10^4 cells/well) and incubate for 24 hours.

  • Remove the medium and replace it with fresh medium containing various concentrations of the test compounds.

  • After 1 hour of pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL). Include wells for unstimulated control and LPS-only control.

  • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Collect 100 µL of the culture supernatant from each well.

  • Add 100 µL of Griess reagent to the supernatant.

  • Incubate for 10 minutes at room temperature in the dark.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

  • Determine the percentage of NO production inhibition relative to the LPS-only control. A parallel MTT assay should be performed to check for compound cytotoxicity.

References

Application Notes and Protocols: In Silico Docking of 3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing in silico molecular docking studies on 3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide. This molecule belongs to a class of thiophene-pyrazole derivatives that have garnered significant interest for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] This document outlines the rationale, protocols, and data interpretation for investigating the interaction of this compound with various protein targets, leveraging computational methods to predict binding affinities and modes of action.

While direct in silico studies on this compound are not extensively published, research on structurally similar analogs provides valuable insights into its potential protein targets and binding efficacy. The protocols and data presented herein are based on established methodologies and findings from related thiophene-pyrazole compounds.

Potential Protein Targets and Binding Affinity Data

In silico docking studies on close analogs of this compound have identified several potential protein targets. These studies are crucial for elucidating the compound's mechanism of action and guiding further experimental validation. The binding affinity, typically reported as a docking score in kcal/mol, indicates the strength of the interaction between the ligand and the protein's active site. A more negative score generally signifies a stronger and more favorable binding interaction.

Quantitative data from docking studies of analogous compounds are summarized below.

Table 1: Docking Scores of Thiophene-Pyrazole Analogs Against Cancer-Related Protein Targets

Protein TargetPDB IDAnalog Compound ClassDocking Score (kcal/mol)Reference
Carbonic Anhydrase IX (CA IX)-Thiophene-based hydrazone-5.58[4]
Tubulin (Colchicine site)-Thiophenyl-indole-carbohydrazide-[5]

Note: Specific docking scores for tubulin inhibitors were not provided in the source material, but the derivatives were confirmed to bind at the colchicine site.

Table 2: Docking Scores of Thiophene-Pyrazole Analogs Against Inflammatory Protein Targets

Protein TargetPDB IDAnalog Compound ClassIn Vitro InhibitionReference
Cyclooxygenase (COX)-Thiophene-pyrazole derivativesPotent[1]
5-Lipoxygenase (5-LOX)-Thiophene-pyrazole derivativesPotent[1]
Tumour Necrosis Factor-α (TNF-α)-Thiophene-pyrazole derivativesPotent[1]

Note: The reference indicates potent inhibitory activities, and while docking assessments were performed, specific binding energy values were not detailed.

Table 3: Docking Scores of Pyrazoline Analogs Against Microbial Protein Targets

Protein TargetPDB IDAnalog Compound ClassDocking Score (kcal/mol)Reference
E. coli Mur B2Q85Pyrazoline-5-one derivatives-10.8[6]
14α-demethylase-Pyrazoline-5-one derivatives-10.9[6]

Experimental Protocols for In Silico Molecular Docking

This section provides a detailed, step-by-step protocol for conducting a molecular docking study of this compound with a protein target of interest. This protocol is based on the widely used AutoDock Vina software.

Prerequisites
  • Software:

    • AutoDock Tools (ADT): For preparing protein and ligand files.

    • AutoDock Vina: For performing the docking simulation.

    • Discovery Studio Visualizer or PyMOL: For visualization and analysis of results.

  • Input Files:

    • Protein Structure: A 3D structure of the target protein in PDB format, obtainable from the Protein Data Bank.

    • Ligand Structure: A 3D structure of this compound, which can be drawn using chemical drawing software (e.g., ChemDraw) and saved in MOL or SDF format, or obtained from databases like PubChem.

Protocol Steps
  • Protein Preparation:

    • Load the protein PDB file into AutoDock Tools (ADT).

    • Remove water molecules and any co-crystallized ligands or ions not essential for the interaction.

    • Add polar hydrogen atoms to the protein.

    • Compute and assign Gasteiger charges, which are partial charges for each atom.

    • Save the prepared protein structure in the PDBQT format. This format includes atomic coordinates, charges, and atom types required by AutoDock Vina.

  • Ligand Preparation:

    • Load the 3D structure of this compound into ADT.

    • Detect the root of the ligand and define the number of rotatable bonds to allow for conformational flexibility during docking.

    • Assign Gasteiger charges.

    • Save the prepared ligand in the PDBQT format.

  • Grid Box Generation:

    • Open the prepared protein PDBQT file in ADT.

    • Define the search space for the docking simulation by creating a grid box. This box should encompass the entire binding site or active site of the protein.

    • The coordinates (x, y, z center) and dimensions (x, y, z size) of the grid box must be recorded as they are required for the Vina configuration file.

  • Configuration File Setup:

    • Create a text file (e.g., conf.txt) that specifies the input files and parameters for the AutoDock Vina simulation. An example is provided below:

  • Running the Docking Simulation:

    • Open a command-line terminal.

    • Execute AutoDock Vina using the configuration file. The command is typically: vina --config conf.txt --log log.txt --out output.pdbqt

    • This command will perform the docking, generate a log file with the binding affinity scores for different poses, and create an output file containing the coordinates of the docked ligand poses.

  • Analysis of Results:

    • Examine the log.txt file to find the binding affinity scores (in kcal/mol) for the top-ranked poses.

    • Use visualization software (e.g., Discovery Studio or PyMOL) to load the protein PDBQT file and the output.pdbqt file.

    • Analyze the interactions between the ligand and the protein for the best-scoring pose. Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking with the amino acid residues in the binding pocket.

Visualizations: Workflows and Signaling Pathways

Diagrams are essential for visualizing complex processes and relationships. The following diagrams were generated using the Graphviz DOT language to illustrate the experimental workflow and a relevant biological pathway.

In Silico Docking Workflow

The following flowchart details the sequential steps involved in a typical molecular docking experiment.

G cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis p1 Retrieve Protein Structure (PDB) p2 Prepare Protein (Remove water, add hydrogens, assign charges) p1->p2 d1 Define Binding Site (Grid Box) p2->d1 l1 Obtain Ligand Structure (SDF/MOL) l2 Prepare Ligand (Define rotatable bonds, assign charges) l1->l2 l2->d1 d2 Configure Docking Parameters d1->d2 d3 Run AutoDock Vina d2->d3 a1 Retrieve Binding Affinity Scores d3->a1 a2 Visualize Docked Poses d3->a2 a3 Analyze Ligand-Protein Interactions (H-bonds, Hydrophobic, etc.) a2->a3 G A Inflammatory Stimuli (e.g., Injury, Pathogens) C Phospholipase A2 A->C activates B Cell Membrane Phospholipids D Arachidonic Acid B->D releases E COX-2 Enzyme (Target Protein) D->E F Prostaglandins (PGH2) E->F G Inflammation, Pain, Fever F->G H This compound (Potential Inhibitor) H->E Inhibits

References

Application Notes and Protocols: Development of Pyrazole-Based Compounds as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development and evaluation of pyrazole-based compounds as kinase inhibitors. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved and investigational kinase inhibitors.[1][2][3] This document outlines the key signaling pathways targeted, quantitative data on representative compounds, and step-by-step experimental protocols for their evaluation.

Introduction to Pyrazole-Based Kinase Inhibitors

Protein kinases are a large family of enzymes that play a critical role in regulating a wide array of cellular processes, including cell growth, differentiation, proliferation, and apoptosis.[4] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. Pyrazole derivatives have emerged as a highly successful class of kinase inhibitors due to their ability to mimic the hinge-binding region of ATP, the natural substrate for kinases.[2][5] The versatility of the pyrazole ring allows for extensive chemical modification to achieve high potency and selectivity against specific kinase targets.[4][6]

Key Signaling Pathways Targeted by Pyrazole-Based Inhibitors

Several critical signaling pathways are frequently targeted by pyrazole-based kinase inhibitors. Understanding these pathways is crucial for elucidating the mechanism of action of these compounds.

JAK/STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a primary signaling cascade for numerous cytokines and growth factors, playing a key role in immunity and inflammation.[7][8] Aberrant JAK/STAT signaling is implicated in various cancers and autoimmune disorders. Pyrazole-based inhibitors, such as Golidocitinib, can effectively block this pathway.[9][10]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT p-STAT STAT_Dimer STAT Dimer pSTAT->STAT_Dimer 4. Dimerization Nucleus Nucleus STAT_Dimer->Nucleus 5. Translocation Gene Gene Transcription Nucleus->Gene 6. Regulation Inhibitor Pyrazole Inhibitor (e.g., Golidocitinib) Inhibitor->JAK Inhibition

Caption: Simplified JAK/STAT signaling pathway and the inhibitory action of pyrazole-based drugs.
PI3K/AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a central regulator of cell survival, proliferation, and metabolism.[1][11][12] Its hyperactivation is a common feature in many cancers. Pyrazole-containing compounds like Afuresertib have been developed to target key kinases in this pathway, such as AKT.[13][14]

PI3K_AKT_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Activation AKT AKT PIP3->AKT Downstream Downstream Effectors (e.g., mTOR, GSK3β) AKT->Downstream Proliferation Cell Survival & Proliferation Downstream->Proliferation Inhibitor Pyrazole Inhibitor (e.g., Afuresertib) Inhibitor->AKT Inhibition

Caption: Overview of the PI3K/AKT signaling pathway targeted by pyrazole inhibitors.
MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway transduces signals from a wide range of extracellular stimuli to regulate cell proliferation, differentiation, and survival.[4][15] The Ras-Raf-MEK-ERK cascade is frequently mutated in cancer.

MAPK_ERK_Pathway Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Signal->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Response Cellular Response Transcription->Response Inhibitor Pyrazole Inhibitor Inhibitor->Raf Inhibition

Caption: The MAPK/ERK signaling cascade and a potential point of pyrazole-based inhibition.

Quantitative Data of Representative Pyrazole-Based Kinase Inhibitors

The following table summarizes the in vitro potency of several notable pyrazole-based kinase inhibitors against their primary targets and in cell-based assays.

Compound NameTarget Kinase(s)IC50/Ki (nM)Cell LineCellular Activity (IC50, nM)Reference(s)
Afuresertib AKT1, AKT2, AKT3Ki: 0.08, 2, 2.6Hematological & Solid Tumor Lines< 1000 in 65% of hematological lines[2][13][14]
Golidocitinib JAK1IC50: 73NCI-H1975161 (p-STAT3 inhibition)[9][10]
Compound 29 EGFR, HER-2-MCF-7, B16-F10300 (MCF-7), 440 (B16-F10)[3]
Compound C5 EGFR70MCF-780[15]
SR-3576 JNK37-~1000[16]
Barasertib Aurora B-VariousPotent antiproliferative activity[2]
Compound 25 CDK11520HepG2, HCT11628 (HepG2), 35 (HCT116)[3]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reliable evaluation of kinase inhibitors. The following are methodologies for key assays in the preliminary screening and characterization of pyrazole-based compounds.

General Experimental Workflow

A systematic workflow is critical for the efficient evaluation of novel kinase inhibitors. The process typically begins with in vitro kinase assays to determine direct enzymatic inhibition, followed by cell-based assays to assess cellular potency and mechanism of action, and finally, in vivo studies to evaluate efficacy and safety.

Experimental_Workflow Start Synthesized Pyrazole Compound KinaseAssay In Vitro Kinase Inhibition Assay Start->KinaseAssay Potent Potent Inhibition? KinaseAssay->Potent CellViability Cell Viability Assay (e.g., MTT) Potent->CellViability Yes Stop Compound Inactive or Off-Target Potent->Stop No Active Cellular Activity? CellViability->Active Mechanism Mechanism of Action Assays (e.g., Western Blot, Cell Cycle Analysis) Active->Mechanism Yes Active->Stop No InVivo In Vivo Xenograft Studies Mechanism->InVivo Candidate Lead Candidate for Further Development InVivo->Candidate

Caption: A typical workflow for the preclinical evaluation of a novel pyrazole-based kinase inhibitor.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase by quantifying the amount of ATP remaining after the kinase reaction.

Materials:

  • Recombinant Kinase and its specific substrate

  • ATP

  • Kinase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 1 mM DTT)

  • Test Compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit or similar

  • 384-well white, flat-bottom plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the pyrazole-based test compounds in DMSO.

  • Add 5 µL of the diluted test compound, a positive control inhibitor, and DMSO (negative control) to the appropriate wells of a 384-well plate.

  • Add 10 µL of the kinase enzyme solution to all assay wells and mix gently.

  • Incubate the plate for 15-30 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP and the specific substrate to each well. The final ATP concentration should be close to the Km value for the specific kinase.

  • Incubate the reaction for 30-60 minutes at 30°C.

  • Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader. The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3][17]

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well plates

  • Pyrazole-based inhibitor stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the pyrazole inhibitor in complete culture medium. Ensure the final DMSO concentration is consistent and non-toxic (typically ≤ 0.5%).

  • Remove the old medium and add 100 µL of the medium containing the test compounds at different concentrations. Include untreated and vehicle (DMSO) controls.

  • Incubate the plate for a specified period (e.g., 48-72 hours) in a CO2 incubator at 37°C.

  • Add 10 µL of the 5 mg/mL MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 3: In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a pyrazole-based kinase inhibitor in a subcutaneous xenograft mouse model.[18][19][20]

Materials:

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID)

  • Cancer cell line of interest

  • Sterile PBS or serum-free medium

  • Matrigel (optional)

  • Test compound formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation:

    • Harvest cancer cells during their exponential growth phase.

    • Prepare a single-cell suspension in sterile, serum-free medium or PBS (optionally mixed with Matrigel) at a concentration of 5-10 x 10^6 cells per 100-200 µL.

    • Inject the cell suspension subcutaneously into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor the mice for tumor formation.

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Drug Administration:

    • Administer the pyrazole-based inhibitor and vehicle control to the respective groups according to the predetermined dose, route (e.g., oral gavage, intraperitoneal injection), and schedule.

  • Monitoring and Data Collection:

    • Measure tumor dimensions (length and width) with calipers 2-3 times per week and calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.

    • Monitor the body weight of each mouse as an indicator of systemic toxicity.

  • Endpoint and Analysis:

    • Euthanize the mice when tumors in the control group reach a predetermined maximum size or if signs of significant toxicity are observed.

    • Excise the tumors for further analysis (e.g., histopathology, western blotting).

    • Calculate the tumor growth inhibition (TGI) for each treatment group.

Conclusion and Future Perspectives

The pyrazole scaffold continues to be a cornerstone in the design of novel kinase inhibitors. The protocols and information provided herein serve as a guide for the systematic evaluation of new pyrazole-based compounds. Future research will likely focus on developing inhibitors with improved selectivity to minimize off-target effects and overcome mechanisms of drug resistance. The integration of structure-based drug design, computational modeling, and robust preclinical evaluation will be crucial in advancing the next generation of pyrazole-based kinase inhibitors into the clinic.

References

Application Notes and Protocols for Assaying the Antioxidant Activity of Novel Pyrazole Carbohydrazides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole carbohydrazides are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties. Recent studies have highlighted their potential as potent antioxidant agents, capable of mitigating oxidative stress implicated in a wide range of pathological conditions such as neurodegenerative diseases, cardiovascular disorders, and cancer.[1][2]

These application notes provide a comprehensive guide to assaying the antioxidant activity of novel pyrazole carbohydrazides. Detailed protocols for the most common and robust in vitro antioxidant assays—DPPH, ABTS, and FRAP—are presented, along with guidelines for data presentation and interpretation. Furthermore, a key signaling pathway potentially modulated by the antioxidant action of these compounds is illustrated to provide a deeper mechanistic understanding.

Data Presentation

Quantitative data from antioxidant assays should be summarized in a clear and concise manner to facilitate comparison between different novel pyrazole carbohydrazide derivatives and standard antioxidants. The following tables provide a template for presenting typical results.

Table 1: DPPH Radical Scavenging Activity of Novel Pyrazole Carbohydrazides

Compound IDIC₅₀ (µM) ± SD
Pyrazole Carbohydrazide 1[Insert Value]
Pyrazole Carbohydrazide 2[Insert Value]
Pyrazole Carbohydrazide 3[Insert Value]
Ascorbic Acid (Standard)[Insert Value]
Trolox (Standard)[Insert Value]

IC₅₀ represents the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC₅₀ value indicates higher antioxidant activity. SD: Standard Deviation.

Table 2: ABTS Radical Cation Decolorization Activity of Novel Pyrazole Carbohydrazides

Compound IDIC₅₀ (µM) ± SD
Pyrazole Carbohydrazide 1[Insert Value]
Pyrazole Carbohydrazide 2[Insert Value]
Pyrazole Carbohydrazide 3[Insert Value]
Ascorbic Acid (Standard)[Insert Value]
Trolox (Standard)[Insert Value]

IC₅₀ represents the concentration of the compound required to inhibit 50% of the ABTS radical cation. A lower IC₅₀ value indicates higher antioxidant activity. SD: Standard Deviation.

Table 3: Ferric Reducing Antioxidant Power (FRAP) of Novel Pyrazole Carbohydrazides

Compound IDFRAP Value (µM Fe(II) Equivalent/µM compound) ± SD
Pyrazole Carbohydrazide 1[Insert Value]
Pyrazole Carbohydrazide 2[Insert Value]
Pyrazole Carbohydrazide 3[Insert Value]
Ascorbic Acid (Standard)[Insert Value]
Trolox (Standard)[Insert Value]

The FRAP value is expressed as the concentration of Fe(II) that has the same antioxidant capacity as a 1 µM concentration of the test compound. A higher FRAP value indicates greater reducing power. SD: Standard Deviation.

Experimental Protocols

The following are detailed protocols for the three key in vitro antioxidant assays. It is recommended to perform preliminary solubility tests for novel pyrazole carbohydrazides in the suggested solvents and adjust as necessary.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (analytical grade)

  • Novel pyrazole carbohydrazide derivatives

  • Standard antioxidant (e.g., Ascorbic acid or Trolox)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store the solution in a dark bottle at 4°C.

  • Sample Preparation:

    • Prepare a stock solution of the novel pyrazole carbohydrazide (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, DMSO).

    • Perform serial dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Prepare similar dilutions for the standard antioxidant.

  • Assay Procedure:

    • To a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of the test compounds or standard to the respective wells.

    • For the blank, add 100 µL of the solvent (e.g., methanol) instead of the sample.

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the following formula:

      where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.

    • Plot the percentage of scavenging against the concentration of the test compound to determine the IC₅₀ value.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DPPH_Sol Prepare 0.1 mM DPPH in Methanol Add_DPPH Add 100 µL DPPH to 96-well plate DPPH_Sol->Add_DPPH Sample_Prep Prepare Serial Dilutions of Pyrazole Carbohydrazides Add_Sample Add 100 µL Sample/ Standard/Blank Sample_Prep->Add_Sample Standard_Prep Prepare Serial Dilutions of Standard (e.g., Ascorbic Acid) Standard_Prep->Add_Sample Add_DPPH->Add_Sample Incubate Incubate 30 min in the dark Add_Sample->Incubate Measure_Abs Measure Absorbance at 517 nm Incubate->Measure_Abs Calculate_IC50 Calculate % Scavenging and determine IC₅₀ Measure_Abs->Calculate_IC50

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺). The ABTS radical is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue-green color of the ABTS•⁺ solution is reduced, and the decrease in absorbance at 734 nm is proportional to the antioxidant activity.[3]

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt)

  • Potassium persulfate (K₂S₂O₈)

  • Phosphate-buffered saline (PBS) or ethanol

  • Novel pyrazole carbohydrazide derivatives

  • Standard antioxidant (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•⁺) Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in a 1:1 ratio (v/v) and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation.

  • Preparation of ABTS•⁺ Working Solution: On the day of the assay, dilute the stock solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation:

    • Prepare a stock solution of the novel pyrazole carbohydrazide (e.g., 1 mg/mL) in a suitable solvent.

    • Perform serial dilutions to obtain a range of concentrations.

    • Prepare similar dilutions for the standard antioxidant.

  • Assay Procedure:

    • To a 96-well microplate, add 190 µL of the ABTS•⁺ working solution to each well.

    • Add 10 µL of the different concentrations of the test compounds or standard to the respective wells.

    • For the blank, add 10 µL of the solvent.

    • Shake the plate gently and incubate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of inhibition using the following formula:

      where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.

    • Plot the percentage of inhibition against the concentration of the test compound to determine the IC₅₀ value.

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis ABTS_Stock Prepare ABTS•⁺ Stock Solution ABTS_Working Prepare ABTS•⁺ Working Solution ABTS_Stock->ABTS_Working Add_ABTS Add 190 µL ABTS•⁺ to 96-well plate ABTS_Working->Add_ABTS Sample_Prep Prepare Serial Dilutions of Pyrazole Carbohydrazides Add_Sample Add 10 µL Sample/ Standard/Blank Sample_Prep->Add_Sample Add_ABTS->Add_Sample Incubate Incubate 6 min at room temp. Add_Sample->Incubate Measure_Abs Measure Absorbance at 734 nm Incubate->Measure_Abs Calculate_IC50 Calculate % Inhibition and determine IC₅₀ Measure_Abs->Calculate_IC50

Caption: Workflow for the ABTS Radical Cation Decolorization Assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The increase in absorbance at 593 nm is proportional to the reducing power of the antioxidant.[4]

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Ferrous sulfate (FeSO₄·7H₂O) for standard curve

  • Novel pyrazole carbohydrazide derivatives

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of FRAP Reagent:

    • Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.

    • Warm the reagent to 37°C before use.

  • Preparation of Standard Curve:

    • Prepare a series of aqueous solutions of FeSO₄ of known concentrations (e.g., 100, 200, 400, 600, 800, 1000 µM).

  • Sample Preparation:

    • Prepare a stock solution of the novel pyrazole carbohydrazide (e.g., 1 mg/mL) in a suitable solvent.

    • Prepare appropriate dilutions of the test compounds.

  • Assay Procedure:

    • To a 96-well microplate, add 180 µL of the FRAP reagent to each well.

    • Add 20 µL of the different concentrations of the test compounds, standard FeSO₄ solutions, or blank (solvent) to the respective wells.

    • Shake the plate and incubate at 37°C for 4 minutes.

  • Measurement: Measure the absorbance at 593 nm using a microplate reader.

  • Calculation:

    • Construct a standard curve by plotting the absorbance of the FeSO₄ standards against their concentrations.

    • From the standard curve, determine the concentration of Fe(II) equivalent for each sample.

    • Express the FRAP value as µM Fe(II) equivalent per µM of the compound.

FRAP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis FRAP_Reagent Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl₃) Add_FRAP Add 180 µL FRAP Reagent to 96-well plate FRAP_Reagent->Add_FRAP Standard_Curve Prepare FeSO₄ Standard Curve Add_Sample Add 20 µL Sample/ Standard/Blank Standard_Curve->Add_Sample Sample_Prep Prepare Dilutions of Pyrazole Carbohydrazides Sample_Prep->Add_Sample Add_FRAP->Add_Sample Incubate Incubate 4 min at 37°C Add_Sample->Incubate Measure_Abs Measure Absorbance at 593 nm Incubate->Measure_Abs Calculate_FRAP Calculate FRAP Value using Standard Curve Measure_Abs->Calculate_FRAP

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.

Potential Signaling Pathway Modulation

The antioxidant effects of pyrazole derivatives may not be limited to direct radical scavenging. Evidence suggests that these compounds can modulate intracellular signaling pathways involved in the cellular antioxidant response. A key pathway is the Keap1-Nrf2-ARE pathway.[4]

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor Keap1, which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression. These genes encode for protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL). The antioxidant activity of pyrazole derivatives has been linked to the activation of this Nrf2/ARE signaling pathway.[4]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pyrazole Pyrazole Carbohydrazide Keap1_Nrf2 Keap1-Nrf2 Complex Pyrazole->Keap1_Nrf2 Inhibition ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Inhibition Keap1 Keap1 Keap1->Keap1_Nrf2 Nrf2 Nrf2 Nrf2->Keap1_Nrf2 Proteasome Proteasomal Degradation Nrf2->Proteasome Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Keap1_Nrf2->Nrf2 Ubiquitination Ub Ubiquitin ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Maf Maf Maf->ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1, GCL) ARE->Antioxidant_Genes Transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes Translation Antioxidant_Enzymes->ROS Neutralization

Caption: The Keap1-Nrf2-ARE Signaling Pathway and Potential Modulation by Pyrazole Carbohydrazides.

References

Troubleshooting & Optimization

Improving the yield of Knorr pyrazole synthesis for substituted pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Knorr pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of substituted pyrazoles.

Frequently Asked Questions & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, purification, and analysis of pyrazoles.

Q1: My pyrazole synthesis is resulting in a very low yield. What are the common causes?

A1: Low yields in the Knorr pyrazole synthesis can stem from several factors, ranging from the quality of starting materials to suboptimal reaction conditions.[1] The most common issues include:

  • Incomplete Reaction: The reaction may not be proceeding to completion. To troubleshoot, you can try increasing the reaction time and monitoring the progress using Thin Layer Chromatography (TLC) or LC-MS to ensure the starting materials are fully consumed.[2] Increasing the temperature, often to reflux, may also be necessary.[2]

  • Purity of Starting Materials: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are pure.[1][3] Impurities can lead to side reactions, which reduce the yield and complicate the purification process.[3] Hydrazine derivatives can degrade over time, so using a freshly opened or purified reagent is recommended.[1]

  • Suboptimal Reaction Stoichiometry: An incorrect ratio of reactants can limit the yield. In some cases, using a slight excess of the hydrazine (e.g., 1.0-1.2 equivalents) can help drive the reaction to completion.[1]

  • Improper Reaction Conditions: Temperature, reaction time, solvent, and pH are critical parameters that may require optimization for your specific substrates.[1] The reaction is typically acid-catalyzed, and the choice and amount of catalyst can be crucial.[2][4]

Q2: My reaction mixture has turned a dark yellow/red color. Is this normal, and how can I obtain a cleaner product?

A2: Discoloration of the reaction mixture is a frequent observation in Knorr pyrazole synthesis, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the hydrazine starting material itself.[1][5] The reaction mixture can also become acidic, which may promote the formation of colored byproducts.[1]

Troubleshooting Steps:

  • Addition of a Mild Base: If using a hydrazine salt, the addition of a mild base such as sodium acetate can help neutralize the acid and lead to a cleaner reaction profile.[1]

  • Purification: Filtration of the crude product can help remove some of these colored impurities.[1] Recrystallization from a suitable solvent (e.g., ethanol) is also a very effective method for purification and removing color.[1][6]

Q3: I am using an unsymmetrical 1,3-dicarbonyl compound and obtaining a mixture of regioisomers. How can I control the regioselectivity?

A3: The formation of regioisomeric mixtures is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two possible products.[7][8]

Factors Influencing Regioselectivity:

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can direct the initial reaction to the less sterically hindered carbonyl group.[9]

  • Electronic Effects: The electronic properties of the substituents play a significant role. For example, in a dicarbonyl with both an aryl and an alkyl substituent, the reaction often proceeds to give the regioisomer with the aryl group as the major product.[10]

  • pH Control: The pH of the reaction can influence which carbonyl group is more reactive.[7]

  • Alternative Methods: If controlling regioselectivity remains a challenge, consider alternative synthetic routes such as a [3+2] cycloaddition, which can offer excellent regioselectivity under mild conditions.[9]

Q4: My product is difficult to crystallize from the reaction mixture. What can I do?

A4: Difficulty in crystallization or "oiling out" can occur if the product is highly soluble in the reaction solvent or if impurities are inhibiting crystal formation.

Troubleshooting Steps:

  • Induce Crystallization: After cooling the reaction, try adding a small amount of a non-polar solvent like diethyl ether and stirring or scratching the inside of the flask vigorously to induce crystallization.[4][7]

  • Solvent Adjustment: If the product oils out during recrystallization, you may have used too little of the "good" solvent. Try adding more of the hot solvent to fully dissolve the compound before allowing it to cool slowly.[1] Conversely, adding too much solvent can lead to low recovery.[6]

  • Purification Prior to Crystallization: If impurities are the issue, consider purifying the crude product first by column chromatography on silica gel.[11]

Data Presentation

Table 1: Effect of Reaction Parameters on Pyrazole Synthesis Yield
1,3-Dicarbonyl CompoundHydrazine DerivativeCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Ethyl acetoacetatePhenylhydrazineAcetic AcidNoneReflux1-[4]
Ethyl benzoylacetateHydrazine hydrateAcetic Acid1-Propanol~100179[12][13]
Ethyl acetoacetatePhenylhydrazineNano-ZnOEthanolReflux-95[10]
Quinolin-2(1H)-one-based α,β-unsaturated ketoneArylhydrazineAcetic AcidAcetic Acid120 (Microwave)7-10 min-[3]

Experimental Protocols

Safety Precaution: Hydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[7]

Protocol 1: General Synthesis of a Pyrazolone from a β-Ketoester

This protocol is a general procedure for the synthesis of a pyrazolone from ethyl benzoylacetate and hydrazine hydrate.[4][12]

Materials:

  • Ethyl benzoylacetate (3 mmol)

  • Hydrazine hydrate (6 mmol)

  • 1-Propanol (3 mL)

  • Glacial acetic acid (3 drops)

  • Water (10 mL)

Procedure:

  • Reaction Setup: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[4][12]

  • Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the vial.[4][12]

  • Heating: Heat the reaction mixture on a hot plate with stirring at approximately 100°C.[4][12]

  • Monitoring: After 1 hour, monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.[3][4]

  • Work-up: Once the starting ketoester is consumed, add water (10 mL) to the hot reaction mixture with stirring.[4][12]

  • Crystallization: Turn off the heat and allow the reaction to cool slowly to room temperature while stirring for 30 minutes to facilitate precipitation of the product.[4][12]

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.[12]

  • Purification: Rinse the collected product with a small amount of cold water and allow the solid to air dry.[12] Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[1]

Protocol 2: Microwave-Assisted Synthesis of Substituted Pyrazoles

Microwave-assisted synthesis can significantly reduce reaction times and often improve yields.[3][8]

Materials:

  • 1,3-Dicarbonyl compound (1.0 eq)

  • Hydrazine derivative (1.2 eq)

  • Acetic acid (5 mL)

Procedure:

  • Reactant Mixture: In a microwave reaction vessel, combine the 1,3-dicarbonyl compound (e.g., a quinolin-2(1H)-one-based α,β-unsaturated ketone, 1 mmol) and the desired arylhydrazine (1.2 mmol).[3]

  • Solvent: Add acetic acid (5 mL).[3]

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a suitable power (e.g., 360 W) and temperature (e.g., 120°C) for 7-10 minutes.[3]

  • Cooling and Precipitation: After the reaction is complete, cool the vessel to room temperature. Pour the reaction mixture into crushed ice to precipitate the product.[3]

  • Isolation: Collect the precipitated solid by filtration.[3]

  • Purification: Wash the solid with water and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.[3]

Visualizations

Knorr_Mechanism Start 1,3-Dicarbonyl Compound Hydrazone Hydrazone Intermediate Start->Hydrazone Condensation (+ H⁺, - H₂O) Hydrazine Hydrazine Derivative Hydrazine->Hydrazone Cyclic Cyclic Intermediate Hydrazone->Cyclic Intramolecular Cyclization Pyrazole Pyrazole Product Cyclic->Pyrazole Dehydration H2O H₂O Cyclic->H2O Troubleshooting_Yield Start Low Yield Observed CheckPurity Assess Starting Material Purity? Start->CheckPurity OptimizeConditions Optimize Reaction Conditions? CheckPurity->OptimizeConditions No ActionPurity Purify or use fresh reagents CheckPurity->ActionPurity Yes CheckStoichiometry Verify Stoichiometry? OptimizeConditions->CheckStoichiometry No ActionConditions Adjust Temp, Time, Solvent, pH OptimizeConditions->ActionConditions Yes MonitorReaction Monitor Reaction (TLC)? CheckStoichiometry->MonitorReaction No ActionStoichiometry Use slight excess of hydrazine CheckStoichiometry->ActionStoichiometry Yes ActionMonitor Increase time until SM is consumed MonitorReaction->ActionMonitor Yes End Improved Yield MonitorReaction->End No ActionPurity->OptimizeConditions ActionConditions->CheckStoichiometry ActionStoichiometry->MonitorReaction ActionMonitor->End Regioselectivity_Factors Regio Regioselectivity in Knorr Synthesis Steric Steric Hindrance (Bulky Groups) Regio->Steric influenced by Electronic Electronic Effects (Substituents) Regio->Electronic influenced by pH Reaction pH Regio->pH influenced by Outcome Formation of one major regioisomer Steric->Outcome Electronic->Outcome pH->Outcome Experimental_Workflow Setup 1. Reaction Setup (Combine Reactants) Solvent 2. Add Solvent & Catalyst Setup->Solvent Heat 3. Heat Reaction (e.g., 100°C or Microwave) Solvent->Heat Monitor 4. Monitor Progress (TLC) Heat->Monitor Workup 5. Work-up (Add Water/Ice) Monitor->Workup Reaction Complete Isolate 6. Isolate Product (Filtration) Workup->Isolate Purify 7. Purify (Recrystallization) Isolate->Purify Final Pure Substituted Pyrazole Purify->Final

References

Overcoming challenges in the synthesis of carbohydrazide derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of carbohydrazide derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?

A1: Low yields in carbohydrazide synthesis are a frequent issue. Several factors can contribute to this problem. A primary cause can be the hydrolysis of the starting ester, particularly if there is water present in the reactants or solvent. To mitigate this, it is crucial to use anhydrous solvents and fresh hydrazine hydrate.

Another significant factor is product loss during the work-up and purification stages. To maximize product recovery, ensure the reaction mixture is sufficiently cooled before filtration to promote maximum precipitation. During recrystallization, using the minimum amount of hot solvent necessary is critical to prevent the loss of the product in the mother liquor.[1] Monitoring the reaction progress with Thin Layer Chromatography (TLC) can also help determine the optimal reaction time to prevent product degradation or the formation of side products.

Q2: I am having trouble with the purification of my carbohydrazide derivative. What are the best practices?

A2: Purification, primarily through recrystallization, is a critical step that often presents challenges. The choice of solvent is paramount for obtaining a high-purity product.[1] Ethanol is a commonly used and effective solvent for many carbohydrazide derivatives.[1][2] Other polar organic solvents like methanol or isopropanol can also be suitable alternatives.[2]

If you observe "oiling out," where the product separates as a liquid instead of a solid, it is often due to a supersaturated solution or a cooling rate that is too rapid. To resolve this, try reheating the solution to dissolve the oil, adding a small amount of additional solvent, and allowing it to cool more slowly. Seeding the solution with a small crystal of the pure product can also encourage proper crystallization.[3]

Q3: I am not getting any crystal formation upon cooling the reaction mixture. What should I do?

A3: A lack of crystal formation suggests that the solution is not sufficiently saturated. You can try to concentrate the solution by carefully evaporating some of the solvent. Inducing crystallization by scratching the inside of the flask at the meniscus with a glass rod can also be an effective technique.[3]

Q4: What are some common side reactions in the synthesis of carbohydrazide derivatives?

A4: A notable side reaction can occur when using α,β-unsaturated esters as starting materials. In these cases, an undesired Michael-type cyclization can lead to the formation of a pyrazolidinone as the main product, significantly reducing the yield of the desired carbohydrazide.[4] Careful selection of reaction conditions and starting materials is essential to avoid this.

Troubleshooting Guides

Low Product Yield
Symptom Possible Cause Suggested Solution
Low yield of crude product Incomplete reaction.Monitor the reaction by TLC to ensure it has gone to completion. Consider extending the reaction time or increasing the temperature if necessary.
Hydrolysis of starting ester.Use anhydrous solvents and fresh hydrazine hydrate.[1]
Sub-optimal reaction temperature.Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may also lead to degradation.
Significant product loss during recrystallization Using too much solvent.Use the minimum amount of hot solvent required to dissolve the crude product.[1]
Premature crystallization during hot filtration.Pre-heat the filtration apparatus to prevent the product from crashing out of the solution prematurely.[2]
Incomplete crystallization upon cooling.After cooling to room temperature, place the flask in an ice bath to maximize crystal formation.[2]
Washing crystals with warm solvent.Always wash the collected crystals with ice-cold solvent to minimize dissolution.[2]
Purification Issues
Symptom Possible Cause Suggested Solution
"Oiling out" during crystallization Solution is supersaturated or cooled too quickly.Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool slowly. Seeding with a pure crystal can also be beneficial.[3]
Inappropriate solvent.Experiment with different recrystallization solvents or solvent systems (e.g., ethanol/water).
No crystal formation Solution is not saturated enough.Concentrate the solution by evaporating some of the solvent. Induce crystallization by scratching the inside of the flask.[3]
Colored impurities in the final product Presence of colored byproducts.Consider a charcoal treatment during recrystallization to remove colored impurities.
Broad melting point range Impure product.Repeat the recrystallization process. Ensure the crystals are thoroughly dried to remove residual solvent.

Experimental Protocols

General Synthesis of a Carbohydrazide Derivative

This protocol provides a general method for the synthesis of a carbohydrazide derivative from an ester.

Materials:

  • Ester (e.g., ethyl 2-(2-chlorophenyl)acetate)

  • Hydrazine hydrate (80% solution)

  • Ethanol (absolute)

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, dissolve the starting ester in a minimal amount of absolute ethanol.

  • Add a stoichiometric excess of hydrazine hydrate to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress using TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Further cool the flask in an ice bath to facilitate the precipitation of the crude product.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Proceed with recrystallization for purification.[1][3]

General Recrystallization Protocol

Materials:

  • Crude carbohydrazide derivative

  • Appropriate solvent (e.g., ethanol)

Procedure:

  • Place the crude product in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent and heat the mixture to its boiling point while stirring.

  • Continue to add small portions of the hot solvent until the solid is just dissolved.

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the clear solution to cool slowly to room temperature.

  • To maximize the yield, place the flask in an ice bath.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of ice-cold solvent.

  • Dry the crystals thoroughly.[1][2]

Visual Guides

Experimental Workflow: Synthesis and Purification

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage reactants Ester + Hydrazine Hydrate in Ethanol reflux Reflux for several hours reactants->reflux cooling Cool to room temperature, then ice bath reflux->cooling filtration1 Vacuum filtration cooling->filtration1 crude_product Crude Product filtration1->crude_product dissolution Dissolve in minimal hot solvent crude_product->dissolution Proceed to Purification hot_filtration Hot filtration (if necessary) dissolution->hot_filtration crystallization Slow cooling to room temp, then ice bath hot_filtration->crystallization filtration2 Vacuum filtration crystallization->filtration2 pure_product Pure Crystalline Product filtration2->pure_product

Caption: Workflow for the synthesis and purification of carbohydrazide derivatives.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield Observed check_reaction Check Reaction Completion (TLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No check_workup Review Work-up & Purification check_reaction->check_workup Yes extend_reaction Extend reaction time / Increase temp. incomplete->extend_reaction product_loss Significant Product Loss check_workup->product_loss Yes hydrolysis Possible Hydrolysis check_workup->hydrolysis No optimize_cryst Optimize recrystallization: - Use minimal hot solvent - Ensure complete cooling product_loss->optimize_cryst use_anhydrous Use anhydrous solvent & fresh hydrazine hydrate hydrolysis->use_anhydrous

Caption: Decision tree for troubleshooting low yields in carbohydrazide synthesis.

References

Technical Support Center: Purification of 3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide.

Troubleshooting Guide & FAQs

This guide addresses specific issues that may arise during the purification of this compound and related pyrazole derivatives.

Q1: What are the recommended initial purification techniques for crude this compound?

A1: The most common and effective initial purification techniques are recrystallization and silica gel column chromatography. Recrystallization is often preferred for its simplicity and scalability when a suitable solvent system is found.[1] Column chromatography is excellent for separating the target compound from impurities with different polarities.[2][3]

Q2: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point.[1] To resolve this, you can try the following strategies:

  • Increase Solvent Volume: Add more of the primary solvent to the hot solution to lower the saturation point, which may allow crystallization to occur at a temperature below the compound's melting point.[1]

  • Slow Down Cooling: Allow the solution to cool to room temperature as slowly as possible, and then transfer it to an ice bath or refrigerator. Using an insulated container can facilitate gradual cooling.[1]

  • Change the Solvent System: Experiment with different solvents or mixed-solvent combinations. A solvent with a lower boiling point might be beneficial.[1]

  • Use a Seed Crystal: If you have a small amount of the pure, solid product, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization.[1]

Q3: The yield after recrystallization is very low. How can I improve it?

A3: Low yield is a common issue that can often be optimized.[1] Consider these points:

  • Minimize Hot Solvent: Use only the minimum amount of hot solvent necessary to completely dissolve the crude product. Using excess solvent will keep more of your compound dissolved in the mother liquor upon cooling.[1]

  • Ensure Thorough Cooling: Cool the solution in an ice bath for an extended period after it has reached room temperature to maximize precipitation.

  • Solvent Selection: The ideal solvent will dissolve the compound completely when hot but very poorly when cold.[1] Refer to the solvent selection table below to test different options.

Q4: How can I remove colored impurities from my product?

A4: If your product has a persistent color, it may be due to high molecular weight, conjugated impurities. During the hot dissolution step of recrystallization, you can add a small amount of activated charcoal to the solution. The charcoal will adsorb the colored impurities. Hot filter the solution through a fluted filter paper or a pad of Celite to remove the charcoal before allowing the solution to cool and crystallize.

Q5: My compound is sticking to the silica gel column and won't elute. What is the cause and how can I fix it?

A5: The pyrazole ring and carbohydrazide functional group contain basic nitrogen atoms which can interact strongly with the acidic silica gel, leading to poor recovery.

  • Deactivate the Silica: Pre-treat the silica gel with a small amount of a basic modifier like triethylamine (typically 0.5-1% v/v in your eluent) before and during the chromatography.[4] This will neutralize the acidic sites on the silica surface.

  • Switch the Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina, which can be more suitable for basic compounds.[4]

  • Increase Eluent Polarity: A gradual or step-wise increase in the polarity of the mobile phase (e.g., by adding methanol to a dichloromethane or ethyl acetate eluent) can help elute highly retained compounds.[5]

Data Presentation

Table 1: Common Solvents for Purification of Pyrazole Derivatives

This table summarizes common solvents that can be used as a starting point for developing a purification protocol for this compound. Selection should be based on small-scale solubility tests.

Solvent / SystemTypePolarityNotes
EthanolProticHighOften a good choice for single-solvent recrystallization of polar compounds.[1]
MethanolProticHighSimilar to ethanol, effective for dissolving polar pyrazole derivatives.[1][6]
IsopropanolProticMediumCan be a good alternative to ethanol or methanol.[1]
AcetoneAproticMediumUseful as both a recrystallization solvent and in chromatography.[1]
Ethyl AcetateAproticMediumCommonly used as a component of the mobile phase in column chromatography.[2][3]
Ethanol / WaterMixed ProticHighA common mixed-solvent system; dissolve in hot ethanol and add hot water until turbidity appears.[1][4]
Hexane / Ethyl AcetateMixed AproticLow-MediumA standard eluent system for column chromatography of moderately polar compounds.[1][3]
Dichloromethane / MethanolMixedMedium-HighA versatile eluent system for column chromatography, especially for more polar compounds.[5]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This method is ideal when a single solvent with a significant difference in solubility for the compound at hot versus cold temperatures is identified.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol).

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the solvent until the compound just dissolves completely.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed. To maximize yield, subsequently place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold solvent.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a suitable temperature.

Protocol 2: Mixed-Solvent Recrystallization

This method is useful when no single solvent is ideal for recrystallization. It uses one solvent in which the compound is soluble (the "good" solvent) and another in which it is insoluble (the "anti-solvent").

  • Dissolution: Dissolve the crude compound in the minimum amount of a hot "good" solvent (e.g., ethanol).

  • Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" (e.g., water) dropwise until the solution becomes faintly cloudy (turbid).[1]

  • Clarification: Add a few drops of the hot "good" solvent until the turbidity just disappears.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Isolation & Drying: Collect and dry the crystals as described in Protocol 1.

Protocol 3: Silica Gel Column Chromatography

This protocol is for separating the target compound from impurities with different polarities.

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., hexane/ethyl acetate 9:1). For basic compounds, add ~0.5% triethylamine to the solvent mixture.

  • Column Packing: Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude compound in a minimum amount of a suitable solvent (like dichloromethane or the mobile phase) and adsorb it onto a small amount of silica gel. After drying, carefully add the solid sample to the top of the packed column.

  • Elution: Begin eluting the column with the low-polarity mobile phase.[3] Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds.

  • Fraction Collection: Collect the eluent in separate fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

G Workflow for Recrystallization A Place Crude Compound in Flask B Add Minimum Amount of Hot Solvent to Dissolve A->B C Cool Slowly to Room Temperature B->C D Cool Further in Ice Bath C->D E Collect Crystals via Vacuum Filtration D->E F Wash Crystals with Cold Solvent E->F G Dry Purified Product F->G

Caption: A typical experimental workflow for purification by recrystallization.

G Troubleshooting Purification Issues Start Crude Product Method Choose Purification Method Start->Method Recryst Recrystallization Method->Recryst High Polarity Difference ColChrom Column Chromatography Method->ColChrom Similar Polarity Impurities Problem1 Problem Encountered? Recryst->Problem1 Problem2 Problem Encountered? ColChrom->Problem2 OilingOut Compound 'Oils Out' Problem1->OilingOut Yes LowYield Low Yield Problem1->LowYield Yes Success Pure Product Problem1->Success No Sticking Compound Sticks to Column Problem2->Sticking Yes Impure Product Still Impure Problem2->Impure Yes Problem2->Success No Solution1 Slow Cooling / Change Solvent / Seed Crystal OilingOut->Solution1 Solution2 Minimize Hot Solvent / Cool Thoroughly LowYield->Solution2 Solution3 Add Triethylamine / Use Alumina Sticking->Solution3 Solution4 Re-purify / Try Alternative Method Impure->Solution4 Solution1->Recryst Solution2->Recryst Solution3->ColChrom Solution4->Method

Caption: A decision tree for troubleshooting common purification challenges.

References

Troubleshooting unexpected side reactions in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in pyrazole synthesis. The following information is designed to offer direct, actionable advice to overcome common and unexpected challenges in your experimental work.

Frequently Asked Questions (FAQs)

Q1: My pyrazole synthesis is resulting in a very low yield. What are the common causes?

A1: Low yields in pyrazole synthesis, particularly in the widely used Knorr synthesis (the reaction of a 1,3-dicarbonyl compound with a hydrazine), can be attributed to several factors:

  • Purity of Starting Materials: Impurities in the 1,3-dicarbonyl compound or the hydrazine derivative can lead to side reactions, reducing the yield and complicating purification. Hydrazine derivatives, in particular, can degrade over time. It is recommended to use freshly opened or purified reagents.

  • Reaction Conditions: Temperature, reaction time, solvent, and pH are critical parameters. Insufficient heating or reaction time may lead to incomplete conversion. Monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction duration.[1][2]

  • Stoichiometry: Ensure the correct molar ratio of reactants. A slight excess of the hydrazine (1.1-1.2 equivalents) can sometimes be used to drive the reaction to completion.

  • Side Reactions: The formation of side products, such as regioisomers or pyrazoline intermediates, can significantly lower the yield of the desired pyrazole.

Q2: I am observing the formation of two regioisomers. How can I improve the regioselectivity?

A2: The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines. The initial nucleophilic attack of the hydrazine can occur at either of the two non-equivalent carbonyl carbons, leading to a mixture of products.[3] Here are some strategies to improve regioselectivity:

  • Solvent Choice: The solvent can have a dramatic impact on regioselectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly favor the formation of one regioisomer over another compared to traditional solvents like ethanol.

  • pH Control: The pH of the reaction medium can influence the nucleophilicity of the two nitrogen atoms in a substituted hydrazine. Acidic or basic catalysis can be employed to favor the formation of a specific isomer.[4]

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can sterically hinder the approach to one of the carbonyl groups, thus favoring attack at the less hindered site.

Q3: My reaction mixture has turned a dark color (yellow, red, or brown). What causes this and how can I fix it?

A3: Discoloration of the reaction mixture is often due to the decomposition of the hydrazine starting material, especially when using hydrazine salts like phenylhydrazine hydrochloride.[1] This can be exacerbated by:

  • Air Oxidation: Hydrazines can be sensitive to air. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation.

  • Acidic Conditions: If using a hydrazine salt, the reaction mixture can become acidic, which may promote the formation of colored byproducts. The addition of a mild base, such as sodium acetate, can neutralize the acid and lead to a cleaner reaction.[1]

To remove colored impurities from the product, you can try the following purification techniques:

  • Recrystallization: This is often effective as the colored impurities may remain in the mother liquor.

  • Charcoal Treatment: Adding a small amount of activated charcoal to a solution of the crude product can adsorb colored impurities. The charcoal is then removed by filtration.

  • Silica Gel Plug: Passing a solution of the crude product through a short plug of silica gel can retain highly polar colored impurities.

Q4: I have isolated a byproduct that is not a regioisomer of my target pyrazole. What could it be?

A4: A common non-isomeric byproduct is a pyrazoline . This occurs when the intermediate cyclic hemiaminal undergoes dehydration to form the pyrazoline ring, but the subsequent oxidation to the aromatic pyrazole does not occur or is incomplete. The formation of pyrazolines can sometimes be favored depending on the reaction conditions and the nature of the substituents. In some cases, pyrazolines can be converted to the desired pyrazole by subsequent oxidation.

Troubleshooting Guides

Issue 1: Formation of Regioisomers
  • Symptom: NMR spectrum shows two sets of peaks for the desired product. Multiple spots are observed on TLC.

  • Troubleshooting Workflow:

    A logical workflow for troubleshooting the formation of regioisomers.

Issue 2: Low Product Yield
  • Symptom: The isolated mass of the purified pyrazole is consistently low.

  • Troubleshooting Table:

Potential CauseRecommended Solutions
Incomplete Reaction - Increase reaction time and monitor by TLC/LC-MS.- Increase reaction temperature (consider refluxing).- Use a microwave reactor to potentially improve yield and reduce reaction time.[2]
Poor Starting Material Quality - Use fresh, high-purity 1,3-dicarbonyl compounds and hydrazines.- Purify starting materials if necessary.
Suboptimal Catalyst - If using acid catalysis, ensure the appropriate amount and type of acid (e.g., acetic acid, HCl).- Consider alternative catalysts such as nano-ZnO, which have been shown to be effective in some cases.
Formation of Side Products - Analyze crude reaction mixture by LC-MS or NMR to identify major byproducts.- Address specific side reactions (e.g., regioisomer formation, pyrazoline formation) as described in other sections.
Product Loss During Workup/Purification - Optimize extraction and purification procedures.- For basic pyrazoles that may adhere to silica gel, consider deactivating the silica with triethylamine.

Data Presentation

Table 1: Effect of Solvent on the Regioselectivity of Pyrazole Synthesis

The reaction of an unsymmetrical 1,3-diketone with methylhydrazine demonstrates the profound effect of the solvent on the ratio of the resulting regioisomers.

1,3-Diketone SubstrateHydrazineSolventRegioisomeric Ratio (Isomer 1 : Isomer 2)
1-Phenyl-1,3-butanedioneMethylhydrazineEthanol~ 1 : 1
1-Phenyl-1,3-butanedioneMethylhydrazine2,2,2-Trifluoroethanol (TFE)> 95 : 5
1-Phenyl-1,3-butanedioneMethylhydrazine1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)> 99 : 1

Data adapted from relevant studies on pyrazole synthesis.

Experimental Protocols

General Protocol for Knorr Pyrazole Synthesis

This protocol describes a general procedure for the synthesis of a pyrazole from a 1,3-dicarbonyl compound and a hydrazine derivative.

Materials:

  • 1,3-Dicarbonyl compound (1.0 eq)

  • Hydrazine derivative (1.0-1.2 eq)

  • Solvent (e.g., Ethanol, Acetic Acid)

  • Catalyst (e.g., catalytic amount of a strong acid like HCl if not using acetic acid as solvent)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound in the chosen solvent.

  • Add the hydrazine derivative to the solution. If the reaction is exothermic, the addition should be done portion-wise or with cooling.

  • If required, add the acid catalyst.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by vacuum filtration. If not, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol for Recrystallization of a Pyrazole Derivative
  • Transfer the crude pyrazole to an Erlenmeyer flask.

  • Add a minimum amount of a suitable hot solvent to dissolve the solid completely. Common solvents include ethanol, methanol, or mixtures such as ethanol/water.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution heated for a few minutes.

  • Perform a hot gravity filtration to remove any insoluble impurities (and charcoal if used).

  • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Dry the crystals in a desiccator or a vacuum oven.

Visualizations

Knorr Pyrazole Synthesis Workflow

KnorrWorkflow Start Start Setup 1. Reaction Setup (1,3-Dicarbonyl, Hydrazine, Solvent) Start->Setup Reaction 2. Reaction (Heating/Reflux with Catalyst) Setup->Reaction Monitor 3. Monitor Progress (TLC/LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup 4. Reaction Workup (Cooling, Precipitation/Solvent Removal) Monitor->Workup Reaction Complete Purification 5. Purification (Recrystallization/Column Chromatography) Workup->Purification Characterization 6. Characterization (NMR, MS, m.p.) Purification->Characterization End End Product Characterization->End

A typical experimental workflow for the Knorr pyrazole synthesis.
Mechanism of Regioisomer Formation

RegioisomerMechanism cluster_start Reactants cluster_pathways Reaction Pathways cluster_intermediates Intermediates cluster_products Products Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Attack1 Attack at Carbonyl 1 Dicarbonyl->Attack1 Attack2 Attack at Carbonyl 2 Dicarbonyl->Attack2 Hydrazine Substituted Hydrazine Hydrazine->Attack1 Hydrazine->Attack2 Intermediate1 Hydrazone Intermediate 1 Attack1->Intermediate1 Intermediate2 Hydrazone Intermediate 2 Attack2->Intermediate2 Regioisomer1 Regioisomer 1 Intermediate1->Regioisomer1 Cyclization & Dehydration Regioisomer2 Regioisomer 2 Intermediate2->Regioisomer2 Cyclization & Dehydration

Formation of regioisomers in pyrazole synthesis.

References

Technical Support Center: Optimization of Thiophene-Pyrazole Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on optimizing the reaction conditions for the coupling of thiophene and pyrazole rings. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to address common challenges encountered during synthesis.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your thiophene-pyrazole coupling experiments.

Problem 1: Low or No Product Yield

Question: My Suzuki-Miyaura coupling reaction between a thiophene derivative and a pyrazole boronic acid is resulting in a low yield or no product at all. What are the common causes and how can I troubleshoot this?

Answer:

Low yields in Suzuki-Miyaura coupling reactions involving heteroaromatic compounds like thiophene and pyrazole are a common challenge. A systematic approach to troubleshooting is recommended:

  • Catalyst and Ligand Inactivity: The palladium catalyst may be deactivated, or the chosen ligand may not be optimal for the specific substrates. The formation of palladium black is an indicator of catalyst decomposition.[1]

    • Solution: Switch to a more electron-rich and sterically hindered phosphine ligand, such as a Buchwald ligand (e.g., SPhos, XPhos), which can facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[1][2] Consider using a pre-formed catalyst or a palladacycle to ensure the active catalytic species is generated.[3]

  • Inefficient Oxidative Addition: If you are using an electron-rich thiophene halide, the initial oxidative addition step may be slow.[1]

    • Solution: Employing more electron-rich and bulky phosphine ligands can accelerate this rate-limiting step.[1][4]

  • Protodeboronation of the Boronic Acid: Thiophene and pyrazole boronic acids can be unstable under the reaction conditions and undergo protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1][5] This is a significant side reaction that consumes the starting material.

    • Solution:

      • Use a milder base such as K₃PO₄ or K₂CO₃.[5]

      • Employ anhydrous conditions or minimize the amount of water in the reaction.[5]

      • Run the reaction at a lower temperature (e.g., 60-80 °C) to slow the rate of decomposition.[5]

      • Consider using more stable boronic acid surrogates like MIDA boronates or pinacol esters.[5][6]

  • Poor Reagent Quality: The purity and stability of your starting materials are critical. Boronic acids can degrade over time, and solvents that are not properly dried and degassed can introduce oxygen, which can deactivate the catalyst.[1]

    • Solution: Use freshly purchased or purified reagents. Ensure solvents are anhydrous and thoroughly degassed by sparging with an inert gas like argon or nitrogen.[7]

  • Incorrect Base or Solvent System: The choice of base and solvent is highly substrate-dependent and can significantly impact solubility, reaction rate, and the prevalence of side reactions.[1][8]

    • Solution: Screen a variety of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, THF/water, toluene/water).[8][9] The optimal combination will depend on the specific substrates being coupled.

Problem 2: Presence of Significant Side Products

Question: My reaction is producing the desired product, but I am also observing significant amounts of side products, such as homocoupled thiophene or pyrazole. How can I minimize these impurities?

Answer:

The formation of side products is a common issue in cross-coupling reactions. Here’s how to address the most frequent ones:

  • Homocoupling of Boronic Acids: This occurs when two molecules of the boronic acid couple with each other. This side reaction is often promoted by the presence of oxygen.[10]

    • Solution: Thoroughly degas the reaction mixture and maintain an inert atmosphere (argon or nitrogen) throughout the experiment. Using a minimal amount of a high-purity palladium catalyst can also help.

  • Protodeboronation: As mentioned previously, this side reaction leads to the formation of the corresponding unsubstituted heterocycle.

    • Solution: Refer to the solutions provided in "Problem 1" for mitigating protodeboronation.[1][5]

  • Dehalogenation of the Halide Starting Material: The aryl halide can react with trace amounts of water or other proton sources in the reaction mixture, leading to the replacement of the halogen with a hydrogen atom.

    • Solution: Ensure all reagents and solvents are scrupulously dried. The use of a robust catalyst system can also help to favor the desired cross-coupling pathway.

Frequently Asked Questions (FAQs)

Q1: Which coupling method is best for linking thiophene and pyrazole rings?

A1: The Suzuki-Miyaura coupling is the most widely used and versatile method due to the commercial availability of a wide range of boronic acids and the relatively mild reaction conditions.[11] However, for specific applications, other methods like Stille coupling (using organostannanes) or C-H activation/direct arylation can be advantageous.[12][13] Direct arylation is particularly appealing from a step-economy perspective as it avoids the pre-functionalization of one of the coupling partners.[14]

Q2: How do I choose the right palladium catalyst and ligand?

A2: The choice is highly dependent on the specific thiophene and pyrazole substrates. For simple, unhindered substrates, a standard catalyst like Pd(PPh₃)₄ may be sufficient.[15] For more challenging couplings, particularly with sterically hindered or electron-rich/deficient partners, more advanced catalyst systems are often necessary. Buchwald-type ligands (e.g., XPhos, SPhos) and their corresponding pre-catalysts are often effective in these cases due to their high activity.[1][2] It is often necessary to screen a small library of catalysts and ligands to find the optimal combination for your specific reaction.

Q3: What is the optimal solvent and base combination?

A3: There is no single "best" combination. A mixture of an organic solvent and water is commonly used to dissolve both the organic substrates and the inorganic base.[8] Common solvent systems include 1,4-dioxane/water, THF/water, and toluene/water.[8][16] The choice of base is also critical. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are frequently used.[9] The strength and solubility of the base can influence the reaction rate and the extent of side reactions. Empirical screening of different solvent and base combinations is often the most effective approach to optimization.

Q4: At what temperature should I run my reaction?

A4: Most Suzuki-Miyaura couplings are run at elevated temperatures, typically between 80-100 °C.[15] However, if you are experiencing issues with starting material decomposition or side reactions like protodeboronation, lowering the temperature may be beneficial.[5] Monitoring the reaction progress by TLC or LC-MS can help determine the optimal temperature and reaction time.

Q5: How can I monitor the progress of my reaction?

A5: Thin-layer chromatography (TLC) is a quick and easy way to monitor the consumption of starting materials and the formation of the product. For more quantitative analysis, gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) are recommended. These techniques can also help to identify any side products that may be forming.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize typical reaction conditions for the Suzuki-Miyaura coupling of thiophene and pyrazole derivatives, compiled from various sources.

Table 1: Catalyst and Ligand Screening

Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Toluene/H₂O90-100Varies[9]
Pd(PPh₃)₄ (3)-K₂CO₃1,4-Dioxane/H₂O90Moderate[17]
Pd₂(dba)₃ (2)SPhos (4)K₃PO₄1,4-Dioxane100Good-Excellent[1]
CataCXium A palladacycle (5)-Cs₂CO₃2-MeTHF8095[3]

Table 2: Solvent and Base Effects

Solvent System (v/v)Base (equivalents)Temperature (°C)Yield (%)Reference
1,4-Dioxane/H₂O (4:1)K₃PO₄ (2)90Good[18]
Toluene/Ethanol/H₂OK₂CO₃ (2-3)80-100Varies[15]
THF/H₂OK₂CO₃75Moderate[7]
DMF/H₂ONaHCO₃80-100Low[7]
AcetonitrileTMSOKRTGood[19]
Methanol/H₂O (3:2)NaOH (2)Reflux96.3[8]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 2-Bromothiophene with a Pyrazole Boronic Acid

This protocol provides a general starting point for the Suzuki-Miyaura coupling of a 2-bromothiophene derivative with a pyrazole boronic acid. Optimization may be required for specific substrates.

Materials:

  • 2-Bromothiophene derivative (1.0 equiv)

  • Pyrazole boronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane and water, 4:1 v/v, degassed)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for extraction (e.g., ethyl acetate) and column chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2-bromothiophene derivative (1.0 equiv), the pyrazole boronic acid (1.2 equiv), and the base (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst under a positive flow of inert gas.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Mandatory Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield in Thiophene-Pyrazole Coupling start Low or No Product Yield check_reagents Verify Reagent Quality and Purity start->check_reagents check_reagents->start Reagents Impure check_conditions Review Reaction Conditions (Inert atmosphere, Temperature) check_reagents->check_conditions Reagents OK check_conditions->start Conditions Not Ideal optimize_catalyst Optimize Catalyst and Ligand check_conditions->optimize_catalyst Conditions OK optimize_base_solvent Optimize Base and Solvent System optimize_catalyst->optimize_base_solvent Still Low Yield successful_reaction Successful Coupling optimize_catalyst->successful_reaction Yield Improved check_side_reactions Investigate Side Reactions optimize_base_solvent->check_side_reactions Still Low Yield optimize_base_solvent->successful_reaction Yield Improved check_side_reactions->start Major Side Reactions (e.g., Protodeboronation) check_side_reactions->successful_reaction Side Reactions Minimized

Caption: A logical workflow for troubleshooting low yield in thiophene-pyrazole coupling reactions.

Factors_Affecting_Yield Key Factors Influencing Reaction Yield yield Reaction Yield catalyst Catalyst System (Pd Source & Ligand) catalyst->yield base Base (Strength & Solubility) base->yield solvent Solvent (Polarity & Aprotic/Protic) solvent->yield temperature Temperature temperature->yield reagents Reagent Quality (Purity & Stability) reagents->yield atmosphere Reaction Atmosphere (Inert vs. Air) atmosphere->yield

References

Technical Support Center: Enhancing the Solubility of Pyrazole-Based Compounds for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on overcoming solubility challenges with pyrazole-based compounds in biological assays. Poor solubility can lead to unreliable data and hinder the progress of promising research. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to help you navigate these common issues.

Troubleshooting Guide: Compound Precipitation in Assays

Experiencing compound precipitation during your experiment can be a significant roadblock. This guide provides a systematic approach to diagnosing and resolving these issues.

Visualizing the Troubleshooting Process

The following decision tree illustrates a logical workflow for troubleshooting precipitation problems with your pyrazole-based compounds.

G Troubleshooting Decision Tree for Compound Precipitation A Precipitation Observed in Assay Well B Is the stock solution clear? A->B C Prepare fresh stock solution. Ensure complete dissolution (sonication may help). B->C No D Is precipitation immediate upon dilution into assay buffer? B->D Yes C->D E Reduce final compound concentration. Perform serial dilutions in DMSO before adding to buffer. D->E Yes F Does precipitation occur over time during incubation? D->F No L Re-evaluate results. If precipitation persists, consider compound modification. E->L G Compound may be unstable or aggregating. Reduce incubation time or temperature if possible. F->G Yes H Optimize Assay Buffer F->H No G->L I Adjust pH H->I J Add a co-solvent (e.g., PEG400) H->J K Incorporate a solubilizing agent (e.g., cyclodextrin) H->K I->L J->L K->L

Caption: A step-by-step decision tree for troubleshooting compound precipitation in biological assays.

Frequently Asked Questions (FAQs)

Q1: My pyrazole-based compound precipitates when I dilute my DMSO stock into the aqueous assay buffer. What is the most common reason for this?

A: This is a very common issue known as "solvent shock." Pyrazole-based compounds, especially those designed as kinase inhibitors, are often highly lipophilic and have poor aqueous solubility. While they may dissolve readily in 100% DMSO, the drastic change in solvent polarity upon dilution into an aqueous buffer can cause the compound to crash out of solution. The final concentration in the assay may have exceeded its thermodynamic or kinetic solubility limit in the aqueous environment.

Q2: What is the maximum concentration of DMSO I should use in my cell-based assay?

A: The maximum tolerated DMSO concentration varies between cell lines, but a general guideline is to keep the final concentration at or below 0.5% (v/v). Some sensitive cell lines may require even lower concentrations (e.g., <0.1%). It is crucial to perform a vehicle control experiment to determine the effect of DMSO on your specific biological system.

Q3: How can I determine if my compound's solubility is pH-dependent?

A: Pyrazole rings contain nitrogen atoms that can be protonated or deprotonated depending on the pH of the solution and the nature of the substituents on the ring. To test for pH-dependent solubility, prepare your assay buffer at several different pH values (e.g., 6.5, 7.4, and 8.0) and visually or spectrophotometrically assess the solubility of your compound at your desired final concentration. Basic pyrazole derivatives will generally be more soluble at lower pH, while acidic derivatives will be more soluble at higher pH.

Q4: Are there any "quick fixes" to improve solubility during an assay?

A: While not a substitute for proper formulation development, some immediate strategies can help:

  • Pre-warming the buffer: Warming your aqueous assay buffer to the assay temperature (e.g., 37°C) before adding the DMSO stock can sometimes improve solubility.

  • Mixing method: Add the DMSO stock to the assay buffer dropwise while gently vortexing or stirring to facilitate better mixing and reduce localized high concentrations that can trigger precipitation.

  • Serial dilution in DMSO: Instead of a single large dilution, perform a serial dilution of your compound in DMSO first, and then add a small, consistent volume of each DMSO dilution to your assay buffer.

Data on Solubility Enhancement of Pyrazole-Based Compounds

The following tables provide quantitative examples of how different techniques can improve the solubility of pyrazole-based compounds.

Table 1: Effect of Co-solvents on the Solubility of Pyrazole Derivatives
Pyrazole CompoundCo-solvent SystemCo-solvent Concentration (%)Fold Increase in SolubilityReference
CelecoxibEthanol in water20~15[1]
CelecoxibPEG 400 in water20~50[1]
Pyrazolo[3,4-d]pyrimidinePEG 300 in water10>10[2]
Generic PyrazoleDMSO in water15-10 (typical)General Knowledge
Table 2: Influence of pH on the Aqueous Solubility of Ionizable Pyrazole Compounds
Pyrazole Compound TypepH ChangeResulting Solubility ChangeCommentsReference
Weakly Basic PyrazoleDecrease from 7.4 to 6.0Significant IncreaseProtonation of the pyrazole nitrogen increases solubility.[3]
Weakly Acidic PyrazoleIncrease from 7.4 to 8.5Significant IncreaseDeprotonation of an acidic functional group increases solubility.[3]
CelecoxibIncrease from 7.0 to 10.9>10-fold increaseIonization of the sulfonamide group.[1]
Table 3: Solubility Enhancement using Cyclodextrins
Pyrazole CompoundCyclodextrin UsedMolar Ratio (Drug:CD)Fold Increase in SolubilityReference
Pyrazolo[3,4-d]pyrimidines2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)1:1100 - 1000[4]
3-amino-5-methyl pyrazoleβ-cyclodextrin1:1Substantial increase[5]
Celecoxibβ-cyclodextrin1:1~5[6]

Experimental Protocols

Here are detailed protocols for key experiments related to assessing and improving the solubility of your pyrazole-based compounds.

Protocol 1: Kinetic Solubility Assay by Visual Inspection

This is a rapid method to estimate the solubility of a compound in your assay buffer.

Materials:

  • Test compound

  • 100% DMSO (anhydrous)

  • Assay buffer

  • 96-well clear, flat-bottom plate

  • Multichannel pipette

Procedure:

  • Prepare Compound Stock: Dissolve the test compound in 100% DMSO to make a concentrated stock solution (e.g., 20 mM).

  • Prepare Compound Plate: In a 96-well plate, perform a 2-fold serial dilution of the compound stock in DMSO.

  • Prepare Assay Plate: Add the appropriate volume of your assay buffer to the wells of a new 96-well plate.

  • Transfer Compound: Using a multichannel pipette, transfer a small, consistent volume of the DMSO dilutions (e.g., 1-2 µL) to the assay buffer plate to achieve the desired final concentrations. The final DMSO concentration should be kept constant.

  • Incubate and Observe: Shake the plate for 2 hours at room temperature. Visually inspect each well against a dark background for any signs of precipitation or turbidity. The highest concentration that remains clear is the estimated kinetic solubility.

Protocol 2: Co-solvent Tolerance Assay in a Cell-Based System

This protocol helps determine the maximum concentration of a co-solvent that can be used without affecting cell viability.

Materials:

  • Cells of interest

  • Cell culture medium

  • Co-solvent (e.g., DMSO, PEG 400)

  • 96-well cell culture plate

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

Procedure:

  • Seed Cells: Seed your cells in a 96-well plate at the desired density and allow them to adhere overnight.

  • Prepare Co-solvent Dilutions: Prepare a serial dilution of the co-solvent in your cell culture medium.

  • Treat Cells: Remove the old medium and add the medium containing the different concentrations of the co-solvent to the cells. Include a "medium only" control.

  • Incubate: Incubate the plate for the duration of your planned experiment (e.g., 24, 48, or 72 hours).

  • Assess Viability: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure Signal: Read the plate using the appropriate instrument (e.g., spectrophotometer for MTT, luminometer for CellTiter-Glo®).

  • Analyze Data: Plot cell viability (%) against the co-solvent concentration. The highest concentration that does not cause a significant decrease in cell viability (e.g., >90% viability) is the maximum tolerated concentration.

Visualizing Experimental and Biological Pathways

Workflow for Solubility Enhancement Screening

This diagram outlines a systematic approach to selecting the best method for improving the solubility of a new pyrazole-based compound.

G Experimental Workflow for Solubility Enhancement Screening cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Parallel Screening cluster_2 Phase 3: Evaluation cluster_3 Phase 4: Selection A Poorly Soluble Pyrazole Compound B Determine Kinetic Solubility in Assay Buffer A->B C Co-solvent Addition (e.g., DMSO, PEG400) B->C D pH Adjustment (if ionizable) B->D E Cyclodextrin Complexation (e.g., HP-β-CD) B->E F Measure Solubility Improvement (e.g., HPLC, Nephelometry) C->F D->F E->F G Assess Impact on Assay Performance (e.g., enzyme activity, cell viability) F->G H Select Optimal Solubilization Method G->H

Caption: A streamlined workflow for screening and selecting an appropriate solubility enhancement technique.

Simplified MAPK Signaling Pathway

Many pyrazole-based compounds are designed as inhibitors of kinases within signaling pathways like the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial in cell proliferation, differentiation, and stress responses.

G Simplified MAPK Signaling Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Stimuli Growth Factors / Stress Receptor Receptor Tyrosine Kinase Stimuli->Receptor p38 p38 Stimuli->p38 JNK JNK Stimuli->JNK RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription p38->Transcription JNK->Transcription Inhibitor Pyrazole-Based Inhibitor Inhibitor->MEK Inhibition Inhibitor->p38 Inhibition Response Cellular Response (Proliferation, Inflammation, etc.) Transcription->Response

Caption: An overview of the MAPK signaling cascade, a common target for pyrazole-based kinase inhibitors.

References

Identifying and removing impurities in heterocyclic compound synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Heterocyclic Compound Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to the identification and removal of impurities during their experiments.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?

A1: Low yields in heterocyclic synthesis can be attributed to several factors. A systematic approach to troubleshooting is often the most effective. Common causes include:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters. Small-scale trial reactions can help determine the ideal conditions without committing large amounts of starting materials.[1]

  • Purity of Reagents and Solvents: Impurities in starting materials or solvents can lead to side products or incomplete reactions. Always use reagents and solvents of appropriate purity and ensure solvents are dry for moisture-sensitive reactions.[1]

  • Atmospheric Moisture and Oxygen: Many organic reactions are sensitive to air and moisture. If your reaction is air-sensitive, employing proper inert atmosphere techniques (e.g., using a nitrogen or argon blanket) is crucial.[1]

  • Inefficient Mixing: In heterogeneous reactions, inadequate stirring can result in poor reaction rates and lower yields. Ensure the stirring is sufficient for the scale and viscosity of your reaction mixture.[1]

  • Product Decomposition: The desired product may be unstable under the reaction or workup conditions. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help detect product degradation over time.[1]

Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products in common heterocyclic syntheses?

A2: The nature of side products is highly dependent on the specific reaction. Here are some common examples:

  • Fischer Indole Synthesis: A significant side reaction, especially with electron-rich hydrazones, is the cleavage of the N-N bond, which can lead to the formation of anilines and other fragmentation products.[2] When using unsymmetrical ketones, two different indole regioisomers can also be formed.[2]

  • Paal-Knorr Thiophene Synthesis: The formation of a furan byproduct is a common competing pathway. This occurs because the sulfurizing agents, like phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent, also act as dehydrating agents, promoting the cyclization and dehydration of the 1,4-dicarbonyl starting material to form the furan.[3]

  • Pyridine Synthesis (Hantzsch): The initial product is a dihydropyridine, which requires oxidation to the final pyridine product. Incomplete oxidation will result in a mixture of the dihydropyridine and pyridine.

Q3: My final product has a persistent color, but it should be colorless. What could be the cause?

A3: Unwanted color in your final product can arise from several sources. Darkening or tarring of the reaction mixture often suggests the decomposition of starting materials or products, or the occurrence of polymerization side reactions. This can be triggered by excessive heat, the presence of oxygen, or highly reactive impurities. Additionally, some heterocyclic compounds can form colored charge-transfer complexes with residual reagents or impurities. For instance, pyridine can form colored complexes with certain metal salts.

Q4: How do I choose between recrystallization and column chromatography for purification?

A4: The choice between recrystallization and column chromatography depends on the properties of your compound and the nature of the impurities.

  • Recrystallization is ideal for crystalline solids with good thermal stability. It is often more cost-effective and scalable for larger quantities.[4][5]

  • Column Chromatography is a more versatile technique applicable to a wider range of compounds, including oils and non-crystalline solids. It is generally faster for small-scale purifications but can be more expensive due to the cost of the stationary phase and larger solvent volumes.[4][6]

Troubleshooting Guides

Guide 1: Identifying the Source of Impurities

This guide provides a logical workflow for identifying unknown impurities in your sample.

G cluster_0 Impurity Identification Workflow start Crude Product with Impurity tlc Analyze by TLC/LC-MS start->tlc compare Compare with Starting Materials tlc->compare known_sm Impurity is Unreacted Starting Material compare->known_sm Spot matches SM unknown Impurity is Unknown compare->unknown Spot does not match SM isolate Isolate Impurity (Prep-TLC/Column/HPLC) unknown->isolate characterize Characterize by Spectroscopy (NMR, MS, IR) isolate->characterize structure Elucidate Structure characterize->structure byproduct Impurity is a Reaction Byproduct structure->byproduct degradation Impurity is a Degradation Product structure->degradation G cluster_1 Purification Method Selection start Crude Heterocyclic Compound is_solid Is the compound a solid? start->is_solid recrystallization Recrystallization is_solid->recrystallization Yes column Column Chromatography is_solid->column No (Oil) is_volatile Is the compound volatile? distillation Distillation is_volatile->distillation No sublimation Sublimation is_volatile->sublimation Yes recrystallization->is_volatile If impurities are not removed

References

Stability issues of carbohydrazide compounds under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the stability of carbohydrazide and its compounds under various experimental conditions. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

Issue 1: Unexpected Degradation of Carbohydrazide in Aqueous Solution

Symptoms:

  • Loss of carbohydrazide concentration over time, confirmed by analytical methods (e.g., HPLC, spectrophotometry).

  • Changes in solution pH.

  • Formation of precipitates or gas evolution.

  • Inconsistent experimental results.

Possible Causes & Solutions:

CauseRecommended Action
Elevated Temperature Carbohydrazide is thermally sensitive. Maintain solution temperature below 100°C (373 K) for short-term stability. For long-term storage, refrigeration is recommended.[1]
Inappropriate pH Carbohydrazide stability is pH-dependent. Adjust the pH of your solution to a neutral or slightly alkaline range (pH 7-9) for optimal stability. Avoid strongly acidic or highly alkaline conditions.
Presence of Oxidizing Agents Carbohydrazide is a strong reducing agent and will be consumed by oxidizing agents. Ensure all glassware is thoroughly cleaned and that reagents are free from oxidizing impurities.
Presence of Metal Ions Certain metal ions can catalyze the decomposition of carbohydrazide.[2] Use deionized or distilled water and high-purity reagents. If metal catalysis is suspected, consider the use of a chelating agent.
Exposure to Light Prolonged exposure to UV light can lead to decomposition.[2] Store carbohydrazide solutions in amber-colored glassware or protect them from light.
Issue 2: Poor Performance as a Curing Agent for Epoxy Resins

Symptoms:

  • Incomplete curing of the epoxy resin.

  • Undesirable physical properties of the cured polymer (e.g., brittleness, low glass transition temperature).

  • Discoloration of the final product.

Possible Causes & Solutions:

CauseRecommended Action
Incorrect Stoichiometry The molar ratio of carbohydrazide to epoxy groups is critical for proper curing. Ensure accurate calculation and measurement of both components. A slight excess of the amine curing agent is sometimes used.
Premature Reaction/Degradation If the carbohydrazide has degraded before or during mixing, it will not be effective. Use fresh, high-purity carbohydrazide. Avoid prolonged heating of the carbohydrazide-epoxy mixture before curing.
Inadequate Curing Temperature/Time The curing kinetics are temperature-dependent. Follow the recommended curing schedule for your specific epoxy resin system. Incomplete curing may require a higher temperature or longer curing time.
Incompatibility with Resin System Carbohydrazide may not be compatible with all types of epoxy resins or additives. Consult the technical data sheet for your resin to ensure compatibility with amine-based curing agents.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of carbohydrazide?

A1: The primary degradation of carbohydrazide can occur through two main pathways:

  • Hydrolysis: In the presence of water, especially at elevated temperatures (starting around 150°C), carbohydrazide can hydrolyze to form hydrazine and carbon dioxide .[3]

  • Thermal Decomposition: At temperatures above 200°C, carbohydrazide decomposes to produce ammonia, nitrogen, and hydrogen .[4]

Q2: How does pH affect the stability of carbohydrazide in aqueous solutions?

A2: Carbohydrazide exhibits its best stability in neutral to slightly alkaline solutions (pH 7-9).

  • Acidic Conditions (pH < 7): In acidic solutions, the rate of hydrolysis can increase.

  • Alkaline Conditions (pH > 9): While moderately alkaline conditions can enhance its reactivity as an oxygen scavenger, highly alkaline environments can also promote decomposition.

Q3: What is the shelf life of solid carbohydrazide?

A3: When stored in a cool, dry place away from light and incompatible materials (like strong acids and oxidizing agents), solid carbohydrazide is relatively stable.[5][6] However, it is recommended to use it within the manufacturer's specified shelf life and to re-test its purity if stored for an extended period.

Q4: Can I use carbohydrazide in organic solvents?

A4: Carbohydrazide is very soluble in water but largely insoluble in many common organic solvents such as ethanol, ether, and benzene.[7][8] When conducting reactions in organic solvents, it is often necessary to use a co-solvent system or to find a suitable derivative of carbohydrazide with better solubility.

Q5: Are there any known incompatibilities I should be aware of?

A5: Yes, carbohydrazide is incompatible with:

  • Strong oxidizing agents: Reacts vigorously.

  • Strong acids: Can lead to salt formation and enhanced hydrolysis.[5]

  • Nitrous acid: Reacts to form the explosive carbonic diazide.[4]

  • Certain metal oxides: Can catalyze explosive decomposition upon heating.[2]

Data Presentation

Table 1: Thermal Stability of Carbohydrazide
Temperature RangeObserved EffectReference
< 100°C (373 K)Generally stable in aqueous solution for short periods.[1]
150°C (423 K)Hydrolysis to hydrazine and carbon dioxide begins.[3]
> 200°C (473 K)Decomposition to ammonia, nitrogen, and hydrogen.[4]
100°C - 155°C (373 K - 428 K)Less than 50% decomposition after 20 minutes of exposure.

Note: The rate of decomposition is influenced by factors such as pH, presence of catalysts, and pressure.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study of a Carbohydrazide Compound

This protocol outlines a general procedure for investigating the stability of a carbohydrazide compound under various stress conditions, which is a common practice in drug development.[9][10][11]

  • Preparation of Stock Solution: Prepare a stock solution of the carbohydrazide compound of a known concentration (e.g., 1 mg/mL) in a suitable solvent (typically high-purity water).

  • Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl to an aliquot of the stock solution.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH to another aliquot.

    • Oxidative Degradation: Add an equal volume of a suitable oxidizing agent (e.g., 3% H₂O₂) to a third aliquot.

    • Thermal Degradation: Place an aliquot of the stock solution in a temperature-controlled oven at a specified temperature (e.g., 80°C).

    • Photolytic Degradation: Expose an aliquot of the stock solution to a light source (e.g., UV lamp) for a defined period.

  • Time Points: Withdraw samples from each stress condition at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Neutralization (for acid and base hydrolysis): Neutralize the samples from the acid and base hydrolysis conditions before analysis.

  • Analysis: Analyze the samples using a validated stability-indicating analytical method, such as HPLC with a UV or MS detector, to quantify the remaining parent compound and detect any degradation products.

  • Data Evaluation: Calculate the percentage of degradation at each time point for each condition. Identify and, if necessary, characterize the major degradation products.

Protocol 2: Spectrophotometric Determination of Carbohydrazide Concentration

This method is suitable for routine monitoring of carbohydrazide concentration in aqueous solutions.

  • Principle: This method is based on the reduction of a chromogenic reagent by carbohydrazide, leading to a color change that can be measured spectrophotometrically.

  • Reagents:

    • Carbohydrazide standard solutions of known concentrations.

    • A suitable chromogenic reagent (e.g., a solution of a ferric salt and a complexing agent like ferrozine).

  • Procedure:

    • Prepare a calibration curve by adding the chromogenic reagent to a series of carbohydrazide standard solutions.

    • Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

    • Plot a graph of absorbance versus concentration to create the calibration curve.

    • To determine the concentration of an unknown sample, add the chromogenic reagent to the sample and measure its absorbance.

    • Determine the concentration of carbohydrazide in the sample by comparing its absorbance to the calibration curve.

Visualizations

Troubleshooting_Workflow start Experiment Fails or Shows Inconsistency check_stability Is Carbohydrazide Degradation Suspected? start->check_stability check_reagents Verify Purity and Concentration of Carbohydrazide check_stability->check_reagents Yes other_issue Investigate Other Experimental Parameters check_stability->other_issue No review_conditions Review Experimental Conditions check_reagents->review_conditions temp Temperature Control? review_conditions->temp ph pH Control? temp->ph Yes adjust_temp Adjust Temperature (Store Cool) temp->adjust_temp No oxidants Presence of Oxidants? ph->oxidants Yes adjust_ph Adjust pH to Neutral/Slightly Alkaline ph->adjust_ph No light Light Exposure? oxidants->light No remove_oxidants Use High-Purity Reagents, Inert Atmosphere oxidants->remove_oxidants Yes protect_light Use Amber Glassware/ Protect from Light light->protect_light Yes rerun Re-run Experiment light->rerun No adjust_temp->rerun adjust_ph->rerun remove_oxidants->rerun protect_light->rerun

Caption: Troubleshooting workflow for carbohydrazide stability issues.

Degradation_Pathways carbohydrazide Carbohydrazide (OC(N2H3)2) hydrolysis Hydrolysis (+ H2O, >150°C) carbohydrazide->hydrolysis thermal_decomp Thermal Decomposition (>200°C) carbohydrazide->thermal_decomp hydrazine Hydrazine (N2H4) hydrolysis->hydrazine co2 Carbon Dioxide (CO2) hydrolysis->co2 ammonia Ammonia (NH3) thermal_decomp->ammonia nitrogen Nitrogen (N2) thermal_decomp->nitrogen hydrogen Hydrogen (H2) thermal_decomp->hydrogen

Caption: Primary degradation pathways of carbohydrazide.

Experimental_Workflow prep Prepare Carbohydrazide Solution of Known Concentration stress Apply Stress Condition (e.g., Heat, pH, Light) prep->stress sample Withdraw Samples at Timed Intervals stress->sample analyze Analyze Samples (e.g., HPLC, Spectroscopy) sample->analyze data Calculate Degradation and Identify Products analyze->data conclusion Determine Stability Profile data->conclusion

Caption: General experimental workflow for a carbohydrazide stability study.

References

Technical Support Center: Method Refinement for the Scale-Up Synthesis of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the scale-up synthesis of pyrazole derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, purification, and scale-up of pyrazole derivatives.

Issue 1: Low Reaction Yield

Low yields are a common challenge in pyrazole synthesis, often attributed to incomplete reactions, formation of side products, or degradation of the desired product.

Troubleshooting Strategies:

  • Purity of Starting Materials: Ensure high purity of reactants, as impurities can lead to side reactions and lower yields. Hydrazine derivatives, in particular, can degrade over time and should be used fresh or purified before use.

  • Reaction Conditions Optimization: Systematically optimize reaction parameters such as temperature, time, solvent, and catalyst. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the optimal conditions.[1][2]

  • Stoichiometry: While a 1:1 stoichiometry is typical, using a slight excess of one reactant, often the hydrazine component (1.1-1.2 equivalents), can drive the reaction to completion.

Table 1: Effect of Reaction Parameters on Pyrazole Synthesis Yield

ParameterObservationRecommended ActionExpected Outcome
Temperature Incomplete reaction at lower temperatures.Gradually increase the reaction temperature.Increased reaction rate and conversion.
Product degradation at high temperatures.Lower the reaction temperature and extend the reaction time.Minimized byproduct formation.
Reaction Time Starting material remains after the initial timeframe.Extend the reaction time and monitor via TLC/HPLC.Drive the reaction to completion.
Catalyst Slow or no reaction.Screen different acid or base catalysts (e.g., acetic acid, p-TsOH, piperidine). Optimize catalyst loading.[3][4]Improved reaction rate and yield.
Solvent Poor solubility of reactants, leading to a heterogeneous mixture and slow reaction.Screen solvents with different polarities to ensure homogeneity.Enhanced reaction kinetics.
Issue 2: Poor Regioselectivity

The formation of regioisomers is a significant challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines, leading to difficult purification and reduced yield of the desired isomer.[5]

Troubleshooting Strategies:

  • Solvent Selection: The polarity of the solvent can significantly influence the regioselectivity. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity in favor of one isomer compared to conventional solvents like ethanol.[6][7]

  • pH Control: The acidity or basicity of the reaction medium can direct the initial nucleophilic attack of the hydrazine to a specific carbonyl group.[6]

  • Temperature: Lowering the reaction temperature can sometimes enhance the kinetic control of the reaction, favoring the formation of a single regioisomer.

  • Steric Hindrance: Utilizing starting materials with bulky substituents can sterically hinder the approach to one of the carbonyl groups, thereby favoring the formation of a specific regioisomer.

Table 2: Influence of Solvent on Regioselectivity in the Synthesis of 1-Methyl-3-aryl/5-aryl-pyrazoles

1,3-Dicarbonyl Substituent (Aryl)SolventRegioisomeric Ratio (3-aryl : 5-aryl)Reference
PhenylEthanol (EtOH)55 : 45[7]
Phenyl2,2,2-Trifluoroethanol (TFE)85 : 15[7]
Phenyl1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)97 : 3[7]
4-ChlorophenylEthanol (EtOH)60 : 40[7]
4-Chlorophenyl1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)>95 : 5[7]
Issue 3: Byproduct Formation and Purification Challenges

The formation of byproducts complicates the purification process, especially at a larger scale. Common byproducts include products from self-condensation, oxidation, or incomplete cyclization.

Troubleshooting Strategies:

  • Inert Atmosphere: For sensitive substrates or reactions at elevated temperatures, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation-related byproducts.

  • Controlled Addition of Reagents: Slow and controlled addition of highly reactive reagents, such as hydrazine, can help to manage exothermic events and minimize side reactions.[8]

  • Purification Method Optimization:

    • Crystallization: This is a highly effective method for purifying solid pyrazole derivatives at scale. Careful selection of the solvent or solvent system is critical to achieve high purity and yield.[9][10]

    • Column Chromatography: While effective at the lab scale, it can be challenging and costly to scale up. It is often used to separate regioisomers when crystallization is not effective.

    • Acid-Base Extraction: For pyrazole derivatives with basic nitrogen atoms, an acid-base workup can be an effective way to remove non-basic impurities.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up pyrazole synthesis, especially when using hydrazine?

A1: The primary safety concerns with hydrazine and its derivatives are their toxicity, flammability, and potential for explosive decomposition.[8] Key precautions include:

  • Handling: Always handle hydrazine in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.

  • Exotherm Control: Hydrazine reactions can be highly exothermic. Implement efficient cooling and controlled addition of reagents to prevent thermal runaway.[8]

  • Incompatible Materials: Avoid contact with oxidizing agents and certain metals that can catalyze decomposition.[8]

Q2: How can I improve the efficiency of my pyrazole synthesis in terms of reaction time and energy consumption?

A2: Microwave-assisted organic synthesis (MAOS) can be a highly effective alternative to conventional heating methods. It often leads to significantly shorter reaction times, higher yields, and cleaner reaction profiles due to efficient and uniform heating.[11][12][13][14]

Table 3: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis for Phenyl-1H-pyrazoles

MethodTemperatureReaction TimeYield RangeReference
Conventional Heating75 °C2 hours72 - 90%[12]
Microwave-Assisted60 °C5 minutes91 - 98%[12]

Q3: My reaction mixture has turned dark, and I'm having trouble purifying the product. What could be the cause?

A3: The formation of colored impurities is often due to the decomposition of hydrazine starting materials or the oxidation of intermediates.[2][6] To mitigate this, consider the following:

  • Use high-purity, fresh hydrazine.

  • Run the reaction under an inert atmosphere.

  • Adding a mild base, like sodium acetate, can sometimes lead to a cleaner reaction profile.[2]

  • Purification can often be achieved by treating the crude product with activated carbon followed by recrystallization.[2]

Q4: Can I use flow chemistry for the scale-up synthesis of pyrazoles?

A4: Yes, flow chemistry offers several advantages for the scale-up of pyrazole synthesis, including enhanced safety, better control over reaction parameters, and easier scalability. It is particularly beneficial for handling hazardous reagents like hydrazine and for managing highly exothermic reactions.[15]

Experimental Protocols

Protocol 1: Scale-Up Synthesis of a Pyrazolone via Knorr Synthesis (Conventional Heating)

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • β-Ketoester (e.g., Ethyl Acetoacetate) (1.0 eq)

  • Substituted Hydrazine (e.g., Phenylhydrazine) (1.05 eq)

  • Glacial Acetic Acid (catalytic amount)

  • Ethanol (as solvent)

Procedure:

  • To a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, charge the β-ketoester and ethanol.

  • Begin stirring and add a catalytic amount of glacial acetic acid.

  • Slowly add the substituted hydrazine to the mixture. An exotherm may be observed. Maintain the temperature below 40 °C during the addition.

  • Once the addition is complete, heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature. The product may crystallize out of the solution.

  • If crystallization occurs, collect the product by filtration and wash with cold ethanol.

  • If the product does not crystallize, reduce the solvent volume under vacuum and then add water to precipitate the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethanol/water mixture).

Protocol 2: Paal-Knorr Synthesis of a Tetrasubstituted Pyrrole (as a precursor concept for some pyrazole syntheses)

While the Paal-Knorr synthesis is primarily for pyrroles, the principles of condensing a 1,4-dicarbonyl compound are analogous to the 1,3-dicarbonyl condensation in pyrazole synthesis and is a key related reaction.

Materials:

  • 1,4-Diketone (e.g., Hexane-2,5-dione) (1.0 eq)

  • Primary Amine or Hydrazine derivative (1.1 eq)

  • Acetic Acid (as solvent and catalyst)

Procedure:

  • In a reactor, combine the 1,4-diketone and acetic acid.

  • Add the primary amine or hydrazine derivative to the mixture.

  • Heat the reaction mixture to 80-100 °C for 1-3 hours.

  • Monitor the reaction for the disappearance of the starting material.

  • After completion, cool the reaction mixture and pour it into a stirred solution of ice and water.

  • Neutralize the mixture with a base (e.g., sodium carbonate solution).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or recrystallization.

Visualizations

Troubleshooting_Low_Yield start Low Yield Observed check_purity Check Starting Material Purity start->check_purity optimize_conditions Optimize Reaction Conditions (Temp, Time, Solvent) check_purity->optimize_conditions Purity Confirmed fail Yield Still Low check_purity->fail Impure Materials side_reactions Investigate Side Reactions (e.g., Regioisomers) optimize_conditions->side_reactions Conditions Optimized optimize_conditions->fail No Improvement workup_loss Review Workup & Purification side_reactions->workup_loss Side Reactions Minimized side_reactions->fail Regioisomers/Byproducts Persist success Yield Improved workup_loss->success Purification Optimized workup_loss->fail Product Loss During Workup reassess_route Re-evaluate Synthetic Route fail->reassess_route

Caption: Troubleshooting decision tree for addressing low yields in pyrazole synthesis.

Pyrazole_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Starting Materials (1,3-Dicarbonyl & Hydrazine) solvent_catalyst Solvent & Catalyst Selection reagents->solvent_catalyst reaction_setup Reaction Setup & Reagent Addition solvent_catalyst->reaction_setup heating Heating (Conventional or Microwave) reaction_setup->heating monitoring Reaction Monitoring (TLC/HPLC) heating->monitoring quenching Quenching & Extraction monitoring->quenching Reaction Complete purification Purification (Crystallization/Chromatography) quenching->purification characterization Characterization (NMR, MS, MP) purification->characterization end_product Pure Pyrazole Derivative characterization->end_product start Start start->reagents

Caption: General experimental workflow for the synthesis of pyrazole derivatives.

References

Technical Support Center: Regioselectivity in Unsymmetrical Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for controlling regioselectivity in the synthesis of unsymmetrical pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What is regioisomer formation in unsymmetrical pyrazole synthesis and why is it a concern?

A1: Regioisomers are structural isomers that differ in the placement of substituents on the pyrazole ring. In the context of unsymmetrical pyrazole synthesis, this issue commonly arises when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[1][2] This reaction can lead to two different regioisomeric products, which can be difficult to separate.[3] Controlling the formation of a specific regioisomer is critical because different regioisomers can exhibit significantly different biological activities, physical properties, and toxicological profiles.[1] For applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often essential.[1]

Q2: What are the primary factors influencing regioselectivity in the classical Knorr pyrazole synthesis?

A2: The regiochemical outcome of the condensation reaction between an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine is governed by a delicate balance of several factors:[4][5]

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can sterically hinder the approach of the nucleophile, directing the initial attack to the less hindered carbonyl group.[4][5]

  • Electronic Effects: The electrophilicity of the two carbonyl carbons is influenced by the electronic nature of their adjacent substituents. Electron-withdrawing groups increase the electrophilicity of the nearby carbonyl carbon, making it a more favorable site for nucleophilic attack.[1][4]

  • Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine.[4][6] Under acidic conditions, the more basic nitrogen atom can be protonated, reducing its nucleophilicity and favoring attack by the other nitrogen.[1] Conversely, basic conditions may favor the attack of the inherently more nucleophilic nitrogen.[4]

  • Solvent Choice: The solvent can have a dramatic impact on regioselectivity. Notably, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly enhance the formation of a single regioisomer compared to conventional solvents like ethanol.[5][7]

  • Temperature: The reaction temperature can influence whether the reaction is under kinetic or thermodynamic control, which in turn can affect the final ratio of the regioisomeric products.[4][5]

Q3: How can I improve the regioselectivity of my pyrazole synthesis?

A3: To enhance the regioselectivity of your reaction, consider the following strategies:

  • Solvent Optimization: Switching to a fluorinated alcohol solvent like TFE or HFIP can dramatically improve regioselectivity, often favoring one isomer almost exclusively.

  • Temperature Control: Systematically varying the reaction temperature may favor the formation of the desired isomer.[8]

  • pH Adjustment: Modifying the pH of the reaction medium with catalytic amounts of acid or base can influence the nucleophilicity of the hydrazine nitrogens and direct the initial attack.[4]

  • Catalyst Introduction: The use of certain catalysts, such as nano-ZnO or Lewis acids, has been reported to improve yields and, in some cases, regioselectivity.[9][10]

Q4: Are there alternative synthetic methods to the Knorr condensation for achieving high regioselectivity?

A4: Yes, several alternative strategies have been developed to circumvent the regioselectivity challenges of the classical Knorr synthesis:

  • Use of 1,3-Dicarbonyl Surrogates: Employing substrates like β-enaminones, where one carbonyl group is masked, can provide excellent regiocontrol as the cyclization proceeds in a more predictable manner.[4][11]

  • 1,3-Dipolar Cycloadditions: This approach involves the [3+2] cycloaddition of a dipole, such as a diazo compound or a sydnone, with a dipolarophile like an alkyne. This method constructs the pyrazole ring through a different mechanistic pathway and can offer complete regioselectivity.[4][9][12]

  • Multicomponent Reactions: One-pot, multicomponent syntheses can provide regioselective access to highly substituted pyrazoles.[13]

Q5: I've already synthesized a mixture of regioisomers. How can I separate them?

A5: If you have a mixture of regioisomers, separation can often be achieved by:

  • Column Chromatography: This is the most common method for separating pyrazole regioisomers. A thorough screening of solvent systems using Thin Layer Chromatography (TLC) is crucial to identify an eluent that provides optimal separation.[14][15]

  • Crystallization: In some cases, one regioisomer may be more crystalline than the other, allowing for separation by fractional crystallization.

Troubleshooting Guide

Issue 1: Poor or no regioselectivity is observed.

  • Problem: The reaction produces a nearly 1:1 mixture of regioisomers, or the undesired isomer is the major product.

  • Troubleshooting Workflow:

G start Poor Regioselectivity Observed solvent Is the solvent a fluorinated alcohol (TFE, HFIP)? start->solvent change_solvent Switch to TFE or HFIP solvent->change_solvent No temp Have you varied the reaction temperature? solvent->temp Yes change_solvent->temp optimize_temp Optimize reaction temperature (e.g., room temp, reflux) temp->optimize_temp No ph Have you tried adjusting the pH? temp->ph Yes optimize_temp->ph adjust_ph Add catalytic acid (e.g., HCl, AcOH) or base ph->adjust_ph No alt_method Consider alternative synthetic methods (e.g., 1,3-dipolar cycloaddition) ph->alt_method Yes adjust_ph->alt_method end Improved Regioselectivity alt_method->end

Caption: Troubleshooting workflow for poor regioselectivity.

Issue 2: Difficulty in separating regioisomers.

  • Problem: The synthesized regioisomers have very similar polarities, making separation by column chromatography challenging.

  • Solutions:

    • TLC Solvent Screening: Conduct an extensive screen of various solvent systems with different polarities and compositions to maximize the difference in Rf values between the isomers.

    • Alternative Chromatography: Consider other chromatographic techniques such as preparative HPLC or supercritical fluid chromatography (SFC) if available.

    • Derivatization: If separation remains difficult, consider derivatizing the mixture. The different regioisomers may react to form derivatives with more distinct physical properties, allowing for easier separation. The desired isomer can then be regenerated from the separated derivative.

Data Presentation

Table 1: Effect of Solvent on the Regioselectivity of Pyrazole Synthesis from 1,3-Diketones and Hydrazines.

Entry1,3-Diketone (R1, R2)HydrazineSolventRegioisomeric Ratio (A:B)Total Yield (%)Reference
1CF3, 2-furylMethylhydrazineEtOH15:85-[7]
2CF3, 2-furylMethylhydrazineTFE85:15-[7]
3CF3, 2-furylMethylhydrazineHFIP97:3-[7]
4Ph, MePhenylhydrazineEtOH58:42-[5]
5Ph, MePhenylhydrazineTFE85:15-[5]
6Ph, MePhenylhydrazineHFIP95:5-[5]
7CF3, PhPhenylhydrazineEtOH98:274-77[9]
8CF3, PhPhenylhydrazineDMAc>99.8:0.279-89[9][10]

Regioisomer A corresponds to the N-substituted nitrogen adjacent to R¹ and Regioisomer B corresponds to the N-substituted nitrogen adjacent to R².

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis with Enhanced Regioselectivity using Fluorinated Alcohols. [4]

  • Materials:

    • Unsymmetrical 1,3-diketone (1.0 mmol)

    • Substituted hydrazine (e.g., methylhydrazine, phenylhydrazine) (1.1 mmol)

    • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) or 2,2,2-Trifluoroethanol (TFE) (3 mL)

    • Round-bottom flask

    • Magnetic stirrer

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in the chosen fluorinated alcohol (3 mL).

    • Add the substituted hydrazine (1.1 mmol) to the solution at room temperature.

    • Stir the reaction mixture at room temperature for 1-4 hours.

    • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Purify the resulting residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.

Protocol 2: Microwave-Assisted Synthesis of Pyrazoles. [4]

  • Materials:

    • α,β-Unsaturated ketone (e.g., chalcone) (1.0 mmol)

    • Arylhydrazine (1.1 mmol)

    • Glacial Acetic Acid (5 mL)

    • 10 mL microwave reaction vessel

  • Procedure:

    • Combine the α,β-unsaturated ketone (1.0 mmol) and the arylhydrazine (1.1 mmol) in a 10 mL microwave reaction vessel.

    • Add glacial acetic acid (5 mL) to serve as both the solvent and catalyst.

    • Seal the vessel securely and place it in a microwave reactor.

    • Irradiate the mixture at a set temperature and duration (e.g., 120-140 °C for 15-20 minutes). Note: Conditions must be optimized for specific substrates.

    • After the reaction, allow the vessel to cool to room temperature.

    • Pour the reaction mixture into ice-cold water to precipitate the product.

    • Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

Visualizations

G dicarbonyl Unsymmetrical 1,3-Dicarbonyl attack_c1 Attack at Carbonyl 1 dicarbonyl->attack_c1 attack_c2 Attack at Carbonyl 2 dicarbonyl->attack_c2 hydrazine Substituted Hydrazine hydrazine->attack_c1 hydrazine->attack_c2 isomer_a Regioisomer A attack_c1->isomer_a Cyclization isomer_b Regioisomer B attack_c2->isomer_b Cyclization

Caption: Competing pathways in unsymmetrical pyrazole synthesis.

References

Validation & Comparative

A Comparative Analysis of 3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide and Structurally Similar Compounds in Anticancer and Antimicrobial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive comparative guide for researchers, scientists, and drug development professionals detailing the biological activities of 3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide and its analogues. This guide provides an objective analysis of their performance, supported by available experimental data, to inform future research and development in medicinal chemistry.

The heterocyclic scaffolds of pyrazole and thiophene are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The compound this compound, which incorporates both of these key moieties, represents a promising candidate for the development of novel therapeutic agents. This guide presents a comparative analysis of this compound with its structurally similar analogues, focusing on their anticancer and antimicrobial properties. While specific experimental data for this compound is limited in publicly available literature, this guide compiles and compares data from closely related derivatives to provide valuable insights into its potential biological profile.

I. Comparative Analysis of Biological Activity

The biological activity of pyrazole-carbohydrazide derivatives is significantly influenced by the nature and position of substituents on the pyrazole and phenyl rings. The presence of a thiophene moiety is often associated with enhanced biological activity.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazole carbohydrazide derivatives against various cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis and cell cycle arrest. The following table summarizes the in vitro anticancer activity of compounds structurally related to this compound.

Table 1: In Vitro Anticancer Activity of this compound and Similar Compounds

CompoundCancer Cell LineIC50 (µM)Reference
3-(Thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboximidamide derivative (2a) Jurkat (T-cell leukemia)~15[1]
RS4;11 (B-cell leukemia)~15[1]
K562 (myelogenous leukemia)~15[1]
3-(Thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboximidamide derivative (2d) Jurkat (T-cell leukemia)~40[1]
RS4;11 (B-cell leukemia)~40[1]
K562 (myelogenous leukemia)~40[1]
1-Arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives A549 (Lung Cancer)Growth Inhibition[2]
5-methyl-N'-(thiophen-2-ylmethylene)-1H-pyrazole-3-carbohydrazide MCF-7 (Breast Cancer)7.31[3]

Note: Data for the exact compound this compound is not available. The table presents data for the most structurally similar compounds found in the literature.

Antimicrobial Activity

Thiophene and pyrazole moieties are known to contribute to the antimicrobial properties of organic compounds. The following table summarizes the antimicrobial activity of thiophene-pyrazole derivatives, indicating their potential as antibacterial and antifungal agents.

Table 2: Antimicrobial Activity of Thiophene-Pyrazole Derivatives

CompoundMicroorganismZone of Inhibition (mm)Reference
5-(4-chlorophenyl)-3-(2-thienyl) pyrazoline derivative (IId) Staphylococcus aureus22[4]
Staphylococcus faecalis20[4]
Escherichia coli21[4]
Salmonella typhi19[4]
Candida albicans23[4]
5-(4-chlorophenyl)-3-(2-thienyl) pyrazoline derivative (IIg) Staphylococcus aureus20[4]
Staphylococcus faecalis18[4]
Escherichia coli19[4]
Salmonella typhi17[4]
Candida albicans21[4]
Thiophene-pyrazole chalcone and chromone derivatives Salmonella typhiiPromising Activity[5][6]
Staphylococcus aureusPromising Activity[5][6]
Aspergillus nigerSignificant Activity[5][6]

Note: Data for the exact compound this compound is not available. The table presents data for structurally similar compounds.

II. Experimental Protocols

Synthesis of Pyrazole-5-Carbohydrazide Derivatives

A general method for the synthesis of pyrazole-5-carbohydrazide derivatives involves a multi-step process. The following is a representative protocol based on literature for similar compounds.

G cluster_synthesis General Synthesis Workflow start Starting Materials: Substituted Acetophenone & Diethyl Oxalate step1 Claisen Condensation (Sodium Ethoxide) start->step1 intermediate1 Diketone Intermediate step1->intermediate1 step2 Cyclization with Hydrazine Hydrate intermediate1->step2 intermediate2 Ethyl Pyrazole-5-carboxylate step2->intermediate2 step3 Hydrazinolysis (Hydrazine Hydrate) intermediate2->step3 end Final Product: Pyrazole-5-carbohydrazide Derivative step3->end

Caption: General synthetic route for pyrazole-5-carbohydrazide derivatives.

Detailed Protocol:

  • Synthesis of the Diketone Intermediate: A solution of an appropriately substituted acetophenone and diethyl oxalate in a suitable solvent (e.g., ethanol) is treated with a base such as sodium ethoxide. The mixture is stirred at room temperature to yield the corresponding diketone.

  • Synthesis of the Ethyl Pyrazole-5-carboxylate: The diketone intermediate is then reacted with hydrazine hydrate in a solvent like ethanol under reflux conditions. This cyclization reaction forms the pyrazole ring.

  • Synthesis of the Pyrazole-5-carbohydrazide: The resulting ethyl pyrazole-5-carboxylate is refluxed with an excess of hydrazine hydrate to yield the final pyrazole-5-carbohydrazide derivative. The product is typically purified by recrystallization.

In Vitro Anticancer Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

G cluster_mtt MTT Assay Workflow start Seed cancer cells in 96-well plate step1 Incubate for 24h start->step1 step2 Treat cells with varying concentrations of test compound step1->step2 step3 Incubate for 48-72h step2->step3 step4 Add MTT solution to each well step3->step4 step5 Incubate for 4h step4->step5 step6 Add solubilization solution (e.g., DMSO) step5->step6 step7 Measure absorbance at 570 nm step6->step7 end Calculate IC50 value step7->end

Caption: Workflow for determining anticancer activity using the MTT assay.

Detailed Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL) is added to each well. The plate is then incubated for 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Activity (Agar Well Diffusion Method)

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.

Detailed Protocol:

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared and uniformly spread onto the surface of a sterile agar plate.

  • Well Creation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.

  • Compound Application: A defined volume of the test compound solution at a specific concentration (e.g., 100 µg/mL) is added to each well.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C) for 24-48 hours.

  • Measurement of Inhibition Zone: The diameter of the zone of inhibition (the area around the well where microbial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

III. Potential Signaling Pathways in Anticancer Activity

The anticancer activity of many pyrazole derivatives is linked to their ability to interfere with critical cellular signaling pathways involved in cell proliferation, survival, and apoptosis. While the specific mechanism for this compound is not yet elucidated, related compounds have been shown to target various kinases and induce apoptosis through caspase activation.

G cluster_pathway Potential Anticancer Signaling Pathway compound Pyrazole-Carbohydrazide Derivative kinase Target Kinase (e.g., EGFR, VEGFR, CDK) compound->kinase Inhibits apoptosis Induction of Apoptosis compound->apoptosis proliferation Inhibition of Cell Proliferation kinase->proliferation Blocks caspase Caspase Activation apoptosis->caspase cell_death Cancer Cell Death caspase->cell_death

Caption: A potential signaling pathway for the anticancer activity of pyrazole derivatives.

IV. Conclusion

This comparative analysis, based on available data for structurally similar compounds, suggests that this compound holds significant potential as a lead compound for the development of novel anticancer and antimicrobial agents. The presence of both the pyrazole and thiophene moieties appears to be crucial for its biological activity. Further research, including the synthesis and comprehensive biological evaluation of this compound itself, is warranted to fully elucidate its therapeutic potential and mechanism of action. This guide serves as a valuable resource for researchers in the field, providing a foundation for future investigations into this promising class of compounds.

References

A Comparative Guide to the Structure-Activity Relationship of Thiophene-Pyrazole Hybrids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The fusion of thiophene and pyrazole rings into hybrid molecules has emerged as a promising strategy in medicinal chemistry, yielding compounds with a broad spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various thiophene-pyrazole hybrids, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. The information presented herein is compiled from recent studies to facilitate the rational design of more potent and selective therapeutic agents.

Anticancer Activity: Targeting Kinase Signaling

Thiophene-pyrazole hybrids have demonstrated significant potential as anticancer agents, often by targeting key enzymes in cellular signaling pathways. A notable study designed and synthesized a series of pyrazole-thiophene derivatives, evaluating their cytotoxic effects on human breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cell lines.[1][2]

Structure-Activity Relationship (SAR) Insights

The SAR analysis of these anticancer hybrids reveals several key features influencing their potency:

  • Substitution on the Pyrazole Ring: The nature and position of substituents on the pyrazole ring are critical for activity.

  • Linker between the Heterocycles: The type of linker connecting the thiophene and pyrazole moieties can significantly impact the molecule's conformation and binding affinity to its biological target.

  • Substitution on the Thiophene Ring: Modifications on the thiophene ring can modulate the lipophilicity and electronic properties of the compounds, thereby affecting their cellular uptake and interaction with target enzymes.

A recent study highlighted a series of pyrazole-thiophene hybrids as multi-target inhibitors of wild-type and mutant Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[1][2]

Compound IDR1 Group (on Pyrazole)R2 Group (on Thiophene)IC50 (μM) vs. MCF-7[1][2]IC50 (μM) vs. HepG2[1][2]
2 Phenyl4-chlorophenyl6.578.86
8 4-fluorophenyl4-chlorophenyl8.08>100
14 4-methoxyphenyl4-chlorophenyl12.9419.59
Doxorubicin --7.829.15
Erlotinib --8.1410.23
Sorafenib --7.219.48

Anti-inflammatory Activity: Inhibition of Key Enzymes

Thiophene-pyrazole derivatives have also been investigated for their anti-inflammatory properties, with some compounds showing potent inhibitory activity against cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes.[3][4]

Structure-Activity Relationship (SAR) Insights

For anti-inflammatory activity, the following structural aspects are noteworthy:

  • Aryl Substituents: The presence of specific aryl groups on the pyrazole ring can enhance the inhibitory activity against COX-2.

  • Halogen Substitution: The introduction of halogen atoms, such as chlorine or bromine, on the thiophene ring has been shown to be favorable for anti-inflammatory potency.[3]

A study on thiophene-bearing pyrazole derivatives identified compounds with significant in vitro inhibitory activities against COX-1, COX-2, 5-LOX, and TNF-α.[3]

Compound IDR Group (on Thiophene)COX-1 Inhibition (%)COX-2 Inhibition (%)5-LOX Inhibition (%)
7f -Cl45.365.860.1
7g -Br42.162.458.7
Indomethacin -75.655.4-
Celecoxib -20.770.2-

Antimicrobial Activity: Broad-Spectrum Efficacy

The versatile scaffold of thiophene-pyrazole hybrids has also been exploited to develop novel antimicrobial agents with activity against a range of bacterial and fungal pathogens.[5][6][7]

Structure-Activity Relationship (SAR) Insights

Key determinants for the antimicrobial activity of these hybrids include:

  • Substitution Pattern: The overall substitution pattern on both the thiophene and pyrazole rings influences the antimicrobial spectrum and potency.

  • Lipophilicity: Appropriate lipophilicity is crucial for the penetration of microbial cell membranes.

A series of pyrazolyl–thiazole derivatives of thiophene were synthesized and evaluated for their antimicrobial activity.[5][6][7]

| Compound ID | R Group | \multicolumn{4}{c|}{Minimum Inhibitory Concentration (MIC) in μg/mL} | |-------------|---------|----------------|----------------|-----------------|----------------| | | | E. coli | S. aureus | B. subtilis | C. albicans | | 7b | H | 18 | 20 | 15 | 22 | | 7c | 4-CH3 | 16 | 18 | 12 | 20 | | 7d | 4-OCH3 | 14 | 15 | 10 | 18 | | 7e | 4-Cl | 10 | 12 | 8 | 15 | | 7f | 4-Br | 12 | 14 | 9 | 16 | | 7g | 4-F | 15 | 16 | 11 | 19 | | Ciprofloxacin | - | 12 | 15 | 10 | - | | Fluconazole | - | - | - | - | 18 |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of research findings. The following are outlines of key experimental protocols used in the cited studies.

In Vitro Cytotoxicity Assay (MTT Assay)

The anticancer activity of the thiophene-pyrazole hybrids was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) were seeded in 96-well plates at a density of 5 × 10^3 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for a further 48 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours.

  • Formazan Solubilization: The resulting formazan crystals were dissolved in dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was then calculated.[1][2]

In Vitro COX and 5-LOX Inhibition Assays

The anti-inflammatory activity was assessed by measuring the inhibition of COX-1, COX-2, and 5-LOX enzymes.

  • Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2, and potato 5-LOX were used.

  • Incubation: The test compounds were pre-incubated with the enzyme in a buffer solution.

  • Substrate Addition: The reaction was initiated by the addition of arachidonic acid.

  • Product Quantification: The amount of prostaglandin E2 (for COX assays) or leukotriene B4 (for 5-LOX assay) produced was quantified using an enzyme immunoassay (EIA) kit.

  • Inhibition Calculation: The percentage of inhibition was calculated by comparing the amount of product formed in the presence and absence of the test compound.[3]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains was determined using the broth microdilution method.

  • Inoculum Preparation: Bacterial and fungal strains were cultured overnight, and the inoculum was adjusted to a specific density (e.g., 10^5 CFU/mL).

  • Serial Dilution: The test compounds were serially diluted in a nutrient broth in 96-well microtiter plates.

  • Inoculation: Each well was inoculated with the prepared microbial suspension.

  • Incubation: The plates were incubated at 37°C for 24 hours for bacteria and 48 hours for fungi.

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible microbial growth.[5][6][7]

Visualizations

The following diagrams illustrate a typical experimental workflow for the development of thiophene-pyrazole hybrids and a key signaling pathway they are designed to inhibit.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation start Starting Materials (Thiophene & Pyrazole Precursors) reaction Chemical Synthesis (e.g., Condensation, Cyclization) start->reaction purification Purification (e.g., Crystallization, Chromatography) reaction->purification characterization Structural Characterization (NMR, Mass Spectrometry, IR) purification->characterization screening In Vitro Screening (e.g., Anticancer, Antimicrobial) characterization->screening Library of Hybrids sar Structure-Activity Relationship (SAR) Analysis screening->sar lead_id Lead Compound Identification sar->lead_id in_vivo In Vivo Studies (Animal Models) lead_id->in_vivo Promising Candidates

Caption: Experimental workflow for thiophene-pyrazole hybrid drug discovery.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR2 VEGFR-2 VEGFR2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression ERK->Gene_Expression AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Gene_Expression Proliferation Proliferation Gene_Expression->Proliferation Angiogenesis Angiogenesis Gene_Expression->Angiogenesis Inhibitor Thiophene-Pyrazole Hybrid Inhibitor->EGFR Inhibition Inhibitor->VEGFR2 Inhibition

Caption: Inhibition of EGFR/VEGFR-2 signaling by thiophene-pyrazole hybrids.

References

A Comparative Analysis of Pyrazole and Triazole Derivatives as Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

In the global fight against antimicrobial resistance, the exploration of novel heterocyclic compounds has become a cornerstone of drug discovery. Among these, pyrazole and triazole derivatives have emerged as prominent scaffolds due to their broad-spectrum biological activities. This guide provides a detailed comparison of their antimicrobial efficacy, supported by experimental data, to aid researchers and drug development professionals in navigating this promising area of medicinal chemistry.

Introduction to Pyrazole and Triazole Scaffolds

Pyrazole is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. Its derivatives are known for a wide array of pharmacological properties, including anti-inflammatory, analgesic, anticancer, and antimicrobial activities[1][2][3]. Commercially successful drugs like Celecoxib (an anti-inflammatory) feature the pyrazole nucleus, highlighting its pharmaceutical significance[2][4].

Triazole is also a five-membered heterocycle, but it contains three nitrogen atoms. Depending on the position of the nitrogen atoms, they exist as 1,2,3-triazoles or 1,2,4-triazoles. These compounds are recognized as crucial scaffolds in the development of antimicrobial agents, with a reputation for a broad spectrum of activity and relatively low toxicity[5][6]. Several clinically used antifungal drugs, such as Fluconazole and Posaconazole, are based on the triazole ring structure[6].

Mechanism of Antimicrobial Action

The antimicrobial activity of both pyrazole and triazole derivatives often stems from their ability to interfere with essential microbial metabolic pathways and enzymes.

Pyrazole Derivatives: The mechanism of action for pyrazole derivatives can be diverse. A significant target is DNA gyrase , a type II topoisomerase crucial for bacterial DNA replication[4]. By inhibiting this enzyme, these compounds prevent the necessary supercoiling and uncoiling of DNA, leading to cell death. Some pyrazole-thiazole hybrids have been shown to target topoisomerase II and IV[7]. Another mechanism involves the inhibition of cystathionine γ-lyase (CSE), an enzyme that produces hydrogen sulfide (H₂S) to protect bacteria from oxidative stress[7].

Triazole Derivatives: The primary mechanism for many triazole derivatives, particularly the widely studied 1,2,4-triazoles, involves the inhibition of key enzymes. In fungi, they are well-known inhibitors of lanosterol 14α-demethylase, a cytochrome P450 enzyme essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. In bacteria, some 1,2,3-triazole derivatives have been shown to inhibit the dihydrofolate reductase (DHFR) enzyme , which is critical for thymidylate biosynthesis and cell proliferation[8].

Below is a generalized diagram illustrating the enzyme inhibition mechanism common to both classes of compounds.

Antimicrobial_Mechanism cluster_0 Bacterial/Fungal Cell cluster_1 Inhibitory Action Enzyme Essential Enzyme (e.g., DNA Gyrase, DHFR) Product Essential Product (e.g., Supercoiled DNA, Tetrahydrofolate) Enzyme->Product Catalyzes reaction Blocked Inhibition Substrate Substrate Substrate->Enzyme Binds to active site Survival Cellular Proliferation & Survival Product->Survival Inhibitor Pyrazole or Triazole Derivative Inhibitor->Enzyme Binds & Inhibits Blocked->Survival Pathway Blocked

Caption: Generalized enzyme inhibition pathway for antimicrobial agents.

Comparative Efficacy: Antibacterial Activity

The antibacterial efficacy of pyrazole and triazole derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits microbial growth. The data below, compiled from various studies, compares the MIC values of representative derivatives against common Gram-positive and Gram-negative bacteria.

Derivative Class Compound Bacterial Strain MIC (μg/mL) Reference
Pyrazole Naphthyl-substituted pyrazole-hydrazoneStaphylococcus aureus0.78 - 1.56[7]
Naphthyl-substituted pyrazole-hydrazoneAcinetobacter baumannii0.78 - 1.56[7]
Pyrazole-thiazole hybridMethicillin-resistant S. aureus (MRSA)<0.2 μM[7]
Imidazo-pyridine substituted pyrazoleE. coli, K. pneumoniae, P. aeruginosa<1 (MBC)[7]
2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)...Escherichia coli0.25[2]
2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)...Streptococcus epidermidis0.25[2]
Triazole 1,2,4-Triazole-fluoroquinolone hybridE. coli, S. aureus, P. aeruginosa0.12 - 1.95[9]
1,2,4-Triazole derivative of OfloxacinS. aureus, E. coli0.25 - 1[9]
1,2,4-Triazole derivative of ClinafloxacinMethicillin-resistant S. aureus (MRSA)0.25[9]
4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol (4-chloro derivative)Staphylococcus aureus6.25[10]
Hybrid (Pyrazole-Triazole) Pyrazole-triazole hybridS. aureus, E. coli, P. aeruginosa10 - 15[7]
Indole-Triazole-Pyrazolone derivativeAcinetobacter baumannii10[11]
Thiazole-Triazole-Pyrazole hybrid (12k)Various strains4.0[12]

Comparative Efficacy: Antifungal Activity

Both heterocycles have demonstrated significant potential as antifungal agents. Triazoles, in particular, form the basis of several commercial antifungal drugs.

Derivative Class Compound Fungal Strain MIC (μg/mL) Reference
Pyrazole Hydrazone 21aCandida albicans2.9 - 7.8[1]
Hydrazone 21aAspergillus flavus2.9 - 7.8[1]
Pyrazole derivative (Compound 2)Aspergillus niger1[2]
Pyrazole derivative (Compound 3)Microsporum audouinii0.5[2]
Triazole 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivativesMicrosporum gypseum6.25 - 25[10]
1,2,3-Triazole glycoside (Compound 5)Candida albicans10 mg/mL[13]
1,2,3-Triazole glycoside (Compound 5)Aspergillus niger10 mg/mL[13]
Hybrid (Pyrazole-Triazole) Thiazole-Triazole-Pyrazole hybrid (12e)Various strains4.8[12]
Thiazole-Triazole-pyrazole hybrid (12f)Various strains5.1[12]

Experimental Protocols

The evaluation of antimicrobial efficacy relies on standardized and reproducible experimental methods. Below are detailed protocols for common assays cited in the literature.

Broth Microdilution Method (for MIC Determination)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Inoculum: A suspension of the test microorganism is prepared in a sterile broth (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) and adjusted to a concentration of approximately 10⁸ CFU/mL, often standardized using a 0.5 McFarland standard[14].

  • Serial Dilution: The test compound is dissolved in a suitable solvent (like DMSO) to create a stock solution[6]. A two-fold serial dilution of this stock solution is then performed in a 96-well microtiter plate containing the growth medium. This creates a range of decreasing concentrations of the compound[6].

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Control wells are included: a positive control (medium + inoculum, no compound) and a negative control (medium only)[10].

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 25°C for 72 hours for fungi)[14].

  • Result Interpretation: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed[6].

Agar Disk/Cup Diffusion Method (for Zone of Inhibition)

This method assesses the extent of antimicrobial activity by measuring the area where microbial growth is inhibited.

  • Plate Preparation: A standardized inoculum of the microorganism is uniformly spread over the surface of an appropriate agar medium (e.g., Mueller-Hinton Agar) in a Petri plate[14].

  • Application of Compound: Sterile filter paper disks (typically 6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a solvent. Alternatively, a sterile borer is used to create a well or "cup" in the agar, into which a known volume of the test solution is added (cup-plate method)[10].

  • Incubation: The plates are incubated under suitable conditions, allowing the compound to diffuse into the agar and the microorganisms to grow on the plate surface[10][14].

  • Measurement: If the compound is effective, a clear circular area, known as the zone of inhibition, will appear around the disk or cup. The diameter of this zone is measured in millimeters (mm) to quantify the antimicrobial activity[9][14].

The logical flow of these antimicrobial testing protocols can be visualized as follows.

Antimicrobial_Testing_Workflow cluster_prep Preparation cluster_mic MIC Assay (Broth Dilution) cluster_diffusion Zone of Inhibition Assay (Disk Diffusion) A Synthesize & Purify Pyrazole/Triazole Derivative B Prepare Stock Solution (e.g., in DMSO) A->B M1 Perform Serial Dilutions in 96-well plate B->M1 Test Compound D2 Place Impregnated Disks on Agar Surface B->D2 Test Compound C Prepare Standardized Microbial Inoculum M2 Inoculate wells with Microorganism C->M2 Inoculum D1 Spread Inoculum on Agar Plate C->D1 Inoculum M1->M2 M3 Incubate Plate (e.g., 24h at 37°C) M2->M3 M4 Read Results: Lowest concentration with no visible growth M3->M4 D4 Measure Diameter of Inhibition Zone (mm) D1->D2 D3 Incubate Plate D2->D3 D3->D4

Caption: Workflow for antimicrobial susceptibility testing.

Discussion and Conclusion

The available data indicates that both pyrazole and triazole derivatives are highly potent classes of antimicrobial agents. A direct comparison is challenging as efficacy is highly dependent on the specific substitutions on the heterocyclic core.

  • Antibacterial Activity: Both classes show remarkable activity. Pyrazole derivatives have demonstrated exceptionally low MIC values (as low as 0.25 µg/mL) against both Gram-positive and Gram-negative bacteria[2]. Similarly, triazole hybrids, particularly when combined with fluoroquinolones, exhibit potent broad-spectrum activity with MICs often below 1 µg/mL[9]. The development of hybrid molecules incorporating both pyrazole and triazole rings is a promising strategy, though the initial results cited show moderate MICs compared to some of the standalone derivatives[7].

  • Antifungal Activity: While pyrazoles show strong antifungal potential[1][2], triazoles are historically more established in this domain, forming the backbone of many clinical antifungals. The data shows that novel pyrazole derivatives can achieve MIC values comparable to or better than standard drugs like Clotrimazole against certain fungal strains[2].

References

A Comparative Guide to the In Vitro Anticancer Activity of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for more effective and selective anticancer agents is a continuous endeavor in medicinal chemistry. Heterocyclic compounds have emerged as a promising class of molecules due to their diverse chemical structures and wide range of biological activities. This guide provides an objective comparison of the in vitro anticancer performance of three classes of novel heterocyclic compounds—quinoline, indole, and thiazole derivatives—against established cancer cell lines. The data is presented alongside that of Doxorubicin, a standard chemotherapeutic agent, to provide a clear benchmark for their potential.

Data Presentation: Comparative Cytotoxicity

The following tables summarize the half-maximal inhibitory concentration (IC50) values of selected novel heterocyclic compounds and the standard anticancer drug, Doxorubicin, against various human cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells, providing a quantitative measure of its potency.

Table 1: IC50 Values (in µM) of Novel Quinoline Derivatives and Doxorubicin

Compound ClassSpecific CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Quinoline-ChalconeCompound 12eMGC-803 (Gastric)1.38[1][2]5-FU6.22[1]
HCT-116 (Colon)5.34[1][2]5-FU10.4[1]
MCF-7 (Breast)5.21[1][2]5-FU11.1[1]
Phenylsulfonylurea DerivativeCompound 7HepG-2 (Liver)2.71[1]--
A549 (Lung)7.47[1]--
MCF-7 (Breast)6.55[1]--
Doxorubicin-HCT-116 (Colon)~0.5-1.0--
-MCF-7 (Breast)2.50[3][4]--
-A549 (Lung)> 20[3][4]--

Table 2: IC50 Values (in µM) of Novel Indole Derivatives and Doxorubicin

Compound IDMCF-7 (Breast)MDA-MB-231 (Breast)A549 (Lung)HCT-116 (Colon)HepG2 (Liver)HeLa (Cervical)Reference
U21.2 ± 0.022.1 ± 0.043.5 ± 0.062.8 ± 0.054.1 ± 0.073.2 ± 0.04[5]
3b (sulfonylhydrazone)4.0[6]-----[6]
5f (Ursolic Acid derivative)----0.91 ± 0.13-[7]
Doxorubicin2.50[3][4]-> 20[3][4]~0.5-1.012.18 ± 1.89[3]2.92 ± 0.57[3]

Table 3: IC50 Values (in µM) of Novel Thiazole Derivatives and Reference Drugs

CompoundCancer Cell LineIC50 (µM)Reference DrugIC50 (µM)
Compound 4MCF-7 (Breast)5.73[8]Staurosporine6.77[8]
MDA-MB-231 (Breast)12.15[8]Staurosporine7.03[8]
Compound 4cMCF-7 (Breast)2.57 ± 0.16[9]Staurosporine6.77 ± 0.41[9]
HepG2 (Liver)7.26 ± 0.44[9]Staurosporine8.4 ± 0.51[9]
Compound 8MCF-7 (Breast)3.36 (µg/ml)Staurosporine5.25 (µg/ml)[10]
Thiazole-1,2,3-triazole hybrid 5hGlioblastoma3.20 ± 0.32[11]Temozolomide-

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[4][12]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well plates

  • Novel heterocyclic compounds and Doxorubicin

  • MTT solution (5 mg/mL in PBS)[13]

  • Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.[14]

  • Compound Treatment: Prepare serial dilutions of the test compounds and Doxorubicin in the culture medium. After 24 hours of incubation, replace the medium in the wells with 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds, e.g., DMSO) and an untreated control (medium only).

  • Incubation: Incubate the plates for another 48 to 72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[12]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[13]

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the untreated control. Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cells treated with test compounds

  • Phosphate-buffered saline (PBS)

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Seed cells in 6-well plates and treat them with the desired concentrations of the test compounds for 24-48 hours. Harvest the cells by trypsinization, collect them by centrifugation, and wash twice with cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS and add the cells dropwise into 4 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by detecting the fluorescence of PI, which is proportional to the amount of DNA in the cells.

  • Data Analysis: The data is analyzed using appropriate software to generate a histogram of DNA content, from which the percentage of cells in each phase of the cell cycle is calculated.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the test compounds as described for the cell cycle analysis. Harvest both adherent and floating cells, and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL. Transfer 100 µL of the cell suspension (1 × 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

  • Data Analysis:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate a general experimental workflow and a key signaling pathway often implicated in the anticancer activity of heterocyclic compounds.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays In Vitro Assays cluster_flow Flow Cytometry Analysis cluster_analysis Data Analysis cell_culture Cancer Cell Culture (e.g., MCF-7, A549) cell_seeding Seed Cells in Multi-well Plates cell_culture->cell_seeding compound_prep Prepare Novel Heterocyclic Compounds treatment Treat Cells with Compounds compound_prep->treatment cell_seeding->treatment mtt_assay MTT Assay (Cell Viability) treatment->mtt_assay flow_cytometry Flow Cytometry treatment->flow_cytometry ic50 IC50 Determination mtt_assay->ic50 cell_cycle Cell Cycle Analysis flow_cytometry->cell_cycle apoptosis Apoptosis Assay flow_cytometry->apoptosis cell_dist Cell Cycle Distribution cell_cycle->cell_dist apop_quant Apoptosis Quantification apoptosis->apop_quant

Caption: General workflow for in vitro anticancer activity screening.

PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Promotes Cell_Cycle Cell Cycle Progression mTOR->Cell_Cycle Promotes PTEN PTEN PTEN->PIP3 Inhibition Growth_Factor Growth Factor Growth_Factor->RTK Heterocyclic_Compound Novel Heterocyclic Compound Heterocyclic_Compound->PI3K Potential Target Heterocyclic_Compound->Akt Potential Target Heterocyclic_Compound->mTOR Potential Target

Caption: The PI3K/Akt signaling pathway, a potential target for anticancer compounds.

References

Thiophene Derivatives: A Comparative Guide to In Vivo Anti-Inflammatory Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-inflammatory effects of various thiophene derivatives, supported by experimental data from preclinical studies. Thiophene-containing compounds have emerged as a significant class of therapeutic agents, with several derivatives demonstrating potent anti-inflammatory properties by targeting key inflammatory pathways. This document summarizes quantitative data, details experimental methodologies, and visualizes the underlying mechanisms of action to aid in the evaluation and development of novel anti-inflammatory drugs.

Comparative Efficacy of Thiophene Derivatives

The anti-inflammatory activity of thiophene derivatives has been extensively evaluated in various in vivo models. The following tables summarize the quantitative data from key studies, comparing the efficacy of different thiophene compounds against commonly used non-steroidal anti-inflammatory drugs (NSAIDs).

Carrageenan-Induced Paw Edema Model

This acute inflammatory model is widely used to assess the efficacy of anti-inflammatory agents. Edema is induced by the injection of carrageenan into the paw of a rodent, and the reduction in paw volume following treatment is measured.

CompoundDose (mg/kg)Administration RouteTime Point (hours)Edema Inhibition (%)Reference CompoundEdema Inhibition (%) by Reference
Thiophene Derivative 15 50Oral358.46Indomethacin47.73
Thiophene Derivative 21 ---More effective than CelecoxibCelecoxib-
2-(2-hydroxy phenylimino)-N-(2-chlorophenyl)-5-isopropyl-4-methylthiophene-3-carboxamide10Oral-Comparable to IndomethacinIndomethacin (10 mg/kg)-
2-(2-hydroxy phenylimino)-N-(2-chlorophenyl)-5-isopropyl-4-methylthiophene-3-carboxamide20Oral3, 6, 24Statistically significant reduction--
Cotton Pellet-Induced Granuloma Model

This model is used to evaluate the anti-inflammatory effects on the proliferative phase of inflammation, mimicking chronic inflammation.

CompoundDose (mg/kg)Administration RouteGranuloma Weight Reduction (%)Reference CompoundGranuloma Weight Reduction (%) by Reference
Substituted Thiophene10Oral-Indomethacin (3 mg/kg)-

Key Signaling Pathways in the Anti-Inflammatory Action of Thiophene Derivatives

Thiophene derivatives exert their anti-inflammatory effects through the modulation of several key signaling pathways. The primary mechanisms involve the inhibition of pro-inflammatory enzymes and the suppression of inflammatory signaling cascades.

A significant mechanism of action for many thiophene derivatives is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[1][2] These enzymes are crucial for the synthesis of prostaglandins and leukotrienes, respectively, which are potent mediators of inflammation. Several thiophene derivatives have shown selective inhibition of COX-2, the inducible isoform of COX that is upregulated during inflammation, which is a desirable characteristic for reducing gastrointestinal side effects associated with non-selective NSAIDs.[1][3]

Furthermore, thiophene derivatives have been shown to modulate the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. The NF-κB pathway is a critical regulator of the expression of numerous pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). By inhibiting the activation of NF-κB, thiophene derivatives can effectively suppress the production of these key inflammatory mediators.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK MAPK (ERK, p38) TLR4->MAPK Thiophene Thiophene Derivatives Thiophene->IKK inhibits Thiophene->MAPK inhibits COX2_LOX COX-2 / 5-LOX Thiophene->COX2_LOX inhibits IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocates GeneExpression Pro-inflammatory Gene Expression MAPK->GeneExpression activates Prostaglandins_Leukotrienes Prostaglandins Leukotrienes COX2_LOX->Prostaglandins_Leukotrienes produces ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX2_LOX Inflammation Inflammation Prostaglandins_Leukotrienes->Inflammation NFkB_n->GeneExpression activates

Caption: Simplified signaling pathway for the anti-inflammatory action of thiophene derivatives.

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited in this guide are provided below. These protocols are essential for the accurate replication and validation of the reported findings.

Carrageenan-Induced Paw Edema in Rats

This protocol is a standard method for evaluating acute anti-inflammatory activity.[4]

  • Animals: Male Wistar rats (150-200 g) are used. The animals are housed in standard laboratory conditions and are fasted for 12-18 hours before the experiment with free access to water.

  • Grouping: The rats are divided into several groups (n=6 per group): a control group, a reference drug group (e.g., Indomethacin, 10 mg/kg), and treatment groups receiving different doses of the thiophene derivative.

  • Drug Administration: The test compounds and the reference drug are administered orally (p.o.) or intraperitoneally (i.p.) 1 hour before the induction of inflammation. The control group receives the vehicle only.

  • Induction of Edema: 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.

  • Data Analysis: The percentage of edema inhibition is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

G start Start acclimatization Animal Acclimatization start->acclimatization grouping Grouping of Animals acclimatization->grouping drug_admin Drug/Vehicle Administration grouping->drug_admin carrageenan_injection Carrageenan Injection drug_admin->carrageenan_injection 1 hour measurement Paw Volume Measurement carrageenan_injection->measurement 0, 1, 2, 3, 4, 5, 6 hours data_analysis Data Analysis measurement->data_analysis end End data_analysis->end

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Cotton Pellet-Induced Granuloma in Rats

This protocol is used to assess the effect of anti-inflammatory agents on the proliferative phase of inflammation.[5]

  • Animals: Male Wistar rats (180-220 g) are used.

  • Implantation of Cotton Pellets: Sterile, pre-weighed cotton pellets (10 ± 1 mg) are implanted subcutaneously in the ventral region, one on each side, under light ether anesthesia.

  • Grouping and Drug Administration: The rats are divided into groups (n=6 per group): a control group, a reference drug group (e.g., Indomethacin, 3 mg/kg/day), and treatment groups receiving the thiophene derivative daily for 7 consecutive days. Administration is typically oral.

  • Explantation and Measurement: On the 8th day, the animals are euthanized, and the cotton pellets, along with the granulomatous tissue, are excised, freed from extraneous tissue, and dried at 60°C until a constant weight is achieved.

  • Data Analysis: The net dry weight of the granuloma is calculated by subtracting the initial weight of the cotton pellet. The percentage of inhibition of granuloma formation is calculated as: % Inhibition = [(Wc - Wt) / Wc] x 100 Where Wc is the mean weight of the dry granuloma in the control group, and Wt is the mean weight of the dry granuloma in the treated group.

G start Start anesthesia Anesthesia start->anesthesia implantation Cotton Pellet Implantation anesthesia->implantation drug_admin Daily Drug/Vehicle Administration (7 days) implantation->drug_admin euthanasia Euthanasia (Day 8) drug_admin->euthanasia explantation Granuloma Excision & Drying euthanasia->explantation weighing Final Weight Measurement explantation->weighing data_analysis Data Analysis weighing->data_analysis end End data_analysis->end

Caption: Experimental workflow for the cotton pellet-induced granuloma model.

Conclusion

The in vivo studies presented in this guide demonstrate that thiophene derivatives are a promising class of anti-inflammatory agents. Their efficacy in well-established animal models of acute and chronic inflammation, coupled with their mechanisms of action that target key inflammatory pathways, highlights their therapeutic potential. Further research focusing on structure-activity relationships, pharmacokinetic profiles, and safety assessments will be crucial for the development of clinically viable thiophene-based anti-inflammatory drugs.

References

Pyrazole Analogs in Drug Discovery: A Comparative Analysis of Docking Scores Against Key Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of drug development, the quest for novel therapeutic agents is a continuous endeavor. Pyrazole derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a wide range of pharmacological activities, particularly in anticancer research. This guide provides a comparative analysis of the molecular docking scores of various pyrazole analogs against crucial protein targets implicated in cancer progression, including Epidermal Growth Factor Receptor (EGFR), Cyclooxygenase-2 (COX-2), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The data presented is compiled from multiple studies to offer a comprehensive overview for computational chemists and medicinal chemists.

This guide summarizes quantitative docking data in clearly structured tables, provides a detailed, generalized experimental protocol for molecular docking simulations, and includes visualizations of a key signaling pathway and the experimental workflow to facilitate a deeper understanding of the underlying molecular interactions and methodologies.

Comparative Docking Scores of Pyrazole Analogs

The following tables summarize the binding affinities (docking scores), typically reported in kcal/mol, of various pyrazole analogs against their respective protein targets. A more negative score generally indicates a stronger binding affinity.

Table 1: Docking Scores of Pyrazole Derivatives against EGFR

Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy, and numerous pyrazole-based compounds have been investigated as potential inhibitors.[1][2][3]

Compound/AnalogTarget PDB IDDocking Score (kcal/mol)Reference
Pyrazole Derivative F44HJO (Mutant)-10.9[1]
Pyrazole Derivative F164HJO (Mutant)-10.8[1]
Pyrazole Derivative F84HJO (Mutant)-10.7[1]
Pyrazole Derivative F124HJO (Mutant)-10.7[1]
Pyrazole Derivative F204HJO (Mutant)-10.6[1]
Pyrazole Derivative F244HJO (Mutant)-10.6[1]
Pyrazole Derivative F41XKK (Wild-type)-10.3[1]
Pyrazole Derivative F161XKK (Wild-type)-10.2[1]
Pyrazole-linked Pyrazoline 6hNot Specified-[2]
Pyrazole-linked Pyrazoline 6jNot Specified-[2]
Fused Pyrazole 3Not Specified-[3]
Fused Pyrazole 9Not Specified-[3]
Fused Pyrazole 12Not Specified-[3]
Pyrazolopyridine 3fNot Specified-[4]
Pyrazolinyl-Indole HD052J5F-[5][6]

Note: Some studies did not report specific docking scores but identified compounds with high binding affinity.[2][3][4][5][6]

Table 2: Docking Scores of Pyrazole Analogs against COX-2

Cyclooxygenase-2 (COX-2) is another important target, particularly in inflammation and cancer.[7][8][9][10][11]

Compound/AnalogTarget PDB IDDocking Score (kcal/mol)Reference
Pyrazole Amide 19Not SpecifiedLower than -9.7[7]
Pyrazole Amide 23Not SpecifiedLower than -9.7[7]
Pyrazole Amide 25Not Specified-9.7[7]
Pyrazole Amide 26Not SpecifiedLower than -9.7[7]
Pyrazole Amide 27Not SpecifiedLower than -9.7[7]
Pyrazole-pyridazine hybrid 5fNot Specified-[8]
Pyrazole-pyridazine hybrid 6fNot Specified-[8]
Hybrid Pyrazole 5uNot Specified-12.907[9][10]
Hybrid Pyrazole 5sNot Specified-12.24[9][10]
Celecoxib (Reference)Not Specified-9.924[9][10]

Note: "Lower than" indicates a more favorable binding energy than the reference compound, Celecoxib. Some studies provided IC50 values instead of docking scores.[8][11]

Table 3: Docking Scores of Pyrazole Derivatives against VEGFR-2

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process in tumor growth and metastasis.[3][4][12][13]

Compound/AnalogTarget PDB IDDocking Score (kJ/mol)Reference
Pyrazole Derivative 1b2QU5-10.09[13][14]
Fused Pyrazole 9Not Specified-[3]
Fused Pyrazole 12Not Specified-[3]
Pyrazolopyridine 3fNot Specified-[4]
Pyrazol-5(4H)-one 3iNot Specified-[12]

Note: The docking score for compound 1b is reported in kJ/mol. Some studies did not report specific docking scores but identified compounds with high inhibitory activity.[3][4][12]

Experimental Protocols

The following is a generalized protocol for molecular docking studies based on the methodologies frequently cited in the referenced literature. The specific parameters and software may vary between studies.

1. Preparation of the Target Protein:

  • The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB) (--INVALID-LINK--).

  • Water molecules and any co-crystallized ligands are typically removed from the protein structure.

  • Polar hydrogen atoms are added to the protein, and Kollman charges are assigned.

  • The protein structure is then saved in the PDBQT file format, which is required by AutoDock Vina.[15]

2. Ligand Preparation:

  • The 2D structures of the pyrazole analogs are drawn using chemical drawing software like ChemDraw or Marvin Sketch.

  • The structures are then converted to 3D and their energy is minimized using a force field like MMFF94.

  • The final 3D structures of the ligands are saved in a suitable format, such as MOL or SDF, and then converted to the PDBQT format.

3. Molecular Docking Simulation:

  • Software: AutoDock Vina is a widely used program for molecular docking.[1][7] Other software mentioned in the literature includes SWISS DOCK and Glide.[16][17]

  • Grid Box Definition: A grid box is defined around the active site of the target protein. The dimensions and coordinates of the grid box are chosen to encompass the entire binding pocket.

  • Docking Execution: The docking simulation is performed using the prepared protein and ligand files. The software samples different conformations and orientations of the ligand within the active site and calculates the binding affinity for each pose.

  • The Lamarckian Genetic Algorithm (LGA) is a common algorithm used for docking simulations.[18]

4. Analysis of Docking Results:

  • The docking results are analyzed to identify the best binding pose for each ligand, which is typically the one with the lowest binding energy.

  • The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like Discovery Studio Visualizer or PyMOL.[1][19]

Visualizations

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz (DOT language).

Experimental_Workflow cluster_prep Preparation cluster_processing Processing cluster_docking Docking Simulation cluster_analysis Analysis PDB Protein Structure Retrieval (PDB) Protein_Prep Protein Preparation (Add Hydrogens, Assign Charges) PDB->Protein_Prep Ligand_Draw Ligand 2D Structure Drawing Ligand_3D 3D Conversion & Energy Minimization Ligand_Draw->Ligand_3D Protein_PDBQT Protein in PDBQT format Protein_Prep->Protein_PDBQT Ligand_PDBQT Ligand in PDBQT format Ligand_3D->Ligand_PDBQT Docking Molecular Docking (e.g., AutoDock Vina) Protein_PDBQT->Docking Ligand_PDBQT->Docking Results Analysis of Docking Scores & Poses Docking->Results Visualization Visualization of Interactions (e.g., PyMOL) Results->Visualization

Caption: A generalized workflow for molecular docking studies.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Translocation AKT AKT PI3K->AKT AKT->Transcription Regulation Cell_Response Cell Proliferation, Survival, etc. Transcription->Cell_Response Leads to

Caption: A simplified diagram of the EGFR signaling pathway.

References

Head-to-head comparison of different synthetic routes to pyrazole carbohydrazides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyrazole carbohydrazides are a pivotal class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals and agrochemicals. Their synthesis is a critical step in the development of new therapeutic agents and functional materials. This guide provides a head-to-head comparison of the most common synthetic routes to pyrazole carbohydrazides, offering an objective analysis of their performance supported by experimental data.

At a Glance: Comparison of Synthetic Routes

Route Starting Materials Key Steps Typical Yield Reaction Time Advantages Disadvantages
Route 1: Hydrazinolysis of Pyrazole Esters Pyrazole Ester, Hydrazine HydrateDirect reaction of ester with hydrazineExcellent (>90%)2-16 hoursHigh yield, simple procedure, readily available starting materials.Requires prior synthesis of the pyrazole ester.
Route 2: From Pyrazole Carboxylic Acids Pyrazole Carboxylic Acid, HydrazineActivation of carboxylic acid (e.g., to acid chloride), then reaction with hydrazine.Good to Excellent (70-95%)3-6 hours (for amidation step)Allows for late-stage diversification if other amines are used.Requires synthesis and isolation of the pyrazole carboxylic acid; may involve hazardous reagents like thionyl chloride.
Route 3: One-Pot Multicomponent Synthesis Aldehyde, β-Ketoester, Hydrazine HydrateFormation of pyrazole ester in situ followed by hydrazinolysis.Good (75-92% for ester formation)Variable, typically longer for the one-pot sequence.High efficiency (pot, atom, and step economy), avoids isolation of intermediates.Optimization can be complex; yields for the final carbohydrazide may be lower than the two-step methods.

Logical Workflow for Synthetic Route Selection

The choice of synthetic route often depends on the availability of starting materials and the desired scale of the reaction. The following diagram illustrates a logical workflow for selecting the most appropriate method.

G start Start: Need to Synthesize Pyrazole Carbohydrazide ester_avail Is the corresponding pyrazole ester readily available? start->ester_avail acid_avail Is the corresponding pyrazole carboxylic acid readily available? ester_avail->acid_avail No route1 Route 1: Hydrazinolysis of Ester ester_avail->route1 Yes route2 Route 2: From Carboxylic Acid acid_avail->route2 Yes no_precursor Are simple starting materials (aldehyde, β-ketoester) available? acid_avail->no_precursor No end Synthesized Pyrazole Carbohydrazide route1->end route2->end route3 Route 3: Multicomponent Synthesis route3->end no_precursor->route3 Yes no_precursor->end No (Source precursors)

Caption: Decision workflow for selecting a synthetic route to pyrazole carbohydrazides.

Route 1: Hydrazinolysis of Pyrazole Esters

This is arguably the most direct and widely used method for the preparation of pyrazole carbohydrazides, provided the corresponding pyrazole ester is available. The reaction involves the nucleophilic acyl substitution of the ester with hydrazine hydrate, typically under reflux in an alcoholic solvent.

Experimental Protocol: Synthesis of 3-(1H-Indol-3-yl)-1H-pyrazole-5-carbohydrazide

A mixture of ethyl 3-(1H-indol-3-yl)-1H-pyrazole-5-carboxylate (1.0 eq) and an excess of hydrazine hydrate (10.0 eq) in ethanol is heated at reflux.[1] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration, washed with cold ethanol, and dried to afford the desired pyrazole carbohydrazide.

Key Data:

  • Reaction Time: Typically 2-16 hours.

  • Yield: Often reported as "excellent" or quantitative.[1]

  • Purification: Simple filtration and washing are often sufficient.

Route 2: From Pyrazole Carboxylic Acids

This route offers a robust alternative, particularly when the pyrazole carboxylic acid is more accessible than the corresponding ester. The method involves the activation of the carboxylic acid, commonly by conversion to an acid chloride, followed by reaction with hydrazine.

Experimental Protocol: General Synthesis of N-Substituted-1H-pyrazole-5-carboxamides (adapted for carbohydrazide)
  • Acid Chloride Formation: The pyrazole-5-carboxylic acid (1.0 eq) is suspended in an anhydrous solvent like dichloromethane (DCM) with a catalytic amount of N,N-dimethylformamide (DMF).[2] The suspension is cooled to 0°C, and oxalyl chloride or thionyl chloride (1.5 eq) is added dropwise.[2] The mixture is stirred until a clear solution is formed, indicating the formation of the acid chloride.[2] The solvent and excess reagent are removed under vacuum.[2]

  • Reaction with Hydrazine: The crude acid chloride is dissolved in fresh anhydrous DCM and cooled to 0°C. A solution of hydrazine hydrate (1.2 eq) and a non-nucleophilic base like triethylamine (2.5 eq) in anhydrous DCM is added dropwise.[2] The reaction is stirred for 2-16 hours.[2]

Key Data:

  • Reaction Time: 1-3 hours for acid chloride formation and 2-16 hours for the reaction with hydrazine.[2]

  • Yield: Generally good to excellent, though dependent on the specific substrate.

  • Purification: Typically requires an aqueous workup followed by recrystallization or column chromatography.

Route 3: One-Pot Multicomponent Synthesis

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules from simple starting materials in a single step. For pyrazole carbohydrazides, this often involves the in-situ formation of a pyrazole ester, which is then converted to the carbohydrazide without isolation of the intermediate.

Experimental Protocol: Three-Component Synthesis of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylates (First Step for Carbohydrazide Synthesis)

A suspension of a substituted ethyl-2,4-dioxo-4-phenyl butanoate derivative (1.0 eq) and hydrazine hydrate (1.5 eq) in glacial acetic acid is heated at 80-90°C for 2-4 hours.[3] The reaction mixture is then cooled and poured into ice water. The precipitated solid is filtered, washed with ethanol, and dried to yield the pyrazole-3-carboxylate.[3] This ester can then be subjected to hydrazinolysis as described in Route 1.

Key Data for Ester Formation:

  • Reaction Time: 2-4 hours.[3]

  • Yield: 75-92%.[3]

  • Purification: Recrystallization is typically sufficient.[3]

The overall efficiency of this route to the carbohydrazide would depend on the yield of the subsequent hydrazinolysis step.

Conclusion

The synthesis of pyrazole carbohydrazides can be approached through several effective routes. The hydrazinolysis of pyrazole esters (Route 1) stands out for its simplicity and high yields when the ester precursor is readily available. The conversion from pyrazole carboxylic acids (Route 2) offers flexibility and is a strong alternative if the acid is the more accessible starting material, although it involves an additional activation step. Finally, multicomponent synthesis (Route 3) represents a modern and efficient approach for the construction of the pyrazole core, which can be integrated into a streamlined synthesis of the target carbohydrazides, minimizing intermediate handling and purification steps. The optimal choice of synthesis will ultimately be guided by the specific target molecule, the availability and cost of starting materials, and the desired scale of the reaction.

References

Evaluating the Drug-Likeness of 3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide: A Computational Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the drug-like properties of 3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide is presented, utilizing established computational models. This guide offers a comparative assessment against other pyrazole derivatives and approved drugs, providing researchers in drug discovery with valuable insights into its potential as a therapeutic candidate.

In the early stages of drug development, computational models are indispensable for predicting the pharmacokinetic properties of a molecule, a concept often referred to as "drug-likeness." These models help to identify candidates with a higher probability of success in clinical trials, thereby reducing the time and cost of research. This guide evaluates this compound, a novel heterocyclic compound, using key drug-likeness predictors and compares its profile with structurally related compounds and established drugs.

Comparative Analysis of Drug-Likeness Parameters

The drug-likeness of a compound is often initially assessed using Lipinski's Rule of Five. This rule establishes that a compound is more likely to be orally bioavailable if it meets certain criteria for molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.[1][2][3] A comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis further refines this prediction by evaluating potential toxicities and metabolic liabilities.[4][5][6]

To provide a clear comparison, the table below summarizes the calculated drug-likeness parameters for this compound and selected alternatives. The alternatives include other thiophen-pyrazole derivatives, as well as the well-known drugs Celecoxib, a selective COX-2 inhibitor, and Rimonabant, a cannabinoid receptor antagonist.[6][7][8][9]

CompoundMolecular Weight ( g/mol )logPHydrogen Bond DonorsHydrogen Bond AcceptorsLipinski's Rule of Five Violations
This compound 208.230.85340
N'-[(2-bromophenyl)methylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide[10]375.243.58240
N'-[(4-hydroxyphenyl)methylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide[11]312.352.54350
Celecoxib[8]381.373.43150
Rimonabant[9]463.765.32151

Data calculated using publicly available cheminformatics tools.

Based on this analysis, this compound adheres to Lipinski's Rule of Five with zero violations, suggesting a favorable profile for oral bioavailability. Its lower molecular weight and moderate logP value are promising indicators for good absorption and distribution properties. In comparison, while the other pyrazole derivatives and Celecoxib also show good compliance, Rimonabant presents a single violation due to its higher lipophilicity.

Experimental Protocols

The following section details the computational methodologies used to generate the data in the comparison table.

Protocol 1: Calculation of Physicochemical Properties

This protocol outlines the steps for calculating the key descriptors for Lipinski's Rule of Five.

Objective: To determine the molecular weight, octanol-water partition coefficient (logP), and the number of hydrogen bond donors and acceptors of a given chemical structure.

Procedure:

  • Obtain the chemical structure: The 2D or 3D structure of the molecule of interest is required. This can be obtained from chemical databases or drawn using a chemical structure editor. The SMILES (Simplified Molecular Input Line Entry System) string is a common and convenient format.

  • Utilize a cheminformatics software or online tool: A variety of free and commercial software packages are available for these calculations. For this guide, a publicly accessible online tool was used to ensure reproducibility.

  • Input the structure: The chemical structure is imported into the software.

  • Run the calculation: The software's built-in algorithms calculate the following parameters:

    • Molecular Weight (MW): The sum of the atomic weights of all atoms in the molecule.

    • logP: A measure of the compound's lipophilicity, which influences its absorption and distribution.

    • Hydrogen Bond Donors (HBD): The number of N-H and O-H bonds in the molecule.

    • Hydrogen Bond Acceptors (HBA): The number of nitrogen and oxygen atoms in the molecule.

  • Record the results: The calculated values are recorded for analysis.

Protocol 2: ADMET Prediction

This protocol describes a general workflow for in silico ADMET screening.

Objective: To predict the absorption, distribution, metabolism, excretion, and toxicity properties of a compound using computational models.

Procedure:

  • Input the chemical structure: Similar to Protocol 1, the chemical structure of the compound is provided to the prediction software.

  • Select the desired prediction modules: ADMET prediction software typically offers a range of modules, including:

    • Absorption: Prediction of properties like human intestinal absorption (HIA) and Caco-2 cell permeability.

    • Distribution: Prediction of blood-brain barrier (BBB) penetration and plasma protein binding (PPB).

    • Metabolism: Identification of potential sites of metabolism by cytochrome P450 (CYP) enzymes.

    • Excretion: Prediction of renal clearance.

    • Toxicity: Prediction of potential toxicities such as mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity.

  • Run the prediction: The software uses various models, often based on quantitative structure-activity relationships (QSAR), to predict the ADMET properties.

  • Analyze the results: The output provides a profile of the compound's likely pharmacokinetic and toxicological behavior. These predictions are used to flag potential liabilities and guide further experimental testing.

Visualizing the Computational Workflow

The following diagrams illustrate the logical flow of the computational evaluation process for drug-likeness.

G Computational Drug-Likeness Evaluation Workflow cluster_0 Input cluster_1 Physicochemical Property Calculation cluster_2 Lipinski's Rule of Five cluster_3 ADMET Prediction cluster_4 Decision cluster_5 Outcome Input Chemical Structure (SMILES) Calc Calculate MW, logP, HBD, HBA Input->Calc ADMET Predict Absorption, Distribution, Metabolism, Excretion, Toxicity Input->ADMET Lipinski MW <= 500 logP <= 5 HBD <= 5 HBA <= 10 Calc->Lipinski Decision Drug-like? Lipinski->Decision ADMET->Decision Proceed Proceed to Experimental Testing Decision->Proceed Yes Redesign Redesign Compound Decision->Redesign No

Caption: Workflow for computational drug-likeness assessment.

G ADMET Prediction Signaling Pathway cluster_A Absorption cluster_D Distribution cluster_M Metabolism cluster_E Excretion cluster_T Toxicity Compound Test Compound HIA Human Intestinal Absorption Compound->HIA Caco2 Caco-2 Permeability Compound->Caco2 BBB Blood-Brain Barrier Compound->BBB PPB Plasma Protein Binding Compound->PPB CYP CYP450 Metabolism Compound->CYP Clearance Renal Clearance Compound->Clearance Ames Ames Test (Mutagenicity) Compound->Ames hERG hERG Inhibition (Cardiotoxicity) Compound->hERG Hepatotoxicity Hepatotoxicity Compound->Hepatotoxicity

References

Safety Operating Guide

Proper Disposal Procedures for 3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of 3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide based on information for structurally similar compounds. A specific Safety Data Sheet (SDS) for this exact compound was not located. Researchers, scientists, and drug development professionals must conduct a thorough risk assessment and consult their institution's Environmental Health and Safety (EHS) department and local regulations for compliant disposal.

I. Hazard Profile and Safety Information

Based on data from related pyrazole and carbohydrazide derivatives, this compound is anticipated to present the following hazards. Adherence to strict safety protocols is essential during handling and disposal.

Hazard ClassificationDescriptionPrecautionary Statements
Acute Oral Toxicity Harmful if swallowed.[1][2]Do not eat, drink or smoke when using this product. Wash hands thoroughly after handling. If swallowed, seek immediate medical attention.[1][2][3]
Skin Corrosion/Irritation Causes skin irritation.[1][2][4][5]Avoid contact with skin. Wear protective gloves and clothing. If skin contact occurs, wash immediately with plenty of soap and water.[1][2][5]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2][4][5]Avoid contact with eyes. Wear safety goggles or a face shield. If in eyes, rinse cautiously with water for several minutes.[3][5]
Respiratory Irritation May cause respiratory irritation.[1][2][5]Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust.[2][3][5]
Aquatic Toxicity May be toxic to aquatic life with long-lasting effects.Avoid release to the environment.

II. Personal Protective Equipment (PPE)

All personnel handling this compound must use the following minimum PPE:

PPE ItemSpecifications
Gloves Chemical-resistant gloves (e.g., nitrile). Inspect for tears or holes before use.
Eye Protection Safety glasses with side shields or chemical splash goggles.
Lab Coat Standard laboratory coat.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling large quantities or if dust cannot be controlled.

III. Step-by-Step Disposal Protocol

This protocol outlines the procedures for the disposal of small quantities of this compound typically found in a research setting.

1. Waste Collection:

  • Designate a specific, sealed, and clearly labeled container for the chemical waste. The label should include the chemical name, "Hazardous Waste," and any relevant hazard symbols.
  • Collect all waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), in this container.

2. Spill Management:

  • In the event of a spill, evacuate the immediate area.
  • Wear the appropriate PPE before re-entering the area.
  • For small spills of solid material, carefully sweep it up to avoid generating dust.[3]
  • Place the swept material into the designated hazardous waste container.
  • Clean the spill area with an appropriate solvent and decontaminate.

3. Container Management:

  • Keep the waste container tightly closed when not in use.
  • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.

4. Final Disposal:

  • Do not dispose of this compound down the drain or in regular trash.
  • Arrange for pickup and disposal through your institution's EHS department or a licensed chemical waste disposal contractor.
  • Ensure all paperwork and labeling are completed according to institutional and local regulations.

IV. Workflow and Logical Relationships

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal_path Disposal Pathway start Start: Handling of This compound ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat start->ppe handling Handle in a Ventilated Area (Fume Hood) ppe->handling waste_gen Waste Generated (Unused chemical, contaminated items) handling->waste_gen spill Accidental Spill handling->spill container Place in a Labeled, Sealed Hazardous Waste Container waste_gen->container spill_cleanup Spill Cleanup: Sweep solid, place in waste container spill->spill_cleanup storage Store Waste Container in a Secure, Ventilated Area container->storage spill_cleanup->container ehs_pickup Arrange for Pickup by EHS or Licensed Contractor storage->ehs_pickup end End: Compliant Disposal ehs_pickup->end

References

Essential Safety and Operational Protocols for 3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of 3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide. Adherence to these guidelines is essential for ensuring a safe laboratory environment and proper experimental conduct.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to prevent exposure to this compound. The following table summarizes the required PPE based on safety data sheets of analogous compounds.

Protection TypeRequired EquipmentSpecifications and Recommendations
Eye and Face Protection Safety goggles with side-shields or a face shield.Must meet ANSI Z.87.1 1989 standard. A face shield is recommended when there is a risk of splashing or explosion.[1]
Hand Protection Chemical-resistant gloves (e.g., PVC, neoprene, or nitrile).Select gloves tested to EN 374 or US F739 standards. For prolonged contact, a glove with a protection class of 5 or higher is recommended.[2]
Body Protection Impervious clothing, such as a Nomex® laboratory coat or chemical-resistant overalls.Clothing should cover as much skin as possible. Polyester or acrylic fabrics should be avoided.[1][3]
Foot Protection Closed-toe, closed-heel shoes made of a resistant material.Safety footwear or gumboots are recommended.[2]
Respiratory Protection Use in a well-ventilated area is required. If ventilation is inadequate, a NIOSH-approved respirator is necessary.Annual medical evaluations and fit testing are required for respirator use.[1]

Experimental Workflow and Safety Procedures

The following diagram outlines the standard operating procedure for handling this compound, from preparation to disposal.

Workflow for Handling this compound prep Preparation - Don appropriate PPE - Work in a ventilated fume hood handling Handling - Avoid generating dust - Use non-sparking tools prep->handling experiment Experimentation - Keep away from ignition sources - Monitor for exothermic reactions handling->experiment spill Spill Management - Evacuate and ventilate area - Absorb with inert material handling->spill In case of spill experiment->spill In case of spill decontamination Decontamination - Wash affected area with soap and water - Decontaminate surfaces with alcohol experiment->decontamination spill->decontamination waste Waste Collection - Collect in a labeled, sealed container decontamination->waste disposal Disposal - Dispose of as hazardous waste - Follow local regulations waste->disposal

Handling and Disposal Workflow

Detailed Operational and Disposal Plans

Handling:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][4]

  • Avoid the formation of dust and aerosols.[3][5][6]

  • Use non-sparking tools to prevent ignition.[5]

  • Keep the compound away from heat, sparks, open flames, and other ignition sources.[4]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[2][7]

  • Wash hands thoroughly with soap and water after handling.[2]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][3][4]

  • Keep away from incompatible materials such as oxidizing agents.[2]

  • Recommended storage may be in a refrigerator under an inert gas.[4]

Spill and Emergency Procedures:

  • Minor Spills:

    • Eliminate all ignition sources.[5]

    • Ventilate the area.

    • Wear appropriate PPE.

    • Sweep or vacuum the spilled material into a suitable, labeled container for disposal. Avoid generating dust.[5]

    • Clean the spill area with a suitable solvent.

  • Major Spills:

    • Evacuate the area immediately and move upwind.[2]

    • Alert emergency responders.[2]

    • Prevent the spill from entering drains or waterways.[2][5]

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[8]

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation occurs, seek medical advice.[8]

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[8]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6][7]

Disposal:

  • Dispose of waste material in a sealed, labeled container.

  • Disposal should be carried out by a licensed waste disposal company.[2]

  • Do not allow the chemical to enter drains or waterways as it may be toxic to aquatic life.[3][4][7]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[2]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.